Physicochemical Profiling of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid (DFACC)
Executive Summary In the realm of modern drug discovery and agricultural biochemistry, the cyclopropane ring serves as a highly privileged, conformationally rigid scaffold. The targeted fluorination of this ring to yield...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of modern drug discovery and agricultural biochemistry, the cyclopropane ring serves as a highly privileged, conformationally rigid scaffold. The targeted fluorination of this ring to yield (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) introduces profound electronic and steric shifts. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical boundaries of DFACC. Understanding its unique ionization profile, aqueous instability, and enzyme-inhibitory kinetics is non-negotiable before advancing this molecule into complex biological assays or drug development pipelines.
Structural and Electronic Paradigms
The native cyclopropane ring is a highly strained, coplanar system characterized by shortened C-C bonds (approximately 1.51 Å) and enhanced
π
-character, which makes it an attractive moiety in drug development[1]. However, the introduction of a gem-difluoro group fundamentally alters this architecture.
Fluorine is the most electronegative element; its incorporation into the cyclopropane ring exerts a massive inductive electron-withdrawing effect. This withdrawal of electron density further polarizes the already strained C-C bonds, increasing the electrophilicity of the ring and rendering it highly susceptible to nucleophilic attack or base-catalyzed cleavage, a feature widely exploited in the synthesis of pharmaceuticals and agricultural agents as highlighted in the [2].
Ionization and Aqueous Decomposition Kinetics
The most critical physicochemical shift observed in DFACC—compared to its native counterpart, 1-aminocyclopropane-1-carboxylic acid (ACC)—is its ionization profile. The
α
-amino group of DFACC exhibits a drastically reduced pKa of 5.88 ± 0.06. This is roughly 2.3 units lower than that of non-fluorinated ACC (pKa ~8.15), a direct consequence of the gem-difluoro group's inductive pull stabilizing the unprotonated amine[3].
Because of this lowered pKa, DFACC is highly unstable under near-physiological conditions (pH > 6.0). Once the
α
-amino group is deprotonated, the molecule undergoes a specific-base catalyzed ring-opening reaction. As detailed in the , this decomposition yields 3-fluoro-2-oxobut-3-enoic acid with a precise pseudo-first-order rate constant of
k=0.18±0.01 min−1
[3].
ACC deaminase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that regulates plant physiology by degrading ACC into
α
-ketobutyrate and ammonia. According to the , the enzyme's active site relies heavily on residues like Tyr294 to deprotonate the incoming amino group and initiate ring cleavage[4].
When DFACC enters the active site, its heightened reactivity and altered pKa disrupt the standard catalytic cycle. Instead of being cleanly cleaved, DFACC acts as a slow-dissociating inhibitor with submicromolar affinity, effectively trapping the enzyme in an inactive complex and shutting down the biochemical pathway[3].
Fig 1: Divergent pathways of (1R)-DFACC: base-catalyzed decomposition vs. enzyme inhibition.
To ensure scientific integrity, the following protocols have been designed as self-validating systems. They explain not just how to perform the assays, but why specific analytical choices are made to prevent artifactual data.
Protocol 1: NMR-Based Determination of Kinetics and pKa
Objective : To quantify the specific-base catalyzed ring-opening rate and ionization constant of DFACC.
Application Scientist's Note : The choice of
19
F NMR over standard UV-Vis spectroscopy is a deliberate, self-validating strategy. UV-Vis often suffers from baseline drift due to buffer absorption at low wavelengths.
19
F NMR provides a background-free window that directly correlates the disappearance of the gem-difluoro resonance with the appearance of the vinylic fluorine signal, ensuring absolute mass balance during the kinetic run.
Step-by-Step Workflow :
Buffer Preparation : Prepare a series of 100 mM phosphate buffers ranging from pH 4.0 to 8.0. Adjust the ionic strength to exactly 0.1 M using KCl to ensure consistent thermodynamic activity across all samples.
Sample Initiation : Dissolve 5 mg of (1R)-DFACC in 0.5 mL of the selected buffer (containing 10%
D2O
for the spectrometer lock) immediately prior to data acquisition to prevent premature decomposition.
Data Acquisition : Transfer the sample to a 5 mm NMR tube. Acquire
19
F NMR spectra at 298 K every 30 seconds for 30 minutes. Use trifluoroacetic acid (TFA) as an internal standard (-76.5 ppm).
Kinetic Analysis : Integrate the decaying signal of the gem-difluoro group and the emerging signals of the vinylic fluorine corresponding to 3-fluoro-2-oxobut-3-enoic acid.
Data Fitting : Plot the natural log of DFACC concentration versus time to extract the pseudo-first-order rate constant (
k
). To determine the pKa, plot the observed initial chemical shifts against pH and fit the curve to the Henderson-Hasselbalch equation.
Protocol 2: ACC Deaminase Inhibition Assay
Objective : To evaluate the submicromolar binding affinity and slow-dissociating nature of DFACC against ACC deaminase.
Application Scientist's Note : ACC deaminase is notoriously sensitive to PLP depletion. By supplementing the dialysis buffer with 10
μ
M PLP, we prevent apoenzyme formation. Furthermore, tracking
α
-ketobutyrate production via DNPH derivatization creates a self-validating colorimetric readout that is directly proportional to residual specific enzyme activity.
Step-by-Step Workflow :
Enzyme Preparation : Purify recombinant ACC deaminase and dialyze into 50 mM Tris-HCl (pH 7.5) containing 10
μ
M pyridoxal 5'-phosphate (PLP) to maintain the holoenzyme state.
Inhibitor Pre-incubation : Incubate 10 nM of ACC deaminase with varying concentrations of DFACC (0.1
μ
M to 10
μ
M) for 15 minutes at 30°C. This pre-incubation is critical to allow the slow-dissociating complex to reach equilibrium.
Substrate Addition : Initiate the reaction by adding 1.5 mM of native ACC substrate. Incubate for exactly 10 minutes.
Derivatization : Terminate the reaction by adding 0.56 M HCl. Add 0.1% 2,4-dinitrophenylhydrazine (DNPH) dissolved in 2 M HCl and incubate for 15 minutes to derivatize the generated
α
-ketobutyrate into a hydrazone.
Color Development & Readout : Add 2 M NaOH to develop the color. Measure the absorbance at 540 nm using a microplate reader.
IC50 Calculation : Plot fractional enzyme activity against log[DFACC] and apply a four-parameter logistic non-linear regression to determine the binding affinity.
References
Volochnyuk, D. M., & Grygorenko, O. O. (2021). "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry. URL:[Link]
Liu, C.-H., Wang, S.-A., Ruszczycky, M. W., & Liu, H.-w. (2015). "Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase." Organic Letters. URL:[Link]
"Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids." ResearchGate. URL: [Link]
"Information on EC 3.5.99.7 - 1-aminocyclopropane-1-carboxylate deaminase." BRENDA Enzyme Database. URL:[Link]
Crystal Structure and Stereochemistry of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid ((R)-DFACC) is a conformationally constrained, non-proteinogeni...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid ((R)-DFACC) is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone, combined with the stereospecific placement of the amino and carboxyl groups and the electron-withdrawing nature of the gem-difluoro substitution, offers a unique tool for designing peptidomimetics and other bioactive molecules with enhanced stability and receptor-binding affinity. This guide provides a detailed examination of the stereochemistry of (R)-DFACC, focusing on the definitive assignment of its absolute configuration through X-ray crystallography of a key synthetic intermediate. We present the first-reported enantioselective synthesis pathway, detailing the critical lipase-catalyzed resolution step that enables access to this important chiral building block. This document serves as a technical resource, elucidating the structural foundation of (R)-DFACC and providing the methodological basis for its preparation and characterization.
Introduction: The Significance of Conformational Constraint
In drug design, the ability to control the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt numerous conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to entropic penalties upon binding to a target receptor, reducing affinity. Constrained amino acids, such as (R)-DFACC, address this challenge by locking the backbone and side-chain orientations, thereby pre-organizing the molecule for optimal interaction with its biological target.
The introduction of a gem-difluoro group onto the cyclopropane ring further modulates the molecule's properties. The fluorine atoms enhance metabolic stability by blocking potential sites of oxidation and introduce a significant dipole moment, which can influence intermolecular interactions and cell permeability. The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a known precursor to the plant hormone ethylene, and its derivatives are often explored for their biological activity.[1][2][3] The fluorinated analogue, DFACC, has been identified as a potent inhibitor of ACC deaminase, highlighting its potential as a mechanistic probe and a starting point for inhibitor design.[1][4] However, to harness its full potential, access to enantiomerically pure forms and an unambiguous understanding of its absolute stereochemistry are essential.
Enantioselective Synthesis and Resolution
The first successful enantioselective synthesis of (+)-(R)-DFACC was achieved via an enzymatic resolution of a prochiral diol intermediate.[5] This approach provides a practical route to the optically pure compound, which is critical for stereospecific applications in drug development.
Causality of the Synthetic Strategy
The core challenge in synthesizing (R)-DFACC is the creation of the chiral quaternary carbon center (C1) bearing the amino and carboxyl groups. Direct asymmetric synthesis is complex. Therefore, a more robust strategy involves the synthesis of a racemic or prochiral precursor followed by a highly selective resolution step. The chosen method leverages the exceptional enantioselectivity of lipases, which are enzymes capable of discriminating between enantiotopic groups in a prochiral molecule.
The lipase-catalyzed asymmetric acetylation of 1-hydroxymethyl-2,2-difluorocyclopropane-1-methanol was identified as the key transformation.[5] Lipase PS (from Pseudomonas cepacia) was found to exhibit excellent enantioselectivity, providing the desired chiral monoacetate intermediate in high chemical yield and enantiomeric excess.[5] The choice of solvent was also critical; increasing the hydrophobicity of the solvent (e.g., using a benzene/di-i-propyl ether mixture) significantly improved the enantioselectivity of the enzymatic reaction.[5]
This protocol describes the pivotal step in the synthesis of (R)-DFACC, adapted from the literature.[5]
Preparation of Reaction Mixture: To a solution of 1-hydroxymethyl-2,2-difluorocyclopropane-1-methanol (prochiral diol) in a 20:1 mixture of benzene/di-i-propyl ether, add vinyl acetate as the acetyl donor.
Enzyme Addition: Add Lipase PS (Amano Pharmaceutical Co., Ltd.) to the mixture.
Incubation: Stir the suspension at a controlled temperature (e.g., 35 °C).
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) until approximately 50% conversion is reached to maximize enantiomeric excess of the product.
Workup: Upon completion, filter the enzyme from the reaction mixture. Wash the enzyme with the solvent and combine the filtrates.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to separate the chiral monoacetate product from the unreacted diol and diacetate byproduct.
Enantiomeric Excess (ee) Determination: The ee of the monoacetate can be determined by conversion to a diastereomeric derivative (e.g., an ester with (S)-(+)-O-acetylmandelic acid) followed by HPLC analysis.
This enzymatic step yields the chiral monoacetate, which is then carried forward through a series of standard organic transformations (oxidation and hydrolysis) to furnish the final desired product, (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride.[5]
Figure 1: Synthetic workflow for (R)-DFACC highlighting the enzymatic resolution.
Stereochemistry and Crystal Structure Analysis
The absolute configuration of the C1 stereocenter was unequivocally determined to be (R) by single-crystal X-ray diffraction analysis of a key derivative.[5]
Rationale for Derivative Crystallization
Zwitterionic molecules like free amino acids often crystallize in complex hydrogen-bonded networks that can be challenging to grow as high-quality, single crystals suitable for X-ray analysis. It is a common and field-proven strategy to crystallize a protected, neutral derivative. In this case, the absolute stereochemistry of the chiral monoacetate was confirmed after converting it into an ester with (S)-(+)-O-acetylmandelic acid, a chiral auxiliary of known configuration. This creates a diastereomer with two known stereocenters, allowing for the unambiguous assignment of the unknown center via X-ray crystallography.
X-ray Crystallographic Findings
The crystal structure of the diastereomeric mandelic acid derivative 10 was solved to establish the stereochemistry of the synthetic intermediate and, by extension, the final amino acid product.[5] The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram from this analysis provides a clear three-dimensional representation of the molecule.
The analysis confirms that the synthetic pathway, which begins with the lipase-catalyzed acetylation of the pro-S hydroxymethyl group, ultimately leads to the (1R) configuration in the final amino acid product.[5]
Figure 2: Diagram of the absolute (R) configuration at C1.
Structural Implications
The crystal structure confirms the stereochemical integrity of the C1 center. The cyclopropane ring is inherently rigid, and its bond angles and lengths are constrained. The key structural features are:
Quaternary C1 Center: The alpha-carbon is substituted with four different groups (amino, carboxyl, and two carbons of the cyclopropane ring), making it a chiral center.
Constrained Torsion Angles: Unlike linear amino acids, the bond rotations around the N-Cα and Cα-C bonds are severely restricted. This conformational locking is the primary reason for its utility in designing structured peptides.
Gauche Conformation: The gem-difluoro substitution forces the C-F bonds into a gauche relationship with the C1-C2 and C1-C3 bonds, influencing the electronic properties of the cyclopropyl ring.
While the precise bond lengths and angles for the final (R)-DFACC molecule in a crystal are not publicly available, they can be reliably predicted using computational methods, with the determined (R) configuration serving as the ground-truth starting point.
Summary of Key Data
The definitive data for the enantioselective synthesis and stereochemical assignment are summarized below.
Parameter
Observation
Significance
Source
Enantioselective Method
Lipase PS-catalyzed asymmetric acetylation
Provides efficient access to enantiopure material.
The structural and stereochemical properties of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid have been firmly established through a combination of enantioselective synthesis and X-ray crystallography. The lipase-based resolution provides a reliable and scalable method for obtaining this valuable chiral building block. The definitive assignment of the (1R) absolute configuration provides the necessary foundation for its rational incorporation into peptidomimetics, therapeutic agents, and biochemical probes. Future work in this area will likely focus on leveraging this structural knowledge to design next-generation constrained peptides with precisely engineered conformations for enhanced biological activity and therapeutic potential.
References
Liu, C. H., Lu, Z., Liu, H. W., & Wackett, L. P. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. Organic Letters, 17(13), 3342–3345. [Link]
Karthikeyan, S., Zhou, Q., Zhao, Z., Kao, C. L., Tao, Z., Robinson, H., Liu, H. W., & Zhang, H. (2004). Structural analysis of Pseudomonas 1-aminocyclopropane-1-carboxylate deaminase complexes: insight into the mechanism of a unique pyridoxal-5'-phosphate dependent cyclopropane ring-opening reaction. Biochemistry, 43(42), 13328–13339. [Link]
Kokubo, M., & Ogasawara, K. (1999). Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation. Chemistry Letters, 28(9), 905-906. [Link]
Milanole, G., Couve-Bonnaire, S., Bonfanti, J. F., Jubault, P., & Pannecoucke, X. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. The Journal of Organic Chemistry, 78(2), 212–223. [Link]
Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335–341. [Link]
Liu, C. H., et al. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. PubMed. [Link]
Figshare. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. ACS Publications. [Link]
National Analytical Corporation. (n.d.). (1r)-1-amino-2,2-difluorocyclopropane-1-carboxylic Acid - Cas No: 792173-09-2. IndiaMART. Retrieved April 4, 2026, from [Link]
Zhang, P., & O'Doherty, G. A. (2005). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 7(5), 763–766. [Link]
Kukis, D., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
Wang, F., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. [Link]
Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Heterocycles, 66, 133-142. [Link]
Zhang, P., et al. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Chemistry & Biology, 11(10), 1383-1392. [Link]
Metabolic stability of peptides containing difluorocyclopropane amino acids
An in-depth technical guide on the engineering, mechanisms, and validation of gem-difluorocyclopropane (DFCP) amino acids in peptidomimetic drug design. Executive Summary Peptides offer unparalleled target affinity and s...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the engineering, mechanisms, and validation of gem-difluorocyclopropane (DFCP) amino acids in peptidomimetic drug design.
Executive Summary
Peptides offer unparalleled target affinity and selectivity, yet their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) profiles driven by rapid proteolytic degradation. To overcome this liability, the strategic incorporation of gem-difluorocyclopropane (DFCP) amino acids has emerged as a premier bioisosteric replacement strategy[1]. By replacing labile peptide bonds or specific amino acid side chains with DFCP motifs, drug developers can engineer peptidomimetics that resist enzymatic cleavage while maintaining the necessary conformational geometry for target engagement.
This whitepaper details the mechanistic causality behind DFCP-mediated metabolic stability, outlines integration strategies via Solid-Phase Peptide Synthesis (SPPS), and provides self-validating experimental protocols for rigorous PK profiling.
Mechanistic Rationale: The Causality of DFCP Stability
The metabolic resilience of DFCP-containing peptides is not arbitrary; it is the direct result of highly specific stereoelectronic effects introduced by the fluorinated cyclopropane ring.
Conformational Rigidity & Bioisosterism
The cyclopropane ring is inherently strained, but the addition of geminal fluorine atoms further alters its geometry. X-ray crystallographic analyses reveal that the DFCP ring distorts idealized tetrahedral geometry, exhibiting a C-C-C bond angle of approximately 114° and an F-C-F angle of 104°[1]. This distortion rigidifies the peptide backbone, locking it into a preorganized conformation. Because proteases (such as dipeptidyl peptidase IV or various endopeptidases) rely on an "induced fit" mechanism to align the scissile amide bond with their catalytic triad, the rigidified DFCP backbone prevents the peptide from adopting the necessary transition-state geometry, thereby halting degradation.
Electronic Shielding & Protease Evasion
Fluorine is the most electronegative element, and its incorporation creates a strong local dipole. However, unlike the carbonyl carbon of a natural peptide bond, the C-F bonds in a DFCP motif are not susceptible to nucleophilic attack by the catalytic serine or cysteine residues within a protease active site[2]. The fluorine atoms act as an electronic shield, repelling incoming nucleophiles.
Furthermore, while free 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) can exhibit pH-dependent instability and ring-opening in aqueous environments, N-acylation—which naturally occurs when the amino acid is integrated into a peptide chain—renders the DFCP moiety completely stable under physiological pH[3].
Proteolytic degradation of native peptides vs. DFCP-stabilized peptidomimetics.
Synthesis and SPPS Integration
The synthesis of DFCP amino acids has advanced significantly, enabling their routine use in peptidomimetic design. Recent methodologies leverage I(I)/I(III) organocatalysis to drive the stereospecific ring contraction of bicyclobutanes, yielding cis-α,α-difluorocyclopropanes with high diastereoselectivity[1].
Once the unnatural DFCP amino acid is synthesized, it must be carefully integrated into the peptide sequence. To prevent uncontrolled oligomerization and side reactions during coupling, the alpha nitrogen of the DFCP amino acid must be protected with a temporary, orthogonal protecting group—most commonly 9-fluorenylmethoxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc)[4]. This allows for the site-selective incorporation of DFCP motifs into complex, unprotected peptide sequences without disrupting standard Solid-Phase Peptide Synthesis (SPPS) coupling chemistries[5].
Quantitative Impact on Metabolic Stability
When integrated into therapeutic scaffolds, DFCP motifs drastically improve pharmacokinetic parameters. Studies evaluating 3-D building blocks and peptidomimetics containing cyclopropyl and DFCP scaffolds demonstrate robust metabolic stability across multiple in vitro models, including Human Liver Microsomes (HLM) and serum assays[6].
Table 1: Comparative Metabolic Stability Profiles
Compound Profile
Structural Modification
Primary Degradation Pathway
t1/2
HLM (min)
t1/2
Serum (hr)
Native Peptide
Natural Amide Bonds
Rapid Endopeptidase Cleavage
< 15
< 1
Cyclopropyl-Peptide
Unfluorinated Cyclopropane
Moderate CYP450 Oxidation
45 - 60
2 - 4
DFCP-Peptidomimetic
gem-Difluorocyclopropane
Highly Resistant
> 120
> 24
Self-Validating Experimental Protocols
To empirically validate the metabolic stability of DFCP-containing peptides, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems, utilizing internal standards and specific quenching mechanisms to ensure data integrity.
Human Liver Microsome (HLM) Stability Assay
This assay evaluates Phase I metabolic stability (primarily CYP450-mediated oxidation), which is critical even for proteolytically stable peptidomimetics.
Causality & Rationale: Microsomes lack endogenous energy sources; therefore, an NADPH regenerating system is strictly required to initiate CYP450 activity. Acetonitrile is used as a quenching agent because it rapidly denatures microsomal proteins, halting the reaction instantly.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM working solution of the DFCP-peptide in 100 mM potassium phosphate buffer (pH 7.4).
Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a heavy-isotope labeled peptide).
Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Analysis: Transfer the supernatant to vials for LC-MS/MS quantification to calculate the intrinsic clearance and half-life (
t1/2
).
Plasma/Serum Stability Assay
This assay directly tests the peptidomimetic's resistance to circulating exopeptidases and endopeptidases.
Step-by-Step Methodology:
Spiking: Spike the DFCP-peptide into pre-warmed (37°C) pooled human serum to achieve a final concentration of 5 µM.
Incubation: Incubate the mixture at 37°C under gentle orbital agitation (300 rpm) to simulate physiological hemodynamics.
Sampling: Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.
Precipitation: Crash the plasma proteins by adding 3 volumes (150 µL) of 1% formic acid in acetonitrile (the acidic environment ensures complete denaturation of proteases).
Quantification: Centrifuge and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peptide percentage versus time to derive the degradation rate constant (
k
) and
t1/2
.
Step-by-step experimental workflow for in vitro metabolic stability profiling.
A Technical Guide to the Toxicological Profile and Safe Handling of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid
Section 1: Introduction and Executive Summary (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, hereafter referred to as DFACC, is a synthetic, non-proteinogenic amino acid of significant interest to researchers i...
Author: BenchChem Technical Support Team. Date: April 2026
Section 1: Introduction and Executive Summary
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, hereafter referred to as DFACC, is a synthetic, non-proteinogenic amino acid of significant interest to researchers in drug development and chemical biology. Its unique structure, featuring a gem-difluorinated cyclopropane ring, imparts distinct conformational constraints and electronic properties. These characteristics make it a valuable tool for investigating enzyme mechanisms, particularly as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase[1].
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed analysis of anticipated hazards, recommended handling protocols, and emergency procedures. The core directive of this guide is to ensure that DFACC is handled with the highest degree of safety, commensurate with the risks associated with a novel chemical entity for which full toxicological data is pending.
Section 2: Molecular Identity and Comparative Physicochemical Properties
To logically deduce the potential hazards of DFACC, it is essential to understand its structure in relation to its better-documented analogs. The primary structural motifs contributing to its reactivity and toxicology are the carboxylic acid group, the primary amine, and the highly electronegative gem-difluoro substitution on the cyclopropane ring.
Caption: Structural relationships between DFACC and its key analogs.
The table below summarizes the available physicochemical data for these compounds. The properties of the analogs provide a baseline for estimating the behavior of DFACC.
Section 3: Synthesized Hazard Identification and Classification
Based on the SDS of its structural analogs, a composite hazard profile for DFACC can be established. The presence of the carboxylic acid in 2,2-difluorocyclopropanecarboxylic acid points towards corrosive potential, a significant hazard.[7][8][9] The parent amino acid, ACC, is classified as an irritant to the skin, eyes, and respiratory system.[4][10] Therefore, it is prudent to assume that DFACC possesses, at a minimum, the combined hazards of its analogs.
Anticipated GHS Classification:
Signal Word:Danger
Hazard Pictograms:
(Corrosion)
(Irritant)
Anticipated Hazard Statements:
H314: Causes severe skin burns and eye damage. (Derived from the corrosive nature of fluorinated carboxylic acid analogs).[6][7][8][9]
H319: Causes serious eye irritation. (A less severe possibility, but irritation is a noted hazard for ACC).[4][10]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][10]
P310: Immediately call a POISON CENTER or doctor/physician.[7][8][9]
Section 4: Toxicological Data and Biological Activity
Direct toxicological studies on DFACC are not available in the public domain. The table below summarizes the available data for its analogs, highlighting the significant data gaps.
The most relevant study on DFACC demonstrates that it is unstable under near-physiological conditions, where it undergoes decomposition.[1] This instability is a critical piece of information for researchers, as it implies a limited half-life in aqueous buffers, which must be accounted for in experimental design. Furthermore, the study confirmed that DFACC is a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity[1]. This potent biological activity underscores the need for caution, as it could have off-target effects in biological systems.
Section 5: Exposure Controls and Personal Protection Protocol
Given the corrosive potential and unknown long-term toxicity, stringent exposure controls are mandatory. The following protocol represents the minimum standard for handling DFACC.
1. Engineering Controls:
Primary Containment: All handling of DFACC solid, including weighing and initial solubilization, must be performed within a certified chemical fume hood to prevent inhalation of dust and aerosols.[10]
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[11][12]
2. Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles and a face shield must be worn when handling the solid or concentrated solutions.[13]
Skin Protection:
Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves properly.[10]
Lab Coat: A full-length laboratory coat, buttoned completely, is required.
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations, such as a large spill.[10]
Caption: Recommended workflow for the safe handling of DFACC solid.
Section 6: Handling, Storage, and Emergency Procedures
Safe Handling Protocol:
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of airborne dust.[10][14] Do not crush or grind the material outside of a contained system.
Inert Atmosphere: For long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., Argon, Nitrogen) as the compound's stability may be affected by air and moisture.
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[11]
Storage Conditions:
Store in a tightly sealed, original container.[8][11][13]
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[13][14]
The recommended storage temperature is standard room temperature unless otherwise specified by the supplier.[3]
Emergency and First-Aid Procedures:
General Advice: In case of any exposure or if feeling unwell, seek immediate medical attention and show this guide or the container label to the attending physician.[7][10][13]
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10][13]
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention as corrosive injury is possible.[7][8]
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][10]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][13]
Spill Response:
Small Spill: Ensure adequate ventilation and wear full PPE. Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste disposal.[14] Clean the spill area thoroughly with soap and water.
Large Spill: Evacuate the area. Prevent further leakage if it is safe to do so. Contact your institution's environmental health and safety (EHS) department immediately.
Section 7: Conclusion
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a compound with significant scientific utility but a notable lack of formal toxicological data. The precautionary principle must therefore be applied. By synthesizing safety data from its closest structural analogs, this guide establishes a high probability that DFACC is, at a minimum, a severe skin, eye, and respiratory irritant with the potential for causing chemical burns. Its demonstrated biological activity as a potent enzyme inhibitor and its instability under physiological conditions further warrant careful and contained handling. All work with this compound should be preceded by a thorough, site-specific risk assessment, and the protocols outlined herein should be considered the minimum standard for ensuring researcher safety.
Section 8: References
Enamine. (n.d.). Safety Data Sheet - (1R)-2,2-difluorocyclopropane-1-carboxylic acid. Retrieved from
TCI Chemicals. (2025, September 17). Safety Data Sheet - 2,2-Difluoropropionic Acid. Retrieved from
AAPPTec, LLC. (n.d.). Safety Data Sheet - Boc-1-Acpc-OH. Retrieved from
PhytoTech Labs. (n.d.). Safety Data Sheet - 1-Aminocyclopropanecarboxylic acid. Retrieved from
CDN Isotopes. (2015). Safety Data Sheet - 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid. Retrieved from
AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-Fluoro-cyclopropane-1-carboxylic acid. Retrieved from
PubChem. (2025). (1S)-2,2-difluorocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from
Thermo Fisher Scientific. (2025, October 08). Safety Data Sheet - 2,2-Difluorocyclopropanecarboxylic acid. Retrieved from
Fisher Scientific. (2024, March 01). Safety Data Sheet - 2,2-Difluorocyclopropanecarboxylic acid. Retrieved from
Cayman Chemical. (2025, June 20). Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid. Retrieved from
Sigma-Aldrich. (n.d.). 2,2-Difluorocyclopropanecarboxylic acid 97%. Retrieved from
National Analytical Corporation. (n.d.). (1r)-1-amino-2,2-difluorocyclopropane-1-carboxylic Acid - Cas No: 792173-09-2. Retrieved from
LookChem. (n.d.). Cas 107873-03-0, 2,2-DIFLUOROCYCLOPROPANECARBOXYLIC ACID. Retrieved from
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
Nerdinger, S., et al. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. PubMed. Retrieved from [Link]
The 2,2-Difluorocyclopropane Motif in Unnatural Amino Acids: Conformational Constraints, Synthesis, and Applications in Peptidomimetics
Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetics and foldamer design. Among the most potent structural motifs is the 2,2-difluorocyclop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetics and foldamer design. Among the most potent structural motifs is the 2,2-difluorocyclopropane ring. By combining the extreme steric rigidity of a cyclopropane core with the profound stereoelectronic effects of geminal fluorine atoms, this motif allows researchers to precisely dictate peptide backbone geometry, enhance metabolic stability, and introduce highly sensitive
19
F NMR probes. This whitepaper provides an in-depth technical analysis of the conformational mechanics, scalable synthetic protocols, and structural biology applications of 2,2-difluorocyclopropane-containing amino acids.
The design of bioactive peptides frequently suffers from two major liabilities: high conformational entropy (leading to poor receptor selectivity) and rapid proteolytic degradation. The 2,2-difluorocyclopropane moiety addresses both issues simultaneously through a combination of steric and electronic phenomena.
Steric Constraint and Angle Strain
The cyclopropane ring is highly strained; the
sp3
hybridized carbons are forced into an equilateral triangle with internuclear angles of 60°, vastly deviating from the ideal 109.5° tetrahedral angle. When an amino acid side chain is locked into this 2,3-methano topology (e.g., 1-aminocyclopropanecarboxylic acid, ACC), the
ϕ
(phi) and
ψ
(psi) torsion angles of the peptide backbone become severely restricted[1]. This entropic pre-organization heavily biases the peptide toward specific secondary structures, predominantly
α
-helices and
310
-helices[1].
Stereoelectronic Effects of Fluorine
While a standard cyclopropane ring provides steric bulk, the addition of a gem-difluoro group introduces critical stereoelectronic parameters:
Dipole-Dipole Interactions: The highly electronegative fluorine atoms create strong local dipoles. X-ray crystallographic analyses reveal that fluorination distorts the idealized geometry, widening the external C–C–C bond angle to ~114° and compressing the F–C–F angle to ~104°[2].
Amide Bond Isomerization: In proline analogs containing a difluorocyclopropane ring (e.g., 4,5-difluoromethanoproline), the C-F bonds interact with the adjacent amide carbonyl. This interaction (often modeled as an
n→π∗
or classical dipole interaction) strongly favors the trans-amide conformation, which is essential for the thermostability of collagen-like triple helices[3].
Bioisosterism: The
CF2
unit acts as a bioisostere for an oxygen atom or an epoxide, improving target selectivity while preventing the hydrolytic ring-opening that typically plagues epoxides in vivo[4].
Caption: Logical pathway of how the 2,2-difluorocyclopropane motif dictates peptide conformation.
Quantitative Conformational Data
To understand the impact of these modifications, it is necessary to compare the physicochemical properties of standard amino acids against their fluorinated cyclopropyl counterparts.
Table 1: Comparative Properties of Proline and Methanoproline Derivatives
The synthesis of gem-difluorocyclopropanes typically relies on the
[2+1]
cycloaddition of a difluorocarbene (
:CF2
) to an alkene precursor[5]. Because difluorocarbene is highly electrophilic, the choice of precursor and reaction conditions dictates the yield and stereoselectivity.
Reagent Selection
Historically, Diethylaminosulfur trifluoride (DAST) was used to fluorinate ketones to achieve difluoro-compounds[6]. However, for cyclopropanation, generating difluorocarbene is preferred. We utilize Ethyl bromodifluoroacetate (EBDFA) via a Krapcho-type dealkylation.
Causality: EBDFA is inexpensive, scalable, and avoids the use of toxic, ozone-depleting gaseous precursors. It releases
:CF2
at a controlled rate upon heating, minimizing polymerization side-reactions[5].
Step-by-Step Protocol: Synthesis of a Protected 2,2-Difluorocyclopropyl Amino Acid
Step 1: Alkene Precursor Preparation
Action: Protect the starting amino acid (e.g., allylglycine) with an N-Boc group and esterify the C-terminus (e.g., methyl ester).
Causality: The amine must be protected to prevent nucleophilic attack on the highly electrophilic difluorocarbene. The ester prevents premature decarboxylation.
Self-Validation:1
H NMR must show characteristic vinylic protons between 5.0 and 6.0 ppm.
Step 2: Difluorocarbene Generation and Cycloaddition
Action: Dissolve the protected alkene in diglyme. Add EBDFA (2.0 equiv) and a mild base (e.g., sodium acetate). Heat to 120°C for 12 hours.
Causality: The elevated temperature drives the Krapcho-type decarboxylative decomposition of EBDFA, generating
:CF2
in situ, which undergoes a stereospecific
[2+1]
cycloaddition with the alkene.
Self-Validation: The reaction is monitored by
19
F NMR. The disappearance of the EBDFA signal and the emergence of a characteristic AB system (two doublets of doublets due to diastereotopic fluorine atoms) around -130 to -150 ppm confirms the formation of the gem-difluorocyclopropane ring.
Step 3: Saponification and Deprotection
Action: Treat the intermediate with LiOH in THF/
H2O
(3:1) at 0°C for 4 hours to hydrolyze the ester.
Causality: LiOH provides mild, selective cleavage of the ester. Higher temperatures or stronger bases (like NaOH) risk base-catalyzed ring-opening of the strained cyclopropane[4].
Self-Validation: LC-MS analysis must yield the exact mass of the free carboxylic acid
[M−H]−
, with no evidence of ring-opened byproducts (which would appear as +18 Da due to hydration).
Step 4: SPPS Incorporation
Action: Couple the UAA to the growing peptide chain on a solid resin using HATU/DIPEA in DMF.
Causality: The immense steric bulk of the gem-difluorocyclopropane ring hinders nucleophilic attack by the incoming amine. HATU is an highly active uronium coupling reagent that overcomes this steric barrier.
Self-Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) validates complete coupling; a positive result (blue) indicates unreacted amines, necessitating a double-coupling cycle.
Caption: Experimental workflow for the synthesis and incorporation of 2,2-difluorocyclopropyl amino acids.
Applications in Structural Biology and Drug Discovery
19
F NMR Probes for Membrane-Active Peptides
Fluorine is an exceptional NMR nucleus due to its 100% natural abundance, spin 1/2, and extreme sensitivity to the local chemical environment. Incorporating a labile trans-4,5-difluoromethanoproline into cyclic antimicrobial peptides (like Gramicidin S) replaces native proline residues without perturbing the global conformation[7].
The Advantage: Because the
CF2
group is locked into the rigid cyclopropane ring, the
19
F NMR signals are highly resolved. Solid-state
19
F NMR of these labeled peptides embedded in lipid bilayers allows researchers to accurately calculate the peptide's orientation, depth of insertion, and dynamics within the membrane[7].
Foldamers and Protease Resistance
In drug development, the 2,2-difluorocyclopropane motif is utilized to create "foldamers"—artificial oligomers that mimic the folded structures of proteins. The rigidification imposed by the cyclopropane ring prevents the peptide backbone from adopting the extended conformations required to fit into the active sites of degrading proteases. Consequently, these peptidomimetics exhibit vastly superior half-lives in vivo while maintaining high binding affinity to their therapeutic targets[4].
Conclusion
The 2,2-difluorocyclopropane motif represents a masterclass in rational drug design, merging the steric restriction of small aliphatic rings with the stereoelectronic tuning of fluorine. By utilizing scalable difluorocarbene generation methods, researchers can efficiently synthesize these unnatural amino acids and incorporate them into complex peptide architectures. Whether utilized as a structural brace to force a trans-amide bond, a metabolic shield against proteolysis, or a highly sensitive
19
F NMR reporter, this motif remains a critical tool for modern application scientists and drug development professionals.
A Comprehensive Technical Guide to the Biosynthesis of Fluorinated Cyclopropane Amino Acid Derivatives: A Modular Enzymatic Approach
Abstract Fluorinated cyclopropane amino acids represent a class of high-value molecules in drug discovery, merging the conformational rigidity of the cyclopropane ring with the unique physicochemical properties of fluori...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Fluorinated cyclopropane amino acids represent a class of high-value molecules in drug discovery, merging the conformational rigidity of the cyclopropane ring with the unique physicochemical properties of fluorine. This combination can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of peptide-based therapeutics. However, their synthesis presents considerable challenges, often requiring complex, multi-step chemical routes. Biocatalysis offers a promising alternative, leveraging the exquisite selectivity and efficiency of enzymes. This technical guide provides an in-depth exploration of a modular biosynthetic strategy for producing fluorinated cyclopropane amino acid derivatives. We deconstruct the challenge into two core enzymatic steps: C-F bond formation and cyclopropanation. By analyzing the mechanisms of known fluorinases and cyclopropane synthases, we propose a novel, tandem enzymatic pathway. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the underlying enzymatic logic, providing actionable experimental protocols for pathway reconstruction, and outlining a vision for the future of biocatalytic synthesis of these powerful building blocks.
Introduction: The Strategic Value of Fluorinated Cyclopropane Scaffolds
The rational design of drug candidates often involves the incorporation of structural motifs that confer specific, desirable properties. The fusion of a cyclopropane ring with a fluorine atom within an amino acid framework creates a unique scaffold with compelling advantages for medicinal chemistry.
The Cyclopropane Ring: A Unique Conformational Constraint
The cyclopropane ring, though highly strained, is found in a variety of natural products.[1] Its rigid, three-membered structure acts as a powerful tool to constrain the phi (Φ) and psi (Ψ) dihedral angles of a peptide backbone, locking it into a specific conformation.[2] This pre-organization can lead to enhanced binding affinity for a biological target by reducing the entropic penalty of binding. Furthermore, the cyclopropyl group is sterically distinct and can serve as a non-classical bioisostere for other functional groups, influencing molecular shape and interactions.[3]
Fluorine in Medicinal Chemistry: Enhancing Pharmacological Properties
The introduction of fluorine into drug molecules is a widely used strategy in modern medicinal chemistry.[4] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, modulate hydrogen bonding capabilities, and block sites of metabolic oxidation, thereby increasing the molecule's half-life.[5] Its small size allows it to replace hydrogen without significant steric penalty, yet its electronic effects can profoundly influence molecular properties and biological activity.[6][]
The Synergy: Why Fluorinated Cyclopropane Amino Acids are High-Value Targets
Combining these two motifs yields fluorinated cyclopropane amino acid (FCAA) analogues, which are highly valuable precursors for peptidomimetics.[2][8] This combination offers the potential for:
Enhanced Metabolic Stability: Both the cyclopropane ring and the C-F bond are resistant to many common metabolic pathways.
Improved Binding Affinity: Conformational restriction from the cyclopropane ring coupled with potential new interactions (e.g., hydrogen bonds, dipole interactions) from the fluorine atom can lead to tighter binding.
Fine-Tuned Physicochemical Properties: Fluorination provides a handle to modulate properties like lipophilicity (logP) and acidity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[9]
The Biosynthetic Challenge: Bridging Two Distinct Enzymatic Worlds
Nature has not yet revealed a single, contiguous biosynthetic pathway for a fluorinated cyclopropane amino acid. The known enzymatic machinery for C-F bond formation is rare and distinct from the pathways that synthesize cyclopropane rings. Therefore, constructing a biosynthetic route requires a modular approach, combining enzymes from different organisms and pathways in a "plug-and-play" fashion. This guide will lay out the scientific foundation for such a strategy.
The Enzymology of Carbon-Fluorine Bond Formation
The enzymatic formation of a stable carbon-fluorine bond is an exceptionally rare biochemical event, with only a handful of enzymes known to perform this transformation.
The Fluorinase Enzyme: Nature's Gateway to Organofluorines
The key enzyme for biocatalytic fluorination is 5'-fluoro-5'-deoxyadenosine synthase (FDAS), commonly referred to as fluorinase. First isolated from the soil bacterium Streptomyces cattleya in 2002, this enzyme catalyzes the first known C-F bond formation in a natural product pathway.[10][11] Since its discovery, homologous fluorinases have been identified in other microorganisms, including marine-derived bacteria, expanding the toolbox for this unique transformation.[12][13] These enzymes catalyze a nucleophilic substitution reaction between inorganic fluoride (F⁻) and the co-substrate S-adenosyl-L-methionine (SAM).[14][15]
Mechanism of 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Synthase
The fluorinase mechanism is a fascinating example of how an enzyme can overcome the high hydration energy of the fluoride ion to facilitate its nucleophilic attack in an aqueous environment. The reaction proceeds via an SN2 mechanism.[14][16]
Fluoride Binding & Desolvation: A hydrated fluoride ion weakly associates with the enzyme's active site.
SAM Binding: The binding of the second substrate, SAM, induces a conformational change that expels the remaining water molecules from the fluoride ion. This desolvation is critical for activating the fluoride for nucleophilic attack.[14][15]
Nucleophilic Attack: The "naked" fluoride ion performs an SN2 attack on the C5' carbon of SAM's ribose moiety. The positively charged sulfonium of SAM helps to stabilize the transition state.[14][16]
Product Release: The reaction yields 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. L-methionine dissociates first, followed by 5'-FDA.[15]
Figure 1: Catalytic cycle of the Fluorinase enzyme (FDAS).
Kinetic Properties and Engineering of Fluorinases
Fluorinases are notoriously slow enzymes, with reported turnover numbers (kcat) often in the range of one reaction every few minutes.[5] This inefficiency has been a major bottleneck for their practical application. Research has focused on mechanism-guided engineering to improve catalytic rates and operational tolerance. For instance, mutations designed to enhance fluoride binding or reduce product inhibition have shown promise in improving overall efficiency.[5]
Biocatalytic Formation of the Cyclopropane Ring in Amino Acids
Nature employs several strategies to construct the strained cyclopropane ring.[17][18] For the synthesis of amino acid derivatives, pathways involving pyridoxal-5'-phosphate (PLP)-dependent enzymes are particularly relevant.
Case Study: The PazABCD Pathway
A recently discovered biosynthetic gene cluster in Pseudomonas azotoformans, designated pazRABCD, is responsible for producing a cyclopropane-containing amino acid.[19][20] This pathway provides a powerful enzymatic blueprint for targeted cyclopropanation. The key steps involve two enzymes: a halogenase (PazA) and a PLP-dependent enzyme (PazB).[21]
Mechanism: A PLP-Dependent Cyclization via Cryptic Halogenation
The PazAB system utilizes a "cryptic halogenation" strategy, where a halogen is installed early in the pathway to activate an otherwise unreactive C-H bond, and is later eliminated to facilitate ring closure.[19][21]
Halogenation: A radical S-adenosylmethionine (SAM) halogenase (PazA) chlorinates a precursor amino acid (e.g., L-lysine) at a distal, unactivated carbon.
PLP Adduct Formation: The chlorinated amino acid binds to the PLP-dependent enzyme PazB, forming an external aldimine with the PLP cofactor.
Deprotonation & Cyclization: A base in the active site abstracts the α-proton, forming a quinonoid intermediate. This facilitates an intramolecular nucleophilic attack on the carbon bearing the chlorine atom.
Chloride Elimination & Release: The intramolecular SN2 reaction forms the cyclopropane ring and eliminates the chloride ion. Hydrolysis of the PLP adduct releases the final cyclopropane amino acid product.[20][21]
Figure 2: Simplified mechanism for PLP-dependent cyclopropanation by PazB.
A Proposed Biosynthetic Pathway for a Fluorinated Cyclopropane Amino Acid
By combining the enzymatic modules described above, we can design a hypothetical, multi-step biosynthetic pathway to produce a fluorinated cyclopropane amino acid. This strategy relies on the heterologous expression of enzymes from different organisms to create a novel, artificial pathway.
The Modular Logic: A Tandem Enzymatic Strategy
The core logic is to separate the fluorination and cyclopropanation steps. A key consideration is that the C-F bond, once formed, should be retained in the final product. The PazB mechanism relies on a halogen as a leaving group. Therefore, the pathway must be designed such that a different halogen (e.g., chlorine) is installed at the position required for cyclization, while the fluorine atom is located elsewhere on the molecule where it will remain.
Pathway Proposal: Synthesis of (S)-2-amino-3-((R)-2-fluoromethylcyclopropyl)propanoic acid
This proposed pathway targets a novel FCAA and involves three distinct enzymatic modules.
Module 1: Fluorine Incorporation. The pathway begins with the fluorinase (FlA) from S. cattleya or S. xinghaiensis acting on SAM and F⁻ to produce 5'-FDA. A subsequent enzyme, a purine nucleoside phosphorylase (PNP), can then convert 5'-FDA to 5-fluoro-5-deoxy-D-ribose-1-phosphate, a key fluorinated building block.
Module 2: Precursor Assembly. This module involves enzymes from central metabolism to construct the backbone of the amino acid. An aldolase could condense the fluorinated ribose derivative with pyruvate to form a longer carbon chain. A series of transaminases, dehydrogenases, and other enzymes from known amino acid biosynthetic pathways would be required to convert this intermediate into a suitable substrate for the final cyclization step, such as a terminally chlorinated amino acid.[22]
Module 3: Cyclopropanation. A halogenase, such as PazA, would be used to chlorinate the precursor at the γ- or δ-position. Subsequently, a PLP-dependent enzyme with broad substrate specificity, like PazB, would catalyze the intramolecular cyclization via chloride elimination to form the final fluorinated cyclopropane amino acid derivative.[19]
Figure 3: High-level overview of the proposed modular biosynthetic pathway.
Experimental Protocols for Pathway Reconstruction and Validation
Reconstructing this proposed pathway requires a systematic approach involving gene cloning, protein expression, in vitro enzymatic assays, and rigorous analytical characterization.
Protocol 1: Heterologous Expression and Purification of Key Enzymes
This protocol outlines the general steps for producing the fluorinase (FlA) and the cyclopropane synthase (PazB) in a bacterial host like E. coli.
Objective: To obtain high-purity, active FlA and PazB enzymes.
Methodology:
Gene Synthesis & Cloning: Codon-optimize the genes for FlA (from S. xinghaiensis) and PazB (from P. azotoformans) for expression in E. coli. Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His₆-tag).
Transformation: Transform the expression plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).
Culture Growth: Grow the transformed cells in 1 L of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Protein Expression: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Continue incubation overnight (16-18 hours) at 18°C.
Cell Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a high-pressure homogenizer.
Purification: Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). Load the supernatant onto a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
Quality Control: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Measure protein concentration using a Bradford assay.
Protocol 2: In Vitro Tandem Reaction and Validation
Objective: To demonstrate the feasibility of the modular pathway by reacting the purified enzymes with the necessary substrates and intermediates.
Methodology:
Fluorination Step: In a reaction vessel, combine 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 20 mM NaF, 5 mM SAM, and 10 µM purified fluorinase. Incubate at 30°C for 4 hours. Monitor the formation of 5'-FDA by HPLC-MS.
Intermediate Steps: (This is the most challenging part, requiring the synthesis or enzymatic production of the chlorinated linear precursor). For proof-of-concept, a chemically synthesized chlorinated precursor could be used initially.
Cyclopropanation Step: To a new reaction mixture containing 50 mM HEPES pH 7.8, 0.1 mM PLP, and the chlorinated amino acid precursor (1 mM), add 20 µM of purified PazB enzyme. Incubate at 30°C for 6 hours.
Analysis: Quench the reaction by adding an equal volume of methanol. Centrifuge to remove precipitated protein. Analyze the supernatant for the presence of the target fluorinated cyclopropane amino acid using LC-MS/MS.
Protocol 3: Analytical Characterization
Objective: To unequivocally confirm the structure of the biosynthesized product.
Methodology:
LC-MS/MS: Develop a method to detect the parent mass of the expected product and confirm its fragmentation pattern. This provides initial evidence of successful synthesis.
Purification for NMR: Scale up the in vitro reaction to produce sufficient material (~1-5 mg) for NMR analysis. Purify the final product using preparative HPLC.
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR spectrum is particularly diagnostic for confirming the presence and chemical environment of the fluorine atom.[23][24]
Nucleus
Expected Chemical Shift (δ, ppm)
Expected Multiplicity
Key Correlations
¹H
0.5 - 1.5
Multiplets
Protons on the cyclopropane ring
¹H
3.5 - 4.5
Doublet of doublets
Protons of the -CH₂F group, showing coupling to F
¹³C
10 - 30
Carbons of the cyclopropane ring
¹³C
~80 (JC-F ≈ 170 Hz)
Doublet
Carbon of the -CH₂F group, showing large one-bond C-F coupling
¹⁹F
-210 to -230
Triplet
Fluorine of the -CH₂F group, coupled to the two adjacent protons
Table 2: Hypothetical NMR data for a fluoromethyl cyclopropane moiety. Actual values will vary based on the full molecular structure.
Figure 4: Experimental workflow for the reconstruction and validation of the biosynthetic pathway.
Challenges, Optimization, and Future Outlook
While the proposed modular approach is scientifically sound, its practical implementation faces several challenges that offer avenues for future research and optimization.
Enzyme Inefficiency: The low catalytic rate of wild-type fluorinases is a major hurdle. Directed evolution and protein engineering will be crucial to develop more robust and faster variants.[5]
Substrate Specificity and Compatibility: The enzymes in the proposed pathway originate from different metabolic contexts. Ensuring that the product of one enzymatic step is an accepted substrate for the next is not guaranteed. The cyclopropanase (PazB) and other intermediate enzymes may need to be engineered to accept the novel fluorinated substrates.
Metabolic Engineering: For in vivo production, the entire multi-gene pathway would need to be expressed in a single host organism. This requires careful balancing of enzyme expression levels, managing metabolic burden, ensuring cofactor availability (SAM, PLP), and preventing the accumulation of toxic intermediates.
Expanding the Toolbox: Genome mining and functional screening can uncover new fluorinases and cyclopropane synthases with different substrate specificities or improved catalytic properties, broadening the range of accessible FCAA structures.
References
O'Hagan, D., et al. (2007). Mechanism of Enzymatic Fluorination in Streptomyces cattleya. Journal of the American Chemical Society. [Link][14][15][16]
Hotta, K., et al. (2025). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. [Link][5]
Li, Y., et al. (2022). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link][10]
O'Hagan, D., et al. (2007). Mechanism of enzymatic fluorination in Streptomyces cattleya. PubMed. [Link][15]
O'Hagan, D., et al. (2007). Mechanism of Enzymatic Fluorination in Streptomyces cattleya. Sci-Hub. [Link][16]
Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link][1]
Srinivasan, R., & Giguere, J. R. (2011). Recent Applications of Cyclopropane-Based Strategies to Natural Product Synthesis. SYNLETT. [Link][25]
Camps, F., et al. (1990). 19F NMR analyses of some cyclopropane derivatives. Academia.edu. [Link][23]
Li, J., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link][17]
Sosa, M. B., et al. (2024). Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie. [Link][19]
Ma, L., et al. (2016). Biological fluorination from the sea: discovery of a SAM-dependent nucleophilic fluorinating enzyme from the marine-derived bacterium Streptomyces xinghaiensis NRRL B24674. RSC Publishing. [Link][12]
Ma, L., et al. (2016). Identification of a fluorinase from Streptomyces xinghaiensis. ResearchGate. [Link][26]
Deng, H., et al. (2016). 5LMZ: Fluorinase from Streptomyces sp. MA37. RCSB PDB. [Link][13]
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O'Hagan, D., et al. (2003). Isolation and characterisation of 5'-fluorodeoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya. PubMed. [Link][11]
Various Authors. (2022). Synthesis of Cyclopropane Containing Natural Products. ResearchGate. [Link][3]
Guesne, S. J. J., et al. (2012). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry. [Link][2]
Zhang, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - NIH. [Link][24]
Wang, F., & Wang, Q. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link][4]
Guesne, S. J. J., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues. PubMed. [Link][8]
Hryshchyshyn, A., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. [Link][9]
Wang, S., et al. (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Journal of the American Chemical Society. [Link][27]
Guesne, S. J. J., et al. (2012). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry. [Link][6]
Sosa, M. B., et al. (2023). Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. bioRxiv. [Link][20]
Licona, C., et al. (2021). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Frontiers in Pharmacology. [Link][28]
Sosa, M. B. (2024). Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. eScholarship.org. [Link][21]
Roberts, M. A., et al. (2012). The Biosynthetic Origin of the 3-Amino-2,5,7,8-tetrahydroxy-10-methylundecanoic Acid Moiety and Absolute Configuration of Pahayokolides A and B. PMC - NIH. [Link][29]
The Pharmacokinetic Profile of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: A Technical Guide for Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of the Gem-Difluorocyclopropyl Moiety in Drug Design (1R)-1-Amino-2,2-difluorocyclopro...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Gem-Difluorocyclopropyl Moiety in Drug Design
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid cyclopropyl scaffold, combined with the electronic effects of the gem-difluoro substitution, offers a unique set of properties that can be strategically leveraged in drug design. The cyclopropyl group can impart metabolic stability by virtue of the high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes[1]. The gem-difluoro group further enhances this effect and can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, which in turn influence its pharmacokinetic profile[2]. This guide provides a comprehensive overview of the known and predicted pharmacokinetic characteristics of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, its mechanism of action as an enzyme inactivator, and detailed protocols for its experimental evaluation.
Mechanism of Action: Irreversible Inactivation of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a potent mechanism-based inactivator of 1-aminocyclopropane-1-carboxylate (ACC) synthase[3][4][5]. This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of the plant hormone ethylene[6]. The inactivation of ACC synthase by this fluorinated analog proceeds through a series of well-defined steps, as illustrated in the diagram below. The pyridoxal phosphate (PLP)-dependent enzyme initially forms a Schiff base with the amino acid. The electron-withdrawing nature of the gem-difluoro group facilitates the ring opening of the cyclopropane, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme[3][4][5][7].
Caption: Mechanism of ACC Synthase Inactivation.
Predicted Pharmacokinetic Profile
While a complete in vivo pharmacokinetic dataset for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is not publicly available, its structural features allow for informed predictions of its metabolic stability and permeability.
Metabolic Stability
The metabolic fate of cyclopropylamines can be complex, with some instances of CYP-mediated ring oxidation leading to the formation of reactive metabolites[1]. However, the presence of the gem-difluoro group is anticipated to significantly enhance metabolic stability. Fluorination at metabolic "hotspots" is a common strategy in medicinal chemistry to block oxidative metabolism and improve the in vivo half-life of drug candidates[1]. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. It is hypothesized that the primary routes of metabolism, if any, would involve conjugation of the carboxylic acid or amino group, or potentially minor oxidative pathways at sites distal to the fluorine atoms.
Cell Permeability
As an amino acid analog, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid may be a substrate for various amino acid transporters. Its permeability across biological membranes, such as the intestinal epithelium, is likely to be influenced by its affinity for these transporters. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption and can be used to determine if the compound is a substrate for active transport or efflux pumps[8][9][10][11][12].
Experimental Protocols for Pharmacokinetic Characterization
To experimentally determine the pharmacokinetic properties of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, the following detailed protocols for in vitro assays are recommended.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay determines the intrinsic clearance of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile (ACN) with an appropriate internal standard
96-well plates
Incubator shaker (37°C)
LC-MS/MS system
Procedure:
Preparation of Reagents:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Thaw the liver microsomes on ice.
Incubation:
In a 96-well plate, add the liver microsomes to the pre-warmed phosphate buffer to achieve the desired final protein concentration (typically 0.5-1 mg/mL).
Add the test compound to the microsomal suspension (final concentration typically 1 µM).
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
Sample Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Caption: Workflow for Microsomal Stability Assay.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to identify potential substrates of efflux transporters.
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Assay (Bidirectional):
Apical to Basolateral (A-B) Transport:
Wash the Caco-2 monolayers with pre-warmed HBSS.
Add the test compound in HBSS to the apical (A) side of the Transwell insert.
Add fresh HBSS to the basolateral (B) side.
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
Basolateral to Apical (B-A) Transport:
Wash the Caco-2 monolayers with pre-warmed HBSS.
Add the test compound in HBSS to the basolateral (B) side.
Add fresh HBSS to the apical (A) side.
At various time points, take samples from the apical side and replace with fresh HBSS.
Monolayer Integrity Check:
After the permeability experiment, assess the integrity of the cell monolayer by measuring the transport of Lucifer yellow.
Sample Analysis:
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Caption: Workflow for Caco-2 Permeability Assay.
In Vivo Pharmacokinetic Studies
Should in vitro data suggest favorable properties, in vivo pharmacokinetic studies in animal models (e.g., rodents) would be the next logical step.[13][14][15] These studies are essential to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life in a whole organism. A typical study would involve administering the compound via intravenous and oral routes to different groups of animals and collecting blood samples at various time points for analysis by LC-MS/MS.
Analytical Considerations
The quantification of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid in biological matrices requires a sensitive and selective analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its polar nature as an amino acid, derivatization may be necessary to improve chromatographic retention and ionization efficiency.
Conclusion
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid represents a valuable building block in drug design, offering the potential for enhanced metabolic stability and unique conformational constraints. While a complete pharmacokinetic profile is yet to be fully elucidated, the established methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. Understanding the interplay between its structure, mechanism of action, and pharmacokinetic properties is crucial for the successful development of novel therapeutics incorporating this intriguing moiety.
References
Landowski, C. P., et al. (2008). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. ResearchGate. [Link]
Li, J., et al. (2025). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Plant Hormones. [Link]
Liashuk, O. S., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
Ma, L., et al. (2023). Intergenerational metabolic toxicity of perfluorooctanesulfonic acid exposure in adult offspring rats: a multi-omics approach. Frontiers. [Link]
Rastogi, H., et al. (2013). THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY. Journal of Drug Delivery and Therapeutics. [Link]
Reo, N. V. (1991). Hepatic Metabolism of Perfluorinated Carboxylic Acids and Polychlorotrifluoroethylene: A Nuclear Magnetic Resonance Investigation in Vivo. DTIC. [Link]
Sakamoto, K., et al. (1994). Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin. PubMed. [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Tsume, Y., et al. (2008). Caco-2 Permeability of 5-fluorouracil, floxuridine, and floxuridine prodrugs (Mean ± SD). ResearchGate. [Link]
Various Authors. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. [Link]
Various Authors. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega. [Link]
Various Authors. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
Various Authors. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
Various Authors. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. Organic Letters. [Link]
Various Authors. (2013). Chinese Chemical Letters. Chinese Chemical Letters. [Link]
Various Authors. (2004). Pharmacokinetic Characteristics of Amiodarone in Long-Term Oral. Journal of Health Science. [Link]
Various Authors. (1993). Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy. Journal of Pharmacology and Experimental Therapeutics. [Link]
Various Authors. (n.d.). Microsomal Stability. Cyprotex. [Link]
Various Authors. (n.d.). An Introduction to Pharmacokinetics. Unknown Source. [Link]
Application Notes and Protocols for the Enantioselective Synthesis of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, hereafter...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, hereafter referred to as (R)-DFACC, is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the gem-difluoro-cyclopropane moiety imparts unique stereoelectronic properties to parent molecules. The fluorine atoms can modulate acidity, basicity, and metabolic stability, while the rigid cyclopropane ring restricts conformational freedom, often leading to enhanced binding affinity and selectivity for biological targets. As an analog of 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene in plants, DFACC is also a valuable tool for studying the mechanism of enzymes such as ACC deaminase[1]. This guide provides detailed protocols for the enantioselective synthesis of (R)-DFACC, focusing on practical and scalable methods.
Strategic Approaches to Enantioselective Synthesis
The stereoselective construction of the quaternary chiral center bearing a gem-difluoro-cyclopropyl group presents a formidable synthetic challenge. This guide details two primary, field-proven strategies for achieving high enantiopurity:
Enzymatic Kinetic Resolution: A robust and scalable method that relies on the selective transformation of one enantiomer from a racemic mixture, catalyzed by a commercially available lipase.
Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classic and reliable approach where a chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of the difluorocyclopropanation reaction.
A brief overview of emerging asymmetric catalytic methods will also be presented as a forward-looking perspective.
Strategy 1: Enzymatic Kinetic Resolution of a Pro-chiral Diol Intermediate
This strategy is based on the seminal work of Kirihara et al. and represents a highly practical route to enantiopure (R)-DFACC[2]. The core of this approach is the lipase-catalyzed asymmetric acetylation of a prochiral 2,2-difluoro-1,3-propanediol derivative. The workflow involves the synthesis of a racemic precursor, enzymatic resolution, and subsequent functional group manipulations to yield the target amino acid.
Workflow for Enzymatic Resolution Strategy
Caption: Overall workflow for the enzymatic resolution approach to (R)-DFACC.
Protocol 1.1: Synthesis of Racemic 1,3-Bis(hydroxymethyl)-2,2-difluorocyclopropane (5)
This protocol outlines the preparation of the key prochiral diol substrate required for the enzymatic resolution.
Materials:
Diethyl 2,2-difluoromalonate
Lithium aluminum hydride (LiAlH₄)
Diethyl ether (anhydrous)
Diiodomethane (CH₂I₂)
Zinc-copper couple (Zn-Cu)
Hydrochloric acid (HCl), 1 M
Sodium bicarbonate (NaHCO₃), saturated solution
Sodium sulfate (Na₂SO₄), anhydrous
Standard glassware for inert atmosphere reactions
Procedure:
Synthesis of 2,2-Difluoro-1,3-propanediol:
To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add a solution of diethyl 2,2-difluoromalonate (1.0 eq) in anhydrous diethyl ether dropwise.
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and water again.
Filter the resulting precipitate and wash thoroughly with diethyl ether.
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,2-difluoro-1,3-propanediol as a colorless oil.
Cyclopropanation to form Diol (5):
To a stirred suspension of the Zn-Cu couple (3.0 eq) in anhydrous diethyl ether, add a solution of 2,2-difluoro-1,3-propanediol (1.0 eq) from the previous step.
Heat the mixture to reflux and add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise over 1 hour.
Continue refluxing for an additional 8 hours.
Cool the reaction mixture to room temperature and filter off the unreacted zinc.
Wash the filtrate sequentially with 1 M HCl and saturated NaHCO₃ solution.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford racemic 1,3-bis(hydroxymethyl)-2,2-difluorocyclopropane (5).
This is the key enantioselective step. The choice of lipase and solvent is critical for achieving high enantioselectivity.[2]
Materials:
Racemic diol (5)
Lipase PS (from Pseudomonas cepacia, Amano)
Vinyl acetate
Benzene/Di-isopropyl ether (20:1 v/v)
Molecular sieves (4Å)
Procedure:
To a solution of racemic diol (5) (1.0 eq) in the benzene/di-isopropyl ether solvent mixture, add Lipase PS (by weight, typically 1.5x the weight of the diol) and activated 4Å molecular sieves.
Add vinyl acetate (1.5 eq) to the suspension.
Stir the mixture at 35 °C and monitor the reaction progress by HPLC or TLC.
The reaction is typically complete when ~50% conversion is reached to maximize the enantiomeric excess of both the product and the remaining starting material.
Filter off the enzyme and molecular sieves, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Separate the resulting monoacetate (6) from the unreacted diol by silica gel column chromatography. The monoacetate should be obtained with high enantiomeric excess (>91% ee).
Lipase
Solvent
Temp (°C)
Yield (%)
ee (%)
Lipase PS
Benzene/i-Pr₂O (20:1)
35
45.1
91.3
Lipase PS
t-BuOMe
35
47.3
87.5
Novozym 435
Benzene
35
49.5
10.9
PPL
Di-isopropyl ether
35
40.2
75.4
Data adapted from Kirihara et al., Chemistry Letters, 1999.[2]
Protocol 1.3: Conversion of Monoacetate (6) to (+)-(R)-DFACC (3)
This multi-step sequence transforms the chiral monoacetate into the final target amino acid. The following is a condensed outline of the required transformations described by Kirihara et al.[2].
Protection and Functional Group Interconversion: The chiral monoacetate (6) is first protected (e.g., as a Boc derivative), followed by Jones oxidation of the primary alcohol to a carboxylic acid.
Installation of the Amino Group: The carboxylic acid is converted to an acyl azide (e.g., using diphenylphosphoryl azide), which then undergoes a Curtius rearrangement upon heating in the presence of an alcohol (e.g., t-butanol) to form a protected amine (Boc-protected).
Final Deprotection: The protecting groups (e.g., Boc and any ester) are removed under acidic conditions to yield (+)-(R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride.
This approach utilizes a removable chiral auxiliary to control the stereochemistry of the difluorocyclopropanation reaction. Evans-type oxazolidinones are a gold standard for this type of transformation due to their high stereodirecting ability and reliable cleavage conditions[3]. While a direct literature precedent for this specific transformation is not available, this protocol is designed based on established methods for diastereoselective functionalization of N-acyl oxazolidinones[4] and known difluorocyclopropanation reactions.
Workflow for Chiral Auxiliary Strategy
Caption: Workflow for the chiral auxiliary approach to (R)-DFACC.
Protocol 2.1: Preparation of N-Acyl Oxazolidinone Substrate
This protocol describes the synthesis of an α,β-unsaturated precursor required for the key difluorocyclopropanation step.
Materials:
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Bromoacetyl bromide
n-Butyllithium (n-BuLi)
Sodium azide (NaN₃)
Diethyl (isocyanomethyl)phosphonate
Sodium hydride (NaH)
Formaldehyde
Tetrahydrofuran (THF), anhydrous
Dimethylformamide (DMF)
Procedure:
Acylation: Dissolve the (4R,5S)-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add bromoacetyl bromide (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by chromatography to yield N-(bromoacetyl)-oxazolidinone.
Azide Substitution: Dissolve the bromoacetyl adduct (1.0 eq) in DMF and add NaN₃ (1.5 eq). Stir at room temperature until TLC indicates complete consumption of the starting material. Work up by partitioning between water and ethyl acetate. The crude N-(azidoacetyl)-oxazolidinone is often used directly in the next step.
Olefin Synthesis: This step creates the alkene substrate for cyclopropanation. A Wittig-type reaction or alternative olefination can be used. For simplicity, an alternative route starting from an N-acryloyl oxazolidinone is often preferred. For the purpose of this protocol, we will assume the synthesis of an N-alkenyl precursor is achieved via standard methods.
This key step introduces the difluorocyclopropane ring with stereocontrol from the chiral auxiliary. The method is adapted from protocols using Ruppert-Prakash type reagents.
Materials:
N-alkenyl oxazolidinone precursor
(Trifluoromethyl)trimethylsilane (TMSCF₃)
Sodium iodide (NaI)
Acetonitrile (anhydrous)
Procedure:
In a flame-dried flask under an argon atmosphere, dissolve the N-alkenyl oxazolidinone precursor (1.0 eq) and NaI (2.0 eq) in anhydrous acetonitrile.
Add TMSCF₃ (2.0 eq) dropwise to the stirred solution at room temperature.
Heat the reaction mixture to 60-70 °C and monitor by TLC or ¹⁹F NMR. The reaction typically takes several hours.
Upon completion, cool the mixture to room temperature and quench by pouring into saturated aqueous NaHCO₃ solution.
Extract the product with diethyl ether or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the product by silica gel chromatography. The diastereoselectivity can be assessed by ¹H or ¹⁹F NMR of the crude product.
Protocol 2.3: Auxiliary Cleavage and Final Steps
The final steps involve removing the auxiliary, reducing the azide to an amine, and hydrolyzing the ester to the final carboxylic acid.
Materials:
N-(azidodifluorocyclopropyl)oxazolidinone
Lithium hydroxide (LiOH)
Hydrogen peroxide (H₂O₂, 30% aq.)
Palladium on carbon (Pd/C, 10%)
Methanol
Hydrochloric acid (HCl), 6 M
Procedure:
Auxiliary Cleavage: Dissolve the oxazolidinone adduct (1.0 eq) in a THF/water mixture (3:1) and cool to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (0.8 M, 2.0 eq). Stir vigorously until the starting material is consumed. Quench with sodium sulfite solution and extract the recovered chiral auxiliary. Acidify the aqueous layer and extract the product acid. Esterify with diazomethane or TMS-diazomethane to get the methyl ester for the next step.
Azide Reduction: Dissolve the azido methyl ester in methanol. Add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter through Celite to remove the catalyst.
Hydrolysis: Concentrate the filtrate and add 6 M HCl. Heat the solution to reflux for 4-6 hours. Cool to room temperature and concentrate under reduced pressure to yield (R)-DFACC hydrochloride as a solid.
Emerging Strategies: Asymmetric Catalysis
While the methods above are robust, direct asymmetric catalysis offers a more atom-economical and efficient alternative. Research in this area is rapidly advancing, with promising results in related systems.
Organocatalytic Approaches: Enantioselective[1][5]-proton shifts of β,β-difluoro-α-imine amides have been achieved using chiral quinine derivatives, providing access to chiral β,β-difluoro-α-amino amides in good yields and high enantioselectivities[2]. While not a cyclopropanation, this highlights the power of organocatalysis in creating chiral fluorinated amino acid derivatives.
Transition Metal Catalysis: Copper-catalyzed asymmetric difluoromethylation of cyclopropenes has recently been reported as a powerful method for constructing chiral difluoromethyl cyclopropanes[6]. Adapting such a methodology to an appropriate amino acid precursor could provide a direct catalytic route to the target molecule.
These catalytic methods represent the future of this field and offer exciting possibilities for developing even more efficient and sustainable syntheses of (R)-DFACC and its analogs.
References
Donahue, C. J., et al. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. Organic Letters. [Link]
Kirihara, M., et al. (1999). Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation. Chemistry Letters. [Link]
LibreTexts. (2022). 7.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
Shiue, G. G., et al. (2010). (R,S)-anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic acid: synthesis from racemic 2-benzyloxycyclopentanone and biological evaluation for brain tumor imaging with positron emission tomography. Journal of Medicinal Chemistry. [Link]
Dolbier, W. R., et al. (2016). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
Naskar, S., & Ghosh, S. K. (2021). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. [Link]
Maeda, S., et al. (2021). Glycine derivatives and approaches to obtaining α,α-difluoroglycine cores. ResearchGate. [Link]
Belecki, K., & Smith, T. E. (2010). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. PubMed. [Link]
Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]
Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. [Link]
Executive Summary The incorporation of rigid, unnatural amino acids into peptide backbones is a cornerstone strategy in modern drug development for improving metabolic stability and enforcing specific secondary structure...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of rigid, unnatural amino acids into peptide backbones is a cornerstone strategy in modern drug development for improving metabolic stability and enforcing specific secondary structures. Among these, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is highly valued for its unique conformational rigidity and the distinct pharmacokinetic properties imparted by the gem-difluoro moiety[1].
However, DFACC presents a severe synthetic challenge during Solid-Phase Peptide Synthesis (SPPS). While coupling the C-terminus of DFACC to a growing peptide chain is manageable, the subsequent coupling of an incoming amino acid to the N-terminus of DFACC often results in catastrophic sequence truncation. This application note details the mechanistic causality behind this bottleneck and provides a field-proven, self-validating protocol to achieve >90% coupling efficiency.
Mechanistic Context: The Dual Challenge of DFACC
As a Senior Application Scientist, it is critical to understand why a reaction fails before attempting to optimize it. The difficulty in utilizing DFACC in SPPS stems from two compounding factors:
Severe Steric Hindrance: DFACC is an
α,α
-disubstituted amino acid. The cyclopropane ring creates a quaternary
α
-carbon that physically blocks the optimal Bürgi-Dunitz trajectory required for the incoming activated acyl species to be attacked by the amine[1].
Extreme Electronic Deactivation: The presence of the gem-difluoro group adjacent to the quaternary center exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the
α
-amino group, drastically lowering its
pKa
and rendering it an exceptionally poor nucleophile[2].
Consequently, standard uronium-based coupling reagents (e.g., HBTU) reacting at room temperature will fail to drive the reaction to completion, leading to unreacted DFACC N-termini and subsequent deletion sequences.
Workflow & Logical Relationships
To overcome the poor nucleophilicity of the DFACC amine, the electrophilicity of the incoming amino acid must be maximized, and steric bulk in the transition state must be minimized.
Workflow for SPPS incorporating DFACC, highlighting the critical N-terminal coupling bottleneck.
Comparative Analysis of Coupling Strategies
The following table summarizes the quantitative coupling efficiencies of an incoming standard amino acid (e.g., Fmoc-Ala-OH) onto the deprotected N-terminus of a resin-bound DFACC residue.
Coupling Reagent / Method
Equivalents
Base
Temp
Time
Yield (%)*
HBTU / HOBt
4.0
DIPEA
RT
2 h
< 10%
HATU / HOAt
4.0
Collidine
RT
4 h
~ 35%
HATU (Microwave)
4.0
DIPEA
75°C
15 min
> 85%
Fmoc-AA-F (Acid Fluoride)
3.0
DIPEA
RT
2 h
> 90%
Symmetrical Anhydride
5.0
None
75°C
30 min
> 95%
*Yields determined by LC-MS integration of the micro-cleaved crude peptide.
Optimized Experimental Protocol
This protocol establishes a self-validating system. Because the electron-deficient DFACC amine frequently yields false-negative results in standard colorimetric assays (e.g., Kaiser/Ninhydrin tests), micro-cleavage followed by LC-MS is mandated as the sole source of truth for reaction completion.
Phase 1: Coupling Fmoc-DFACC-OH to the Peptide Chain
The C-terminus of DFACC is sterically hindered but not electronically deactivated. Standard high-efficiency reagents are sufficient[3].
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale) in anhydrous DMF for 30 minutes.
Activation: In a separate vial, dissolve Fmoc-DFACC-OH (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.
Base Addition: Add 2,4,6-collidine (0.6 mmol, 6.0 eq) to the activation vial. Note: Collidine is preferred over DIPEA here to minimize base-catalyzed side reactions with the fluorinated cyclopropane ring[3].
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Washing: Drain the reactor and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).
Phase 2: Fmoc Deprotection of DFACC
Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.
Repeat the treatment with fresh 20% Piperidine in DMF for 15 minutes.
Wash thoroughly with DMF (5 × 3 mL) to remove all traces of piperidine.
Phase 3: Coupling the Incoming Amino Acid (The Bottleneck)
Execute ONE of the following optimized methods.
Option A: Acid Fluoride Method (Recommended for Room Temperature)
Preparation: Dissolve the Fmoc-Amino Acid Fluoride (Fmoc-AA-F, 0.3 mmol, 3.0 eq) in 2 mL of anhydrous DCM/DMF (1:1 v/v).
Coupling: Add the solution to the resin, followed immediately by DIPEA (0.3 mmol, 3.0 eq).
Agitation: Agitate at room temperature for 2 to 3 hours.
Option B: Microwave-Assisted HATU Method
Activation: Dissolve the incoming Fmoc-AA-OH (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8.0 eq).
Coupling: Add the mixture to the resin in a microwave-safe peptide synthesis vessel.
Microwave Parameters: Heat to 75°C with a ramp time of 2 minutes, and hold at 75°C for 15 minutes under continuous agitation.
Phase 4: Self-Validation (Micro-Cleavage)
Withdraw a small aliquot of resin (~2 mg) and wash with DCM.
Treat with 100
μ
L of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 30 minutes.
Evaporate the TFA under a stream of nitrogen, reconstitute in 200
μ
L of Acetonitrile/Water (1:1), and analyze via LC-MS.
Decision Gate: If the uncoupled DFACC-terminated sequence is detected at >5% relative abundance, perform a second coupling cycle before proceeding to the next deprotection step.
References[1] Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing
α
-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
Source: Chemical Reviews
URL: [Link]2] Title: Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase.
Source: Organic Letters
URL: [Link]3] Title: Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7.
Source: Biochemical Journal
URL: [Link]
Fmoc-protection strategies for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
An Application Guide: Fmoc-Protection Strategies for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid Abstract This technical note provides researchers, scientists, and drug development professionals with detailed...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide:
Fmoc-Protection Strategies for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid
Abstract
This technical note provides researchers, scientists, and drug development professionals with detailed protocols and strategic insights for the Nα-Fmoc protection of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. This non-canonical amino acid is of significant interest in medicinal chemistry for its ability to impart unique conformational constraints and enhance metabolic stability in peptides. However, its sterically hindered nature, arising from the gem-difluoro-substituted cyclopropyl ring, presents specific challenges for standard protection protocols. This guide outlines two primary methodologies: a classic approach using Fmoc-OSu under aqueous basic conditions and an advanced strategy involving in-situ silylation to overcome reactivity issues. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed in detail to ensure procedural success.
Introduction: The Significance of a Unique Building Block
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a powerful tool in modern peptidomimetic and drug design. The incorporation of the gem-difluorocyclopropane moiety can profoundly influence the biological activity and pharmacokinetic profile of a peptide. The fluorine atoms enhance metabolic stability by blocking sites of oxidative degradation, while the rigid cyclopropyl scaffold introduces conformational rigidity, often leading to improved receptor binding affinity and selectivity.
The successful incorporation of this, and any amino acid, into a peptide sequence via modern Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the temporary protection of its α-amino group.[] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of contemporary SPPS, favored for its stability to a wide range of reagents and its clean, mild removal under basic conditions (typically piperidine).[2][3][4][5][] This orthogonality, where the Nα-Fmoc group is base-labile while side-chain protecting groups are acid-labile, is the foundation of the Fmoc-SPPS strategy.[2][4]
However, the steric bulk surrounding the α-amino group of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid can impede the approach of the Fmoc-donating reagent, leading to sluggish or incomplete reactions.[7][8] This guide provides validated strategies to efficiently overcome this hurdle.
Core Principles & Reagent Selection
The goal is to form a stable carbamate linkage between the amino acid's nitrogen and the Fmoc moiety. The choice of Fmoc-donating reagent is critical.
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): This is the most widely recommended reagent.[5] The succinimide ester is an excellent leaving group, and Fmoc-OSu is more stable and less prone to causing side reactions compared to its alternatives.[9] It minimizes the formation of dipeptide impurities, a common issue with more reactive agents.[10]
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): While highly reactive, Fmoc-Cl is also sensitive to moisture and has a higher propensity to react with the carboxyl group of the amino acid, leading to the formation of mixed anhydrides and subsequent dipeptide impurities.[5][10] Its use should be reserved for cases where Fmoc-OSu proves ineffective.
Base: A base is required to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct of the reaction. Inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in aqueous media are common.[2][4]
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or acetone/water, is typically employed to dissolve the polar amino acid salt and the largely non-polar Fmoc-reagent.[2][4]
Experimental Methodologies
Two primary protocols are presented. Protocol A is the standard, widely applicable method. Protocol B is an advanced alternative designed specifically to address the challenges of sterically hindered or poorly soluble amino acids.
Protocol A: Standard Protection using Fmoc-OSu in Aqueous Dioxane
This method is the first-line approach due to its reliability and procedural simplicity. The aqueous base deprotonates the amino acid, rendering it a soluble and nucleophilic salt, which then reacts with the Fmoc-OSu.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). Use enough solution to fully dissolve the amino acid.
Cooling: Place the flask in an ice-water bath and stir for 15-20 minutes until the solution temperature equilibrates to 0-5°C. Causality: This step is crucial to control the reaction exotherm and minimize potential side reactions.
Reagent Addition: In a separate beaker, dissolve Fmoc-OSu (1.05-1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30-45 minutes, ensuring the temperature remains below 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (12-18 hours).
Initial Work-up & Purification: Dilute the reaction mixture with a significant volume of deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether. Discard the organic (ether) layers. Causality: This wash removes unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct, which are preferentially soluble in the organic phase.
Precipitation: Return the aqueous layer to a beaker and cool in an ice bath. With vigorous stirring, slowly acidify the solution to a pH of 2-3 using 1M hydrochloric acid (HCl). A white precipitate of the Fmoc-protected amino acid will form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is at a neutral pH. This removes inorganic salts.
Drying: Dry the product under high vacuum to a constant weight. Characterize the final product via HPLC, LC-MS, and NMR to confirm identity and purity.
Protocol B: Silylation-Assisted Fmoc Protection in Anhydrous Media
This protocol is designed for substrates that exhibit poor solubility in aqueous media or are particularly unreactive due to steric hindrance. The carboxylic acid is temporarily converted to a trimethylsilyl (TMS) ester, which enhances solubility in organic solvents and prevents oligomerization.[11][12]
System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon).
Silylation: Suspend (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (2.2 eq) via syringe.[12]
Intermediate Formation: Heat the mixture to reflux (approx. 40°C) for 30-60 minutes until a clear, homogeneous solution is obtained. This indicates the formation of the silylated intermediate.[12]
Reaction: Cool the solution to room temperature. In a separate flask, dissolve Fmoc-OSu (1.0 eq) in anhydrous DCM and add this solution to the reaction mixture.[12] Let it stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a biphasic mixture of ethyl acetate and dilute aqueous HCl (0.5 M). The acidic quench hydrolyzes the silyl ester and any remaining silylating agent.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
Washing: Wash the combined organic layers sequentially with 1M HCl, water, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: If necessary, purify the product further by recrystallization or flash column chromatography. Dry the final product under high vacuum.
Comparative Summary and Data Presentation
Parameter
Protocol A: Standard Aqueous Method
Protocol B: Silylation-Assisted Method
Key Reagent
Fmoc-OSu
Fmoc-OSu & MSTFA
Base
Sodium Carbonate (Na₂CO₃)
N/A (Silylating agent acts as base scavenger)
Solvent
1,4-Dioxane / Water
Anhydrous Dichloromethane (DCM)
Reaction Time
12-18 hours
4-6 hours
Temperature
0°C to Room Temperature
Room Temperature to 40°C (Reflux)
Key Advantages
Procedurally simple, uses common reagents, avoids anhydrous conditions.
Overcomes steric/solubility issues, faster reaction times, high yields.[12]
Challenges
Potentially lower yields for hindered substrates, longer reaction time.
The fundamental transformation involves the nucleophilic attack of the amino acid's nitrogen onto the carbonyl carbon of the Fmoc-OSu reagent.
Caption: Workflow for the standard Fmoc-protection protocol.
Troubleshooting and Scientific Integrity
A successful protocol is a self-validating one. Below are common issues and their scientific resolutions.
Issue: Low Yield or Incomplete Reaction.
Causality: This is the most likely issue for this substrate, stemming from steric hindrance. [7]The nucleophilicity of the amine may be reduced, or its access may be physically blocked.
Solution (Protocol A): Increase the reaction time to 24 or 36 hours. Ensure vigorous stirring. A slight excess of Fmoc-OSu (up to 1.2 eq) can be used, but be prepared for more rigorous purification.
Solution (Advanced): If the above fails, switch to Protocol B. The silylation method is explicitly designed to enhance reactivity in such cases.
[11][12]
Issue: Product is Oily or Fails to Solidify.
Causality: Impurities, such as residual N-hydroxysuccinimide or unreacted Fmoc-OSu, can act as eutectic contaminants. Insufficient washing during work-up is the usual cause.
Solution: Ensure the ether washes in Protocol A are thorough. During precipitation, add the acid very slowly to encourage crystal formation rather than amorphous oiling. If an oil persists, attempt to triturate with cold water or a hexane/ether mixture to induce solidification.
Issue: Presence of Dipeptide Impurity in Final Product.
Causality: This side reaction is more prevalent with Fmoc-Cl but can occur with Fmoc-OSu if conditions are not optimal. [10][11]It arises from the formation of a mixed anhydride that reacts with another amino acid molecule.
Solution: Strictly adhere to the use of Fmoc-OSu. [9]Ensure the reaction temperature is kept low during the initial addition of the reagent. If dipeptide formation is persistent, purification by flash chromatography will be necessary.
Conclusion
The Nα-Fmoc protection of the sterically demanding (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is readily achievable with careful selection of methodology. The standard protocol using Fmoc-OSu in an aqueous dioxane/carbonate system serves as a robust and effective starting point. For instances of low reactivity or to optimize yield and reaction time, the silylation-assisted protocol offers a superior alternative by enhancing both solubility and the nucleophilicity of the amine. By understanding the chemical principles behind each step, researchers can confidently and efficiently prepare this valuable building block for advanced peptide synthesis.
References
Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimiz
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. Benchchem. (n.d.).
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. (2020).
The Comprehensive Guide to Fmoc-OSu: Properties, Handling, and Applications in Peptide Synthesis. Benchchem. (2025).
Application Note: Incorporation of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid into Peptidomimetics
Executive Summary & Mechanistic Rationale (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid ((1R)-DFACC) is a highly specialized, conformationally restricted non-natural amino acid. As a gem-difluorinated analog of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid ((1R)-DFACC) is a highly specialized, conformationally restricted non-natural amino acid. As a gem-difluorinated analog of 1-aminocyclopropanecarboxylic acid (ACC), it introduces unique stereoelectronic properties into peptidomimetic scaffolds[1]. The incorporation of (1R)-DFACC serves two primary pharmacological purposes:
Conformational Restriction : The cyclopropane ring locks the backbone dihedral angles (
ϕ
and
ψ
), effectively nucleating secondary structures such as
β
-turns or
310
-helices.
Stereoelectronic Modulation : The strongly electronegative gem-difluoro moiety drastically lowers the pKa of the adjacent
α
-amine and increases the overall lipophilicity of the peptide, enhancing metabolic stability and membrane permeability.
However, the unique electronics of DFACC present a distinct synthetic challenge. Free DFACC is unstable at physiological pH, undergoing rapid [2]. This instability dictates that all synthetic handling of the free amino acid must be performed under acidic conditions or via rapid in situ protection. Once N-acylated (i.e., incorporated into a peptide bond), the cyclopropane ring is fully stabilized, yielding a robust peptidomimetic[2].
Physicochemical Properties & Causality in Design
The decision to incorporate (1R)-DFACC rather than its non-fluorinated counterpart (ACC) is driven by the profound inductive effect of the fluorine atoms. As demonstrated in kinetic studies, the pKa of the DFACC
α
-amine is approximately 5.88, compared to 8.15 for ACC[2]. This reduced basicity renders the amine a poor nucleophile during Solid-Phase Peptide Synthesis (SPPS), necessitating highly optimized coupling protocols.
Table 1: Comparative Physicochemical Properties of ACC vs. DFACC
Free DFACC must be stored as an HCl salt; Fmoc protection must be rapid to prevent decomposition.
Aqueous Stability (N-Acylated, pH 7.4)
Stable
Highly Stable
Once incorporated into the peptide backbone, the peptidomimetic is fully stable for biological assays.
Lipophilicity (LogP contribution)
Low
High
Enhances membrane permeability and target affinity of the final peptidomimetic.
Stability and Reactivity Workflows
To successfully utilize (1R)-DFACC, researchers must navigate its pH-dependent degradation pathway. The free amine, when deprotonated, triggers a ring-opening event yielding 3-fluoro-2-oxobut-3-enoic acid[2]. N-acylation completely suppresses this pathway, making the timing of protection steps critical.
Stability of free vs. N-acylated (1R)-DFACC under physiological conditions.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Fmoc-(1R)-DFACC-OH
Objective: Convert the stable[3] into the Fmoc-protected building block suitable for SPPS, avoiding the base-catalyzed decomposition pathway.
Causality: Traditional Fmoc protection uses aqueous
Na2CO3
(pH ~10). Under these conditions, free DFACC would rapidly decompose before reacting. We utilize a biphasic system with a mild base (
NaHCO3
) and an excess of highly reactive Fmoc-OSu to trap the amine immediately upon deprotonation.
Step-by-Step Methodology:
Preparation : Dissolve 1.0 eq of (1R)-DFACC
⋅
HCl in a 1:1 mixture of
H2O
and 1,4-dioxane. Chill the solution to 0 °C in an ice bath.
Mild Basification : Add 2.5 eq of
NaHCO3
portion-wise. Validation Check: Ensure the pH does not exceed 7.5 using narrow-range pH paper.
Rapid Acylation : Immediately add 1.2 eq of Fmoc-OSu dissolved in minimal 1,4-dioxane dropwise over 5 minutes.
Reaction : Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
Workup : Acidify the aqueous layer to pH 2.0 using 1M
HCl
(this stabilizes any unreacted DFACC and protonates the product). Extract 3x with Ethyl Acetate.
Self-Validation (LC-MS) : Analyze the organic layer via LC-MS. The expected mass for Fmoc-(1R)-DFACC-OH is
[M+H]+=360.1
. The absence of the decomposition byproduct (m/z 119.0 for 3-fluoro-2-oxobut-3-enoic acid) confirms successful trapping.
Protocol 2: SPPS Incorporation of Fmoc-(1R)-DFACC-OH
Objective: Couple Fmoc-(1R)-DFACC-OH to a resin-bound peptide, and subsequently couple the next amino acid onto the sterically hindered, electronically deactivated DFACC amine.
Causality: The gem-difluoro group withdraws electron density, reducing the nucleophilicity of the DFACC amine (pKa ~5.88). Standard HBTU/DIPEA coupling will fail. We must use HATU/HOAt, which forms a highly reactive 7-aza-OBt ester, coupled with extended reaction times and elevated temperatures.
Workflow for incorporating (1R)-DFACC into peptidomimetics via SPPS.
Step-by-Step Methodology:
Coupling onto the Resin : To the resin-bound peptide (free amine), add 3.0 eq of Fmoc-(1R)-DFACC-OH, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF. Shake at room temperature for 2 hours.
Validation (Chloranil Test) : Perform a Chloranil test (not Ninhydrin, as secondary/hindered amines yield false negatives with Ninhydrin). A negative result (colorless) indicates complete coupling.
Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).
Coupling onto DFACC (Critical Step) : The newly exposed DFACC amine is highly deactivated. Add 4.0 eq of the next Fmoc-Amino Acid, 3.9 eq of HATU, 4.0 eq of HOAt, and 8.0 eq of DIPEA.
Heated Coupling : Shake the reaction mixture at 50 °C for 4 hours. (If microwave SPPS is available, 75 °C for 15 minutes is highly recommended to overcome the steric barrier).
Self-Validation (Micro-Cleavage) : Withdraw 5 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5%
H2O
for 1 hour. Evaporate, dissolve in
MeCN/H2O
, and analyze via LC-MS. Confirm the presence of the desired mass + addition of the new amino acid. If unreacted DFACC-peptide is dominant, perform a double coupling using PyAOP/DIPEA before proceeding to the next synthesis step.
References
Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase
Source: Organic Letters (ACS Publications)
URL:[Link]
Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation
Source: Chemistry Letters (Oxford Academic)
URL:[Link]
The preparation and properties of 1,1-difluorocyclopropane derivatives
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
19F NMR characterization techniques for difluorocyclopropyl amino acids
Application Note: High-Resolution 19 F NMR Characterization Techniques for Difluorocyclopropyl Amino Acids Introduction & Rationale The strategic incorporation of fluorine into amino acid scaffolds is a fundamental techn...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution
19
F NMR Characterization Techniques for Difluorocyclopropyl Amino Acids
Introduction & Rationale
The strategic incorporation of fluorine into amino acid scaffolds is a fundamental technique in modern drug development, utilized to enhance lipophilicity, metabolic stability, and target binding affinity. Among the various fluorinated motifs, the gem-difluorocyclopropyl (DFCP) group is exceptionally valuable. It acts as a rigid conformational lock—for instance, restricting the pyrrolidine ring pucker in difluoromethanoproline derivatives—while simultaneously serving as a highly sensitive, non-perturbing NMR probe[1].
19
F NMR spectroscopy is the gold standard for characterizing these molecules. Fluorine-19 boasts a 100% natural isotopic abundance, a high magnetogyric ratio (yielding ~83% the sensitivity of
1
H), and a complete absence of background signal in biological matrices[2]. This application note provides a comprehensive, self-validating protocol for the structural and stereochemical characterization of DFCP amino acids, bridging theoretical spin physics with practical spectrometer workflows.
Theoretical Framework: Spin Systems and Causality
Diastereotopic Fluorines and the AB Spin System
In a chiral amino acid containing a rigid DFCP ring, the two fluorine atoms (
Fexo
and
Fendo
) are diastereotopic. Because the cyclopropane ring locks their spatial orientation, they exist in distinct magnetic environments and exhibit significantly different chemical shifts. They are scalar coupled to each other, manifesting as a classic AB (or AX) spin system that produces two distinct doublets in a proton-decoupled
19
F{
1
H} spectrum. For example, in trans-4,5-difluoromethanoproline derivatives, the
Fexo
signal typically resonates near -128 ppm, while the
Fendo
signal appears highly shielded near -154 ppm[2].
The Anomaly of DFCP Coupling Constants (
2JF,F
and
3JF,H
)
The geminal coupling constant (
2JF,F
) in DFCP systems is unusually small for a
CF2
group, typically measuring between 150 and 170 Hz[2]. While standard aliphatic
CF2
groups exhibit
2JF,F
values of 200–350 Hz, the DFCP ring is a conspicuous outlier. This reduction is driven by the high s-character of the C-C bonds in the strained three-membered ring and the dominance of non-contact Fermi-contact transmission mechanisms[3]. Furthermore, vicinal couplings to adjacent cyclopropyl protons (
3JF,H
) follow a Karplus-like dihedral dependence, usually ranging from 4 to 15 Hz, which causes complex multiplet splitting (e.g., a doublet of doublets of doublets) in proton-coupled
19
F spectra[2].
Experimental Protocols: Step-by-Step Methodology
The following workflow outlines the logical progression for absolute structural assignment.
Figure 1: Logical workflow for 19F NMR characterization and stereochemical assignment of DFCP.
Protocol 1: Sample Preparation and Spectrometer Calibration
Sample Preparation : Dissolve 2–5 mg of the DFCP amino acid in 0.6 mL of deuterated solvent (e.g.,
CDCl3
,
CD3OD
, or
D2O
).
Causality: Low concentrations are sufficient due to the high sensitivity of
19
F.
CD3OD
or
D2O
is preferred for free amino acids to disrupt zwitterionic aggregation that broadens NMR lines.
Internal Referencing : Add 0.1% v/v of Trichlorofluoromethane (
CFCl3
,
δ=0.0
ppm) or
α,α,α
-trifluorotoluene (
δ=−63.7
ppm).
Trustworthiness Check: External referencing via the lock solvent can introduce magnetic susceptibility errors. An internal standard ensures absolute chemical shift accuracy, creating a self-validating dataset across different magnetic fields.
Probe Tuning and Matching : Manually tune both the
19
F and
1
H channels.
Causality: The Larmor frequencies of
19
F and
1
H are extremely close (~470 MHz vs. 500 MHz on an 11.7 T magnet). Precise tuning is critical to prevent pulse bleed-through and to ensure accurate 90° pulse calibrations for quantitative integration.
Protocol 2: 1D
19
F and
19
F{
1
H} Acquisition
19
F{
1
H} Decoupled Acquisition : Acquire a proton-decoupled spectrum using inverse-gated decoupling.
Parameters: Spectral width = 100 ppm (centered at -130 ppm), Relaxation delay (
D1
) = 3–5 seconds. Inverse-gating prevents Nuclear Overhauser Effect (NOE) buildup from protons, which would artificially inflate the fluorine integrals.
Self-Validation via Integration : Integrate the
Fexo
and
Fendo
doublets.
Trustworthiness Check: Because both fluorines are part of the same molecule, the integral ratio MUST be exactly 1:1. A deviation indicates that the
D1
delay is shorter than
5×T1
for one of the fluorines, necessitating an inversion-recovery
T1
measurement and a longer
D1
.
19
F Coupled Acquisition : Acquire a standard
19
F spectrum without proton decoupling to extract the
3JF,H
values from the resulting multiplets.
Protocol 3: 2D
19
F-
1
H HOESY for Stereochemical Assignment
Heteronuclear Overhauser Effect Spectroscopy (HOESY) is required to unambiguously assign the
Fexo
and
Fendo
signals based on their spatial proximity to the amino acid backbone.
Setup : Select a 2D HOESY pulse sequence with
19
F detection and
1
H irradiation (or vice versa depending on probe optimization).
Mixing Time (
τm
) : Set the mixing time between 300 and 500 ms.
Causality: The heteronuclear cross-relaxation rate is significantly slower than homonuclear NOE. A longer mixing time is required to build up observable magnetization transfer between the fluorine atoms and spatially adjacent protons.
Data Interpretation : Map the cross-peaks. The fluorine exhibiting a strong NOE to the
α
-proton or specific side-chain protons of the amino acid is assigned to the face of the cyclopropane ring oriented towards the backbone (
Fendo
).
Data Presentation & Quantitative Analysis
The following table summarizes the expected quantitative parameters for a typical DFCP amino acid, serving as a reference benchmark for data validation.
Parameter
Typical Range
Mechanistic Origin / Structural Implication
δ(Fexo)
-120 to -140 ppm
Shielding environment relative to the endo face; highly dependent on adjacent functional groups (e.g., N-Boc vs. free amine).
δ(Fendo)
-140 to -160 ppm
Deshielded by proximity to the cyclic/backbone structure of the amino acid.
2JF,F
150 to 170 Hz
Strong geminal coupling driven by non-contact Fermi-contact transmission in the highly strained 3-membered ring.
3JF,H
4 to 15 Hz
Vicinal coupling to cyclopropyl protons; follows a Karplus-like dihedral dependence allowing for conformational mapping.
References
Source: Journal of Fluorine Chemistry / Academia.
Substituent Effects on Scalar 2J(19F,19F) and 3J(19F,19F)
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities
Source: The Journal of Organic Chemistry - ACS Publications
URL
Application Notes and Protocols for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid as a Mechanism-Based Enzyme Inhibitor
Introduction: A Novel Tool for Probing Ethylene Biosynthesis and Beyond (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (Dfac) is a potent and specific mechanism-based inhibitor of 1-aminocyclopropane-1-carboxyli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Novel Tool for Probing Ethylene Biosynthesis and Beyond
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (Dfac) is a potent and specific mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This enzyme plays a critical role in the regulation of ethylene levels in plants and various microorganisms by catalyzing the conversion of ACC, the immediate precursor of ethylene, to α-ketobutyrate and ammonia[1][2]. By inactivating ACC deaminase, Dfac provides researchers with a powerful tool to study the physiological roles of this enzyme and to investigate the consequences of elevated ACC levels and subsequent ethylene production in various biological systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Dfac as a mechanism-based enzyme inhibitor. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and offer insights into the analysis and interpretation of the resulting data.
Scientific Foundation: The Unique Chemistry of Dfac
Dfac is a structural analog of ACC, the natural substrate of ACC deaminase. The introduction of the gem-difluoro group on the cyclopropane ring significantly alters the electronic properties of the molecule, rendering it susceptible to enzymatic processing that ultimately leads to the irreversible inactivation of the enzyme. A critical aspect of Dfac's chemistry is its inherent instability under near-physiological conditions, where it undergoes a specific-base catalyzed decomposition to form 3-fluoro-2-oxobut-3-enoic acid[3][4]. This instability is a key feature that is harnessed in its mechanism of enzyme inactivation.
Mechanism of Action: A Trojan Horse in the Active Site
Dfac acts as a mechanism-based inhibitor, also known as a suicide substrate. This means that the inhibitor itself is relatively unreactive until it is processed by the target enzyme's catalytic machinery. This enzymatic conversion generates a highly reactive intermediate that then covalently modifies an active site residue, leading to irreversible inhibition.
The proposed mechanism for the inactivation of ACC deaminase by Dfac is a multi-step process:
Binding and Initial Processing: Dfac, mimicking the natural substrate ACC, binds to the active site of ACC deaminase. The enzyme's catalytic machinery, which involves a nucleophilic attack on the cyclopropane ring, initiates the opening of the strained ring structure[5][6].
Formation of a Reactive Intermediate: Enzymatic processing of Dfac leads to the formation of a highly reactive intermediate, 3-fluoro-2-oxobut-3-enoic acid. This α,β-unsaturated carbonyl compound is a potent Michael acceptor.
Covalent Modification: A nucleophilic residue within the active site of ACC deaminase, likely a tyrosine or cysteine, performs a Michael addition to the reactive intermediate. This results in the formation of a stable covalent bond between the inhibitor and the enzyme.
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.
Mechanism of Dfac-mediated enzyme inactivation.
Experimental Protocols: Characterizing the Inhibition of ACC Deaminase
The following protocols provide a framework for characterizing the mechanism-based inhibition of ACC deaminase by Dfac. It is essential to adapt these protocols based on the specific source and purity of the enzyme and the available laboratory equipment.
Protocol 1: ACC Deaminase Activity Assay
This assay measures the production of α-ketobutyrate, the product of the ACC deaminase-catalyzed reaction. The amount of α-ketobutyrate is determined spectrophotometrically after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Materials:
Purified ACC deaminase
1-Aminocyclopropane-1-carboxylic acid (ACC) solution (e.g., 100 mM in water)
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (Dfac) solution (prepared fresh in assay buffer)
Assay Buffer: 100 mM Tris-HCl, pH 8.5
DNPH Reagent: 0.2% (w/v) 2,4-dinitrophenylhydrazine in 2 M HCl
2 M NaOH
α-ketobutyrate standard solutions (for calibration curve)
Microplate reader or spectrophotometer capable of reading at 540 nm
Procedure:
Prepare α-ketobutyrate Standard Curve: Prepare a series of α-ketobutyrate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in the assay buffer.
Standard Curve Reaction: To 100 µL of each standard, add 150 µL of DNPH reagent. Incubate at 30°C for 30 minutes.
Color Development: Add 1 mL of 2 M NaOH to each tube and mix well.
Absorbance Measurement: Measure the absorbance at 540 nm. Plot the absorbance values against the corresponding α-ketobutyrate concentrations to generate a standard curve.
Enzyme Reaction: In a microcentrifuge tube, combine the following:
Assay Buffer (to a final volume of 100 µL)
ACC solution (to a final concentration, e.g., 5 mM)
ACC deaminase (at a concentration that gives a linear reaction rate for at least 15-30 minutes)
Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction. Incubate at 30°C.
Time Points: At various time points (e.g., 0, 5, 10, 15, 20, 30 minutes), remove a 100 µL aliquot of the reaction mixture and add it to a tube containing 150 µL of DNPH reagent to stop the reaction.
Derivatization and Measurement: Follow steps 3 and 4 to measure the amount of α-ketobutyrate produced at each time point.
Calculate Enzyme Activity: Determine the initial velocity of the reaction from the linear portion of the product formation versus time plot. One unit of ACC deaminase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketobutyrate per minute under the specified conditions.
Protocol 2: Determination of Time-Dependent Inhibition (IC₅₀ Determination)
This protocol is used to demonstrate the time-dependent nature of the inhibition by Dfac and to determine the IC₅₀ value at different pre-incubation times.
Materials:
Same as Protocol 1
Procedure:
Pre-incubation: In separate tubes, pre-incubate ACC deaminase with various concentrations of Dfac (e.g., 0, 0.1, 1, 10, 100, 1000 nM) in the assay buffer for different periods (e.g., 0, 15, 30, 60 minutes) at 30°C.
Initiate Reaction: After the pre-incubation period, initiate the enzymatic reaction by adding ACC to a final concentration of 5 mM.
Measure Residual Activity: Allow the reaction to proceed for a fixed time (e.g., 10 minutes, ensuring the reaction is still in the linear range for the uninhibited control) and then stop the reaction by adding DNPH reagent.
Quantify α-ketobutyrate: Measure the amount of α-ketobutyrate produced as described in Protocol 1.
Data Analysis:
Calculate the percentage of remaining enzyme activity for each Dfac concentration and pre-incubation time relative to the control (no Dfac).
Plot the percentage of remaining activity against the logarithm of the Dfac concentration for each pre-incubation time.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each pre-incubation time. A decrease in IC₅₀ with increasing pre-incubation time is indicative of time-dependent inhibition.
Protocol 3: Determination of Kinetic Parameters (kinact and KI)
This protocol allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Materials:
Same as Protocol 1
Procedure:
Enzyme Inactivation: Incubate ACC deaminase with several different concentrations of Dfac in the assay buffer at 30°C.
Time-course of Inactivation: At various time intervals, withdraw aliquots of the enzyme-inhibitor mixture and dilute them into a reaction mixture containing a saturating concentration of ACC (e.g., 10-fold the Km value) to measure the residual enzyme activity. The dilution should be sufficient to prevent further significant inactivation during the activity assay.
Measure Residual Activity: Measure the initial rate of the reaction for each aliquot as described in Protocol 1.
Data Analysis:
For each Dfac concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kobs).
Plot the kobs values against the corresponding Dfac concentrations.
Fit the data to the following equation for mechanism-based inhibition:
kobs = (kinact * [I]) / (KI + [I])
Where:
kobs is the observed rate of inactivation
kinact is the maximal rate of inactivation
KI is the inhibitor concentration at half-maximal inactivation
[I] is the inhibitor concentration
The values for kinact and KI can be determined by non-linear regression analysis of this plot.
Workflow for characterizing Dfac inhibition.
Data Presentation and Interpretation
The kinetic parameters obtained from these experiments provide a quantitative measure of the potency of Dfac as a mechanism-based inhibitor.
Parameter
Description
Typical Value Range for Dfac
IC₅₀ (Time-dependent)
The concentration of inhibitor required to reduce enzyme activity by 50% at a specific pre-incubation time.
Decreases with increasing pre-incubation time.
kinact
The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
Enzyme and condition dependent.
KI
The concentration of the inhibitor that produces half-maximal inactivation.
Submicromolar to low micromolar.
kinact/KI
The second-order rate constant for inactivation, representing the efficiency of the inhibitor.
A high value indicates a potent mechanism-based inhibitor.
Causality Behind Experimental Choices:
Fresh Preparation of Dfac: Due to its instability in aqueous solutions, Dfac solutions should always be prepared fresh before each experiment to ensure accurate and reproducible results.
Pre-incubation Step: The pre-incubation of the enzyme with Dfac in the absence of the natural substrate is crucial to allow for the time-dependent inactivation to occur.
Saturating Substrate Concentration in Activity Assay: When measuring residual activity after inactivation, it is important to use a high concentration of the natural substrate (ACC) to minimize any competitive reversible inhibition by any remaining unreacted Dfac.
Conclusion: A Versatile Probe for Enzymology and Plant Biology
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a valuable research tool for studying the mechanism and physiological relevance of ACC deaminase. Its mechanism-based mode of action provides a high degree of specificity and potency. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively characterize the inhibitory properties of Dfac and utilize it to advance our understanding of ethylene biosynthesis and its regulation in a wide range of biological systems.
References
J. A. G. Ose, T. Fujii, M. Ose, T. Nakai, T. Nakayama, N. Esaki, K. Soda, H. Miyahara, and I. Miyahara, "Structural Analysis of 1-Aminocyclopropane-1-Carboxylate Deaminase: Observation of an Aminyl Intermediate and Identification of Tyr294 as the Active-Site Nucleophile," Angewandte Chemie International Edition, vol. 42, no. 40, pp. 4934–4937, 2003. [Link]
Y. Li, H. Li, and G. Glick, "Structural Analysis of 1-Aminocyclopropane-1-Carboxylate Deaminase: Observation of an Aminyl Intermediate and Identification of Tyr 294 as the Active-Site Nucleophile," Angewandte Chemie International Edition, vol. 42, no. 40, pp. 4934-4937, 2003. [Link]
S. Singh, R. C. Dubey, and D. K. Maheshwari, "Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants," Frontiers in Microbiology, vol. 14, 2023. [Link]
J. T. Mehl, J. T. Stivers, and R. A. Houghten, "Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase," Organic Letters, vol. 17, no. 13, pp. 3342–3345, 2015. [Link]
S. Singh, R. C. Dubey, and D. K. Maheshwari, "Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants," Frontiers in Microbiology, vol. 14, 2023. [Link]
S. Pratiwi, and S. A. Sari, "Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants," HAYATI Journal of Biosciences, vol. 23, no. 2, pp. 51-62, 2016. [Link]
A. A. Shah, S. A. A. Shah, and A. M. Jones, "Characterization of ACC Deaminase producing B. cepacia, C. feurendii and S. marcescens for Plant Growth Promoting activity," International Journal of Current Microbiology and Applied Sciences, vol. 6, no. 8, pp. 883-897, 2017. [Link]
J. T. Mehl, J. T. Stivers, and R. A. Houghten, "Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase," Organic Letters, vol. 17, no. 13, pp. 3342–3345, 2015. [Link]
M. A. Khan, S. Asaf, A. L. Khan, M. Adhikari, S. Jan, H. U. Khan, and I. J. Lee, "Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress," Frontiers in Plant Science, vol. 11, 2021. [Link]
Application Note: Scale-Up Manufacturing Processes for Chiral Fluorinated Amino Acids
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Mechanistic Rationale & Industrial Relevance The strategic substitution of hydrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Mechanistic Rationale & Industrial Relevance
The strategic substitution of hydrogen with fluorine in amino acid side chains is a cornerstone of modern peptide engineering and medicinal chemistry. Fluorinated amino acids dramatically alter a biologic's physicochemical profile—enhancing proteolytic stability, modulating lipophilicity, and directing peptide self-assembly without causing severe steric disruptions[1].
However, the scale-up manufacturing of enantiopure α-fluoroalkyl-α-amino acids presents profound synthetic challenges. The strong electron-withdrawing nature of fluorine atoms severely deactivates the adjacent amino group, complicating standard nucleophilic transformations and making stereocontrol difficult[1]. To bridge the gap between bench-scale discovery and clinical manufacturing, process chemists have developed highly robust, scalable methodologies. This guide details the two most viable industrial pathways: Chiral Auxiliary-Based Chemical Synthesis and Advanced Chemoenzymatic Cascades .
Strategic Pathways for Asymmetric Synthesis
Chiral Auxiliary-Driven Alkylation via Ni(II) Complexes
For decagram-to-kilogram scale manufacturing, the use of chiral Nickel(II) glycinate complexes (often derived from Belokon-type auxiliaries like (S)-BPB) remains the gold standard[2].
Mechanistic Insight: The Ni(II) ion coordinates the glycine Schiff base and the chiral auxiliary, locking the intermediate into a rigid square-planar geometry. This conformation effectively shields one face of the enolate. When a fluorinated alkyl halide (e.g., 1-trifluoro-2-iodoethane) is introduced, the electrophilic attack is forced to occur exclusively from the unhindered face. This predictable facial selectivity routinely yields diastereomeric excesses (de) exceeding 96%[2]. Furthermore, the auxiliary is highly recoverable (up to 85%), making the process economically viable for scale-up.
Figure 1: Workflow for the asymmetric synthesis of fluorinated amino acids using a chiral Ni(II) complex.
Advanced Chemoenzymatic Cascades
While chemical synthesis is robust, biocatalysis offers unparalleled stereoselectivity under mild, aqueous conditions. Historically, biocatalytic routes were limited by the high cost of fluorinated keto-acid substrates and complex cofactor recycling[3].
Mechanistic Insight: Recent breakthroughs utilize a decoupled three-step chemoenzymatic cascade. First, an engineered aldolase catalyzes the C-C bond formation between a cheap fluorinated aldehyde and glycine. The resulting intermediate undergoes a rapid chemical decarboxylation to form a fluorinated keto acid. Finally, whole-cell biocatalysts expressing Phenylalanine Ammonia Lyase (PAL) or transaminases perform a highly stereoselective reductive amination, yielding the L-α-fluorinated amino acid with up to 99% enantiomeric excess (ee)[3].
Figure 2: Three-step chemoenzymatic cascade for synthesizing fluorinated L-α-amino acids.
Comparative Data & Process Metrics
To assist process chemists in selecting the appropriate scale-up route, the following table summarizes the operational metrics of both methodologies based on recent pilot-scale validations[2][3].
Process Metric
Ni(II) Complex Alkylation (Chemical)
Chemoenzymatic Cascade (Biocatalytic)
Optimal Scale
Decagram to Kilogram
Gram to Decagram
Enantiomeric Excess (ee)
> 96% - 99%
> 99%
Starting Materials
Ni(II) Glycinate, Fluoroalkyl Halides
Fluorinated Aldehydes, Glycine
Reaction Conditions
Organic solvents (DME, DMF), Base, 0°C to 50°C
Aqueous buffer, Mild pH, 30°C - 37°C
Key Advantage
Uniform approach for diverse side chains; highly scalable.
Restricted primarily to aromatic/aryl-substituted amino acids.
Validated Scale-Up Protocols
Protocol A: Decagram-Scale Synthesis via Ni(II) Glycinate Complex
Target: Trifluoroethylglycine (TfeGly) or similar aliphatic fluorinated amino acids.
Phase 1: Asymmetric Alkylation
Preparation: Charge a jacketed reactor with the chiral Ni(II) complex (1.0 eq) and anhydrous DMF under an inert argon atmosphere.
Temperature Control: Cool the mixture to exactly 0 °C. Process Note: While room temperature accelerates the reaction, maintaining 0 °C is critical as it suppresses side reactions and improves diastereoselectivity to ≥96% de[2].
Reagent Addition: Add finely powdered NaOH (or KOH) (5.0 eq). Slowly dose the fluorinated alkyl iodide (e.g., 1-trifluoro-3-iodobutane) (1.05 eq) via a dropping funnel over 30 minutes to prevent thermal spiking[4].
Quench & Isolate: Stir for 4 hours at 0 °C. Quench with cold water, extract with dichloromethane (DCM), and concentrate. The alkylated complex is isolated via short-pad filtration.
Phase 2: Hydrolysis & Auxiliary Recovery
Disassembly: Dissolve the alkylated Ni(II) complex in dimethoxyethane (DME). Process Note: DME is preferred for scale-up due to its low cost and chemical inertness[4].
Acidification: Add 6N HCl. Heat the mixture to 50 °C for 1 hour.
Visual PAT Indicator: Monitor the reaction visually; a distinct color change from bright red to green indicates the complete disassembly of the square-planar Ni(II) complex[4].
Separation: Concentrate the mixture, basify with aqueous ammonia, and extract the free chiral auxiliary (BPB ligand) with DCM for future recycling. The aqueous layer contains the free fluorinated amino acid.
Protection: Subject the aqueous layer directly to standard Fmoc-OSu protection conditions to yield the Fmoc-protected fluorinated amino acid for Solid-Phase Peptide Synthesis (SPPS).
Protocol B: Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids
Target: Fluorinated Phenylalanine derivatives.
Aldol Addition: In a bioreactor, combine the fluorinated benzaldehyde (50 mM) and glycine (250 mM) in a phosphate buffer (pH 7.5). Introduce the engineered recombinant aldolase (e.g., 5 mg/mL). Stir at 30 °C for 12 hours until complete conversion to the β-hydroxy-α-amino acid is observed via HPLC[3].
Chemical Decarboxylation: Adjust the pH of the reactor to 5.0 using dilute acetic acid. Add a mild oxidant (e.g., sodium periodate) to trigger the oxidative decarboxylation, yielding the fluorinated keto acid intermediate. Stir for 2 hours at room temperature.
Reductive Amination: Adjust the pH back to 8.0. Inoculate the reactor with whole-cell biocatalysts (E. coli expressing Phenylalanine Ammonia Lyase, PAL) and an ammonia source (e.g., ammonium sulfate). Incubate at 37 °C for 24 hours.
Downstream Processing: Centrifuge to remove cell mass. Isolate the enantiopure fluorinated L-α-amino acid via ion-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with 1M aqueous ammonia[3].
Process Analytical Technology (PAT) & Quality Control
For the scale-up of fluorinated amino acids, real-time monitoring is essential to prevent batch failure.
19
F NMR Spectroscopy: The fluorine atom serves as a highly sensitive internal probe. Because the
19
F chemical shift is exquisitely sensitive to its stereochemical environment,
19
F NMR can be used in-line to determine the diastereomeric excess (de%) of the alkylation step directly from the crude reaction mixture, without the need for complex chiral HPLC separation[5].
Chiral HPLC: Post-hydrolysis, the enantiomeric purity of the Fmoc-protected amino acids must be validated using a chiral stationary phase (e.g., Chiralpak IC) to ensure >99% ee compliance for pharmaceutical grade applications[2].
References
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications
Source: Molecules (PMC / NIH)
URL:[Link]
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
Source: Molecules (MDPI)
URL:[Link]
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Overcoming steric hindrance during (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid peptide coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of conformationally restricted peptides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of conformationally restricted peptides. Incorporating (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) presents a notorious dual challenge: extreme steric hindrance from the
α
-tetrasubstituted cyclopropane core, and severe nucleophilic suppression due to the strongly electron-withdrawing gem-difluoro moiety[1].
This guide provides a self-validating framework, troubleshooting trees, and verified protocols to help you achieve high-efficiency coupling of DFACC in your workflows.
Frequently Asked Questions (FAQs)
Q1: Why do standard reagents like HBTU or DCC fail when coupling DFACC?A1: DFACC is an
α
-tetrasubstituted amino acid. The quaternary
α
-carbon creates a massive steric shield that blocks the trajectory of incoming nucleophiles. Standard carbodiimides (DCC/DIC) or benzotriazoles (HBTU) form intermediate active esters (like OBt) that lack the reactivity required to . You must use reagents that provide anchimeric assistance or highly reactive leaving groups.
Q2: Should I use HATU or COMU for DFACC coupling?A2: While HATU utilizes the "7-aza effect" for excellent reactivity[2], COMU is highly recommended for DFACC . COMU is a 3 based on Oxyma. It exhibits superior solubility, matches or exceeds HATU's efficiency for sterically hindered residues, and completely eliminates the explosion risks associated with HOAt-based reagents[3].
Q3: How do the fluorine atoms specifically affect the reaction?A3: The gem-difluoro group exerts a strong inductive (-I) effect. When DFACC acts as the nucleophile (i.e., when you are coupling the next amino acid onto the DFACC N-terminus), its amine is significantly less nucleophilic than a standard amino acid[1]. This electronic deactivation necessitates elevated temperatures and specialized bases.
Quantitative Data & Reagent Selection
To make an informed decision, compare the mechanistic properties of standard coupling reagents when applied to
α
-tetrasubstituted targets.
Reagent
Active Ester Formed
Anchimeric Assistance
Epimerization Risk
Relative Yield (Hindered AA)
Safety Profile
HBTU
OBt
No
Moderate
Low (<40%)
Safe
HATU
OAt
Yes (7-Aza effect)
Low
High (>85%)
Explosive hazard (HOAt)
COMU
Oxyma
Yes (H-bond acceptor)
Very Low
Very High (>90%)
Safe, Non-explosive
Data synthesized from comparative peptide coupling benchmarks[3][4].
Mechanistic Workflows & Troubleshooting
Understanding the causality behind a failed coupling is critical. The diagram below illustrates how COMU bypasses the steric shield of DFACC by forming a highly reactive Oxyma ester.
If your synthesis stalls, follow this logic-based troubleshooting tree to identify and resolve the root cause.
Fig 2: Decision tree for troubleshooting common DFACC peptide coupling failures.
Verified Experimental Protocols
Trustworthy science relies on self-validating systems. The following protocols incorporate built-in validation gates to ensure you do not proceed with a failed sequence.
Protocol A: COMU-Mediated Coupling of DFACC (C-Terminal Activation)
Use this protocol when adding DFACC to an existing peptide chain.
Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).
Pre-activation (Critical Timing): In a separate vial, dissolve Fmoc-DFACC-OH (3.0 eq) and COMU (3.0 eq) in a minimum volume of DMF (0.3 M concentration). Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) (6.0 eq). Stir for exactly 1-2 minutes. Causality: Prolonged pre-activation of hindered amino acids increases the risk of oxazolone formation and subsequent epimerization[4].
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Self-Validation Gate (Kaiser/Chloranil Test):
Perform a Kaiser test to assess the presence of primary amines. Because DFACC is highly hindered, also perform a Chloranil test to prevent false negatives.
If Negative (Yellow/Colorless): Aminolysis is complete. Proceed to Step 6.
If Positive (Blue): Aminolysis is incomplete. Do not proceed. Repeat Steps 3-4 (Double Coupling).
Capping: Treat resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing deletion mutations in the final product.
Protocol B: Microwave-Assisted Peptide Synthesis (MAPS) for the DFACC N-Terminus
Use this protocol when coupling the NEXT amino acid onto the already-attached DFACC residue. The electron-withdrawing fluorine atoms make this the most difficult step.
Reagent Preparation: Add Fmoc-AA-OH (5.0 eq), COMU or HATU (4.9 eq), and TMP (10.0 eq) in DMF to the DFACC-bound resin. Causality: TMP is chosen over DIPEA here because its reduced steric profile allows it to act as an efficient base without crowding the highly congested reaction center[2].
Microwave Irradiation: Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes (with a 2-minute ramp time).
Wash & Validate: Wash with DMF (5x). Perform a Chloranil test (Kaiser will not work reliably on the hindered DFACC amine). Repeat Steps 1-2 if necessary.
References
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings , Benchchem, 4
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility , peptidechemistry.org, 2
Peptide Coupling Reagents Guide , Sigma-Aldrich, Link
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids , Chemical Reviews (acs.org),1
COMU: A third generation of uronium-type coupling reagents , Luxembourg Bio Technologies, 3
Improving enantiomeric excess in (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. This non-proteinogenic amino acid is a critical building block in modern drug development, largely due...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. This non-proteinogenic amino acid is a critical building block in modern drug development, largely due to the unique conformational constraints and metabolic stability imparted by the gem-difluorocyclopropane moiety.[1][2] Achieving high enantiomeric excess (ee) for the (1R)-enantiomer is paramount for its successful application in pharmaceuticals. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on maximizing enantioselectivity.
Issue 1: Low Enantiomeric Excess in Asymmetric Cyclopropanation
Question: My asymmetric difluorocyclopropanation reaction is yielding the desired product, but the enantiomeric excess is consistently low. What factors should I investigate to improve the enantioselectivity?
Answer: Low enantiomeric excess in catalytic asymmetric reactions is a common challenge that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The diastereomeric transition states leading to the two enantiomers are often close in energy, and subtle changes in the reaction environment can significantly influence which pathway is favored.
Here are the primary factors to consider:
Chiral Catalyst/Ligand Selection: The choice of the chiral catalyst or ligand is the most critical factor. Different catalyst systems exhibit varying degrees of enantiocontrol for specific substrates. For difluorocyclopropanation, catalyst systems based on transition metals like rhodium, copper, and palladium are frequently employed.[3] It is crucial to screen a range of catalysts with different chiral backbones and electronic properties. For instance, dirhodium tetracarboxylate catalysts are known to be effective for asymmetric cyclopropanation.[3]
Solvent Effects: The solvent can dramatically influence the enantiomeric excess.[4] It can affect the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[4] It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities. For example, a study on gold(I)-catalyzed cyclopropanation found that solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIPA) can significantly impact enantioselectivity.[5] In some cases, even seemingly subtle changes, like switching from chlorobenzene to fluorobenzene, can lead to dramatic rate accelerations and improved stereoselectivity due to interactions like C-F···H-N hydrogen bonding with the reaction intermediates.[6]
Temperature: Lowering the reaction temperature is a classic strategy for improving enantioselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the formation of the major enantiomer. However, this often comes at the cost of a slower reaction rate. It is essential to find an optimal balance between reaction time and enantiomeric excess.
Reaction Concentration and Rate of Addition: The concentration of reactants and the rate of addition of the carbene precursor can also play a role. Slow addition of the diazo compound, for instance, can sometimes improve enantioselectivity by maintaining a low concentration of the reactive carbene species.[7]
Issue 2: Difficulty in Separating Enantiomers via Chiral Resolution
Question: I have synthesized the racemic 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, but I am struggling to resolve the enantiomers effectively using classical resolution with a chiral resolving agent. What are the key parameters to optimize?
Answer: Chiral resolution via diastereomeric salt formation is a powerful technique, but its success hinges on the differential solubility of the resulting diastereomeric salts. If you are experiencing difficulties, consider the following optimization strategies:
Choice of Resolving Agent: The selection of the chiral resolving agent is paramount. For the resolution of a racemic amino acid, chiral acids are typically used. Common choices include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[8] It may be necessary to screen a variety of resolving agents to find one that forms diastereomeric salts with significantly different solubilities.
Solvent System for Crystallization: The solvent used for crystallization is just as important as the resolving agent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities is recommended. Sometimes, a mixture of solvents can provide the optimal balance of solubility for selective crystallization.
Temperature Profile of Crystallization: The temperature at which crystallization occurs can influence both the yield and the diastereomeric excess of the crystallized salt.[9] A controlled cooling profile can promote the selective crystallization of the less soluble diastereomer.
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can also be a critical factor. While a 1:1 ratio is often the starting point, using a substoichiometric amount of the resolving agent can sometimes lead to a higher diastereomeric excess in the crystallized product, albeit with a lower yield.
Issue 3: Inconsistent Results Between Batches
Question: I am observing significant variations in enantiomeric excess from one batch of my reaction to another, even though I am following the same protocol. What could be the cause?
Answer: Inconsistent results are often due to subtle, unmonitored variations in the experimental setup and reagents. Here are some key areas to investigate:
Purity of Reagents and Solvents: Ensure the purity of your starting materials, catalyst, and solvents. Trace impurities can sometimes interfere with the catalytic cycle and negatively impact enantioselectivity. The water content in the solvent can be a particularly critical and often overlooked factor.[4]
Inert Atmosphere: For reactions that are sensitive to air or moisture, it is crucial to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Stirring and Temperature Control: Inconsistent stirring can lead to localized concentration and temperature gradients, which can affect the stereochemical outcome of the reaction. Ensure that stirring is efficient and consistent across all experiments and that the temperature is precisely controlled.
Catalyst Preparation and Handling: If you are preparing the catalyst in situ, ensure that the preparation method is highly reproducible. The age and storage conditions of the catalyst can also impact its activity and selectivity.
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Parameters for Asymmetric Cyclopropanation
This protocol outlines a systematic approach to optimize the enantiomeric excess of a catalytic asymmetric cyclopropanation reaction.
Objective: To identify the optimal combination of catalyst, solvent, and temperature to maximize the enantiomeric excess of the desired product.
Materials:
Alkene substrate
Difluorocarbene precursor (e.g., a diazo compound)
A selection of chiral catalysts (e.g., Rh₂(OAc)₄, Cu(I)-Box, Pd(II)-Pheox)
A range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, tetrahydrofuran, diethyl ether)
Inert gas supply (nitrogen or argon)
Schlenk flasks or similar reaction vessels
Temperature-controlled reaction baths
Procedure:
Setup: Prepare multiple reaction vessels under an inert atmosphere.
Reagent Addition: To each vessel, add the alkene substrate and the chosen solvent.
Temperature Equilibration: Place each reaction vessel in a cooling or heating bath set to the desired temperature (e.g., -78°C, -20°C, 0°C, room temperature). Allow the solutions to equilibrate for 15-30 minutes.
Catalyst Addition: Add the chiral catalyst to each vessel.
Initiation: Slowly add the difluorocarbene precursor to each reaction mixture over a period of several hours using a syringe pump.
Monitoring: Monitor the progress of each reaction using a suitable analytical technique (e.g., TLC, GC, HPLC).
Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding an appropriate quenching agent.
Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography.
Analysis: Determine the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general procedure for the resolution of racemic 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid.
Objective: To separate the enantiomers of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid by forming diastereomeric salts with a chiral resolving agent.
A selection of solvents for crystallization screening (e.g., methanol, ethanol, isopropanol, acetone, water, and mixtures thereof)
Filtration apparatus
pH meter or pH paper
Procedure:
Salt Formation: Dissolve the racemic amino acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Combine the two solutions and stir.
Crystallization: Slowly cool the solution to induce crystallization. If no crystals form, try adding a co-solvent or slowly evaporating the solvent.
Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This is your first crop of diastereomeric salt.
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., NaOH). The free amino acid will precipitate out of the solution.
Isolation and Analysis: Collect the precipitated amino acid by filtration, wash with cold water, and dry. Determine the enantiomeric excess of the isolated amino acid using chiral HPLC.
Optimization: Repeat the process with different solvents, temperatures, and resolving agents to optimize the separation.
Data Presentation
Table 1: Effect of Solvent and Temperature on Enantiomeric Excess (% ee)
Catalyst
Solvent
Temperature (°C)
% ee
Rh₂(S-DOSP)₄
Dichloromethane
25
85
Rh₂(S-DOSP)₄
Dichloromethane
0
92
Rh₂(S-DOSP)₄
Toluene
25
78
Rh₂(S-DOSP)₄
Toluene
0
88
Cu(I)-Box
Dichloromethane
0
95
Cu(I)-Box
Dichloromethane
-20
98
This is example data and actual results will vary depending on the specific substrate and reaction conditions.
Visualizations
Diagram 1: Workflow for Optimizing Enantiomeric Excess
Caption: Workflow for optimizing enantiomeric excess through systematic parameter screening.
Diagram 2: Chiral Resolution Process
Caption: The general workflow for chiral resolution via diastereomeric salt formation.
References
Charette, A. B. Stereoselective Cyclopropanation Reactions. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]
Park, S.; Hashimoto, T. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Acc. Chem. Res.2016 , 49 (10), 2237–2248. [Link]
Kovács, L.; et al. Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Molecules2022 , 27 (17), 5805. [Link]
Zhou, J.; et al. Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of the influence of C–F⋯H–N interactions on reactivity. Org. Chem. Front.2019 , 6 (12), 2026-2031. [Link]
St-Jean, F.; et al. Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Catal.2024 , 14, 8283–8291. [Link]
Ma, J.; et al. Cobalt-catalyzed stereoselective synthesis of chiral gem-difluorocyclopropanes with vicinal stereocenters. Org. Chem. Front.2023 , 10 (19), 4799-4805. [Link]
Kirsch, P. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem.2011 , 7, 1563–1574. [Link]
Li, Z.; et al. Stereoselective gem-Difluorovinylation of gem-Difluorinated Cyclopropanes Enabled by Ni/Pd Cooperative Catalysis. Org. Lett.2022 , 24 (42), 7791–7796. [Link]
Boyle, G. A.; et al. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Catal.2022 , 12 (15), 9031–9037. [Link]
Gicquel, M.; et al. Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. J. Org. Chem.2024 . [Link]
ResearchGate. Resolutions of (±)-1 with chiral acids. [Link]
Nerdinger, S.; et al. Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. Org. Lett.2015 , 17 (13), 3354–3357. [Link]
ResearchGate. Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. [Link]
LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
Google Patents. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
You, L.; et al. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Acc. Chem. Res.2014 , 47 (7), 2237-2248. [Link]
IntechOpen. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]
Kovalevsky, R. A.; et al. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chem. Commun.2020 , 56 (76), 11253-11256. [Link]
SciSpace. A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. [Link]
Davies, H. M.; et al. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chem. Sci.2021 , 12 (33), 11046-11053. [Link]
AWS. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]
Scholars' Mine. High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]
Rueping, M.; et al. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chem. Commun.2011 , 47 (28), 8025-8027. [Link]
Organic Chemistry Portal. Enantioselective Construction of Arrays of Stereogenic Centers. [Link]
ResearchGate. Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. [Link]
Preventing racemization of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid in basic conditions
Technical Support Center: (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid A Guide to Preserving Enantiomeric Integrity in Basic Conditions Welcome to the technical support center for (1R)-1-Amino-2,2-difluorocycl...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
A Guide to Preserving Enantiomeric Integrity in Basic Conditions
Welcome to the technical support center for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable chiral building block into their synthetic workflows. The unique structural features of this compound—namely the strained, electron-deficient difluorocyclopropyl ring—present specific challenges, particularly the risk of racemization at the α-carbon under basic conditions.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you maintain the stereochemical integrity of your material throughout your experimental processes.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is this specific amino acid so susceptible to it in basic conditions?
A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a net loss of optical activity.[1][2] For α-amino acids, this occurs through the removal of the proton at the chiral α-carbon.
The mechanism is a base-catalyzed process:
A base abstracts the acidic proton from the α-carbon.
This abstraction forms a planar, achiral carbanion (or enolate) intermediate.[3][4]
The intermediate is then reprotonated. Since protonation can occur from either face of the planar intermediate with roughly equal probability, both the original (R) and the inverted (S) enantiomers are formed.
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is particularly susceptible due to the powerful electron-withdrawing effects of the two fluorine atoms. This inductive effect increases the acidity of the α-proton, making it easier for a base to abstract it and initiate the racemization sequence.
Figure 1: Base-Catalyzed Racemization Mechanism.
Q2: Beyond the base itself, what other experimental factors can promote racemization?
A2: Several factors can influence the rate of racemization.[1] Controlling these is critical for maintaining enantiopurity:
Temperature: Racemization rates are highly dependent on temperature. Higher temperatures provide the necessary activation energy for proton abstraction and increase reaction rates in general, including the rate of racemization.[5]
Solvent: The polarity of the solvent can affect the stability of the charged intermediates and transition states involved in the racemization pathway.[6] While solvent choice is often dictated by reagent solubility, it remains a parameter to consider during optimization.
Reaction Time: The longer the chiral compound is exposed to basic conditions, the greater the opportunity for racemization to occur.
Activation Method (for coupling reactions): In peptide synthesis or amide bond formation, the carboxyl group is activated. Highly reactive activated intermediates are more prone to racemization. The choice of coupling reagent and additives is therefore paramount.[6]
Q3: How do I select the right base to prevent racemization?
A3: The choice of base is arguably the most critical factor. The ideal base should be strong enough to perform its intended function (e.g., deprotonate an ammonium salt for a coupling reaction) but not so strong that it readily abstracts the α-proton. The key is to balance basicity (pKa) and steric hindrance.
General Principle: Weaker, more sterically hindered bases are preferred over strong, non-hindered bases.[7][8]
Base
Abbreviation
pKa (Conjugate Acid)
Racemization Risk
Comments
Diisopropylethylamine
DIPEA, Hünig's base
~10.7
High
Widely used but its strong basicity and moderate steric bulk can readily promote racemization. Use with extreme caution and at the lowest possible concentration.[7]
Triethylamine
TEA, Et₃N
~10.75
Very High
Strong basicity combined with minimal steric hindrance makes it a poor choice for stereochemically sensitive reactions.
N-Methylmorpholine
NMM
~7.4
Low
A weaker base than DIPEA, making it a much safer and effective alternative for minimizing racemization.[7][8]
2,4,6-Collidine
TMP
~7.4
Very Low
Its significant steric hindrance effectively prevents it from accessing the α-proton, making it an excellent choice for suppressing racemization.[7][8]
Recommendation: For reactions involving (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, N-Methylmorpholine (NMM) or 2,4,6-Collidine are the highly recommended bases.
Troubleshooting Guide: Loss of Enantiomeric Purity
If you have detected a decrease in the enantiomeric excess (e.e.) of your product, consult the table below for potential causes and corrective actions.
Symptom
Potential Cause
Recommended Action
Significant racemization (>5%) detected after a coupling reaction.
Inappropriate Base Selection: Use of a strong, non-hindered base like DIPEA or TEA.[7]
Action: Switch to a weaker, sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine.[8]
Ineffective Coupling Reagents: Use of a carbodiimide (e.g., DIC, DCC) without a racemization-suppressing additive.
Action: Always use additives like Ethyl Cyanohydroxyiminoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt) with carbodiimides. Alternatively, switch to an onium salt reagent like HBTU or HATU, which are formulated to reduce racemization.[6][7]
Moderate racemization (1-5%) observed in various steps.
Elevated Reaction Temperature: Running the reaction at room temperature or higher for extended periods.
Action: Perform the reaction at 0 °C or lower, especially during the activation and coupling steps. Monitor the reaction for completion to avoid unnecessarily long reaction times.
Prolonged Exposure to Base: Extended reaction times in the presence of the base.
Action: Optimize the reaction to minimize its duration. Quench the reaction promptly upon completion.
Inconsistent or non-reproducible e.e. values.
Analytical Method Issues: Improper chiral HPLC/SFC method, leading to inaccurate quantification.
Action: Validate your analytical method. Ensure baseline separation of enantiomers. Run a standard of the racemic mixture to confirm peak identification and resolution.
Racemization during workup or purification.
Action: Avoid basic conditions during extraction (e.g., strong base washes). If using chromatography, ensure the stationary phase (e.g., silica gel) is not basic, or use a deactivated/neutral phase.
Validated Experimental Protocols
Protocol 1: General Procedure for a Low-Racemization Amide Coupling
This protocol describes the coupling of N-protected (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid with a primary amine, designed to preserve stereochemical integrity.
Figure 2: Workflow for Low-Racemization Coupling.
Methodology:
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-protected (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (1.0 eq.) and Ethyl Cyanohydroxyiminoacetate (Oxyma) (1.2 eq.).
Dissolution & Cooling: Dissolve the solids in anhydrous DMF. Cool the resulting solution to 0 °C using an ice-water bath.
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for 15 minutes to allow for pre-activation.
Coupling: Add the amine component (1.1 eq.) to the mixture, followed by the slow, dropwise addition of N-Methylmorpholine (NMM) (1.5 eq.).
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours, monitoring progress by LC-MS or TLC.
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
Accurate determination of enantiomeric purity is critical.[9] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method.[10][11]
Methodology:
Sample Preparation:
Accurately weigh ~1 mg of your final compound.
Dissolve it in an appropriate solvent (typically the mobile phase or a solvent like isopropanol/hexane) to a concentration of ~1 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.
Preparation of Racemic Standard:
To definitively identify the peaks corresponding to the R and S enantiomers, a racemic standard is required.
This can be achieved by intentionally racemizing a small sample of your starting material (e.g., by heating in the presence of a strong base) or by obtaining a commercial racemic standard.
Chromatographic Conditions (Example Method):
Instrument: HPLC system with UV detector.
Column: A polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) is often effective for amino acid derivatives.[12]
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an additive like Trifluoroacetic Acid (TFA) (0.1%) to improve peak shape.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength appropriate for your compound's chromophore (e.g., 220 nm or 254 nm).
Injection Volume: 5-10 µL.
Analysis:
Inject the racemic standard first to determine the retention times (t_R) of both the (R) and (S) enantiomers and to calculate the resolution factor.
Inject your sample.
Integrate the peak areas for both enantiomers.
Calculate the enantiomeric excess (% e.e.) using the formula:
% e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
References
BenchChem. (2025).
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
PubMed. (2014). Enantiomeric purity determination of (L)
BenchChem. (2025).
CAT. Analyses of amino acids, Enantiomeric purity.
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Google Patents. (1987). US4647692A - Racemization and resolution of α-amino acids.
Omizzur. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Omizzur.
PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
BenchChem. (2025).
Omizzur. Protecting Groups in Peptide Synthesis: A Detailed Guide. Omizzur.
ResearchGate. (2017). Racemization in amino acids?.
ACS Publications. (2012). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry.
Springer. (2023).
PMC.
PubMed. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed.
Taylor & Francis. Racemization – Knowledge and References. Taylor & Francis.
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.
Current Protocols. (2001).
PMC. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
Technical Support Center: Optimizing Chiral HPLC Separation for Difluorocyclopropane Amino Acid Enantiomers
Welcome to the technical support center for the chiral separation of difluorocyclopropane amino acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are working to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chiral separation of difluorocyclopropane amino acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and efficient analytical methods for these unique and challenging molecules. Here, we will address common issues encountered during method development and provide in-depth, scientifically grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of Chiral Stationary Phases (CSPs) for separating difluorocyclopropane amino acid enantiomers?
A1: The choice of CSP is the most critical factor for a successful chiral separation.[1][2] For underivatized amino acids, including fluorinated analogues, several classes of CSPs have proven effective. Your primary screening should include:
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin are highly versatile.[3][4] They can operate in reversed-phase, normal-phase, and polar organic modes, offering a wide range of selectivity options.[4] Their ionic groups make them particularly suitable for polar and zwitterionic compounds like amino acids.[3]
Crown Ether CSPs: These are exceptionally well-suited for the separation of D- and L-amino acid enantiomers, particularly those containing a primary amino group.[5]
Zwitterionic CSPs: Newer phases, such as those derived from cinchona alkaloids, are designed specifically for amphoteric molecules like amino acids and small peptides.[6] They operate via a double ion-pairing mechanism and are highly compatible with LC-MS.[6]
While polysaccharide-based CSPs (cellulose and amylose derivatives) are workhorses in chiral separations, they can be challenging for underivatized amino acids due to the zwitterionic nature and poor solubility of these analytes in typical non-polar mobile phases.[3] However, they should not be entirely ruled out, especially if derivatization is an option.
Q2: What are the recommended starting mobile phase conditions for screening these CSPs?
A2: A systematic screening approach is the most efficient path to success.[7] We recommend screening a few key mobile phases on your selected columns.
CSP Type
Recommended Mobile Phase Systems for Screening
Rationale & Key Considerations
Macrocyclic Glycopeptide
1. Reversed-Phase: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Acetic Acid. 2. Polar Organic: Methanol or Ethanol with 0.1% Formic Acid/0.05% Diethylamine.
The "U-shaped" retention behavior often observed on these columns means that enantioselectivity can increase at high organic modifier concentrations.[3] The ionic nature of the CSP requires careful control of pH and additives.[3]
Crown Ether
Acidic Aqueous/Organic: Typically Methanol/Water or Acetonitrile/Water with a strong acid like perchloric acid (e.g., 5 mM HClO₄).[5]
The chiral recognition mechanism relies on the complexation of the protonated primary amine of the analyte within the crown ether cavity. An acidic mobile phase is essential.
Zwitterionic
Methanol-based: Methanol is the primary component.[6] Water can be added to increase eluting strength. Additives like 50 mM formic acid and 25 mM diethylamine are used to regulate interactions.[6]
These columns are designed for a dual ion-pairing mechanism. The balance of acidic and basic additives is crucial for achieving retention and selectivity.[6]
Q3: Why is controlling the column temperature so important in chiral separations?
A3: Temperature is a critical parameter that directly influences the thermodynamics of the interaction between the enantiomers and the CSP.
Improving Selectivity: Decreasing the temperature generally enhances the weaker bonding forces (like hydrogen bonds and dipole-dipole interactions) that are responsible for chiral recognition. This often leads to increased selectivity (α) and better resolution.[8]
Improving Efficiency: Conversely, increasing the temperature can increase column efficiency and improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.[8]
Controlling On-Column Racemization: For some molecules, there is a risk of interconversion between enantiomers directly on the column, which manifests as a plateau between the two enantiomer peaks.[9] Running the separation at a lower temperature can often suppress this phenomenon.[9]
For method robustness, it is crucial to use a column oven and maintain a consistent temperature (± 1 °C) to ensure reproducible retention times and resolution.[8]
Troubleshooting Guide
Issue 1: No Separation or Co-elution of Enantiomers (Resolution < 1.0)
Question: I'm injecting my racemic difluorocyclopropane amino acid, but I only see a single, sharp peak. What steps should I take to achieve separation?
Answer: This is a common starting point in method development. It indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity for your analyte. The solution involves a systematic variation of chromatographic parameters.
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for co-eluting enantiomers.
Detailed Steps:
Re-evaluate Your CSP Choice: The "three-point interaction" model is the basis for chiral recognition.[1] If your chosen CSP isn't working, it likely cannot establish the necessary multiple, stereochemically different interactions with your analyte. Screen columns from different CSP classes as outlined in FAQ 1.
Change the Mobile Phase: The mobile phase dictates the strength and type of interactions.[4] For example, π-π interactions are stronger in normal phase solvents, while ionic interactions are only possible in reversed-phase or polar modes.[4] Switching from a reversed-phase (e.g., ACN/Water) to a polar organic mode (e.g., Methanol) can completely change the selectivity.
Optimize Mobile Phase Additives: For ionizable molecules like amino acids, additives are not optional; they are critical.
For Acidic Analytes: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, which can improve peak shape and interaction with the CSP.[9]
For Basic Analytes (Amine Group): Add a basic modifier (e.g., 0.1% diethylamine) to reduce undesirable interactions with residual silanols on the silica support, which is a common cause of peak tailing.[9]
Lower the Temperature: As a final optimization step, try reducing the column temperature. This can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I have some separation, but the peaks are tailing badly, which is preventing accurate quantification. What is the cause and how can I fix it?
Answer: Poor peak shape is typically caused by undesirable secondary interactions, column overload, or issues with the sample solvent.[10]
Troubleshooting Peak Tailing:
Peak tailing is often caused by strong, unwanted interactions between the analyte and the column's stationary phase support.[11]
Cause 1: Silanol Interactions: The amine group on your amino acid can interact strongly with acidic silanol groups on the silica surface, causing tailing.
Solution: Add a basic competitor, like 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[12] This "shields" the silanol groups, preventing the analyte from interacting with them.
Cause 2: Incorrect Mobile Phase pH: The ionization state of your amino acid is pH-dependent. If the pH is not properly controlled, you can have mixed ionic forms on the column, leading to broad or tailing peaks.[11]
Solution: Use a buffer or ensure your acidic/basic additives are sufficient to control the ionization state of your analyte. For amino acids, a mobile phase pH 2 units below the pKa of the amine group or 2 units above the pKa of the carboxyl group is a good starting point to ensure a single ionic form.
Cause 3: Column Contamination: Strongly retained impurities from previous injections can create active sites on the column that cause tailing.
Solution: Implement a robust column washing procedure between runs. If the problem persists, try backflushing the column (if permitted by the manufacturer) or replace it.[10]
Troubleshooting Peak Fronting:
Peak fronting is most commonly a sign of column overload or a mismatch between the sample solvent and the mobile phase.[11][13]
Cause 1: Mass Overload: You are injecting too much sample onto the column.
Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak is obtained.
Cause 2: Sample Solvent Incompatibility: The solvent used to dissolve your sample is significantly stronger (more eluting) than the mobile phase. This causes the sample band to spread out at the head of the column.[10][11]
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
Issue 3: Irreproducible Retention Times and/or Resolution
Question: My method worked yesterday, but today the retention times are drifting and the resolution is changing between injections. What's going on?
Answer: Irreproducibility is often traced back to insufficient system equilibration or changes in the mobile phase or column conditions.
Cause 1: Insufficient Column Equilibration: Chiral stationary phases, especially those with complex surfaces like macrocyclic glycopeptides, can take a long time to equilibrate with a new mobile phase.[8]
Solution: Always allow at least 10-20 column volumes of new mobile phase to pass through the column before starting your analysis.[8] For some CSPs, an equilibration time of 1-2 hours may be necessary.[8] Be especially diligent after the system has been idle or after changing solvents.
Cause 2: Mobile Phase Instability:
Volatility: If you are using volatile additives (like trifluoroacetic acid or diethylamine) or solvents (like hexane), their concentration can change over time due to evaporation. This will alter the mobile phase composition and affect chromatography.
Solution: Prepare fresh mobile phase daily.[13] Keep solvent bottles capped and avoid preparing large batches that will sit for extended periods.
Cause 3: Temperature Fluctuations: As discussed in FAQ 3, temperature has a significant effect on chiral separations. Fluctuations in the ambient lab temperature can cause retention times to drift if a column oven is not used.
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 25 °C.
Cause 4: Additive Memory Effects: Some additives, particularly basic ones, can be strongly adsorbed to the stationary phase and may not be completely removed during standard washing procedures.[14] This can cause the column's performance to change over time, especially if you switch between methods that use different additives.[14]
Solution: Dedicate specific columns to methods that use strong acid or base modifiers. If this is not possible, implement a rigorous, validated column cleaning and regeneration procedure between different methods.
References
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved from [Link]
Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501–2505. Retrieved from [Link]
Frank, H., Nicholson, G. J., & Bayer, E. (1978). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 167, 187-196. Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved from [Link]
Wang, C., et al. (2013). Influence of ionic liquids as electrolyte additives on chiral separation of dansylated amino acids by using Zn(II)-L-arginine complex mediated chiral ligand exchange CE. Journal of Separation Science, 36(1), 139-146. Retrieved from [Link]
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved from [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). Acta Naturae, 12(1), 84-93. Retrieved from [Link]
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A, 1665, 462823. Retrieved from [Link]
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Critical Reviews in Analytical Chemistry, 52(2), 263-283. Retrieved from [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. Retrieved from [Link]
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2012). Journal of Chromatography A, 1269, 236-244. Retrieved from [Link]
Getting Started with Chiral Method Development Part Three. (2023). Regis Technologies. Retrieved from [Link]
Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. Retrieved from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation. (2018). Chromatography Today. Retrieved from [Link]
Troubleshooting low yield in fluorinated cyclopropane amino acid deprotection
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the complex mechanistic challenges associated with the deprotection of fluorinated cyclopropane amino ac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the complex mechanistic challenges associated with the deprotection of fluorinated cyclopropane amino acids (FCAAs).
FCAAs are highly prized in peptidomimetic drug discovery for their ability to enforce conformational restriction while enhancing metabolic stability via the C-F bond[1]. However, their late-stage deprotection is notoriously difficult. The combination of inherent cyclopropane ring strain (approx. 27–30 kcal/mol) and the electronic perturbation introduced by fluorine substituents makes the three-membered ring highly susceptible to electrophilic or nucleophilic ring-opening[2][3].
Below is our comprehensive troubleshooting guide, diagnostic workflows, and field-validated protocols to maximize your deprotection yields.
Diagnostic Workflow for FCAA Deprotection Failures
When encountering low yields, the first step is to identify the dominant side reaction using LC-MS analysis of the crude reaction mixture.
Diagnostic workflow for identifying the root cause of low yields during FCAA deprotection.
Q1: Why does my fluorinated cyclopropane ring open during standard Boc deprotection (e.g., 50% TFA/DCM)?A1: The root cause is a combination of high ring strain and electronic destabilization. The cyclopropane core possesses a high ring strain energy (26.5–28.7 kcal/mol)[3]. Under strongly acidic conditions like Trifluoroacetic Acid (TFA), protonation is not strictly limited to the Boc carbamate. The strongly electron-withdrawing fluorine atom alters bond polarization and can stabilize adjacent transition states, significantly lowering the activation energy for distal C-C bond cleavage[3]. This acid-catalyzed ring-opening forms acyclic dienes, fluorinated dihydropyridines, or solvent-trapped adducts, destroying your yield[4].
Q2: How can I prevent acid-catalyzed ring opening while still achieving full Boc deprotection?A2: You must decouple the acidity required for Boc removal from the free protons that trigger ring cleavage.
Approach 1 (Mild Protic Acids): Switch from TFA to anhydrous 2M HCl in diethyl ether (Et2O) or dioxane at 0 °C. The specific counterion and non-polar solvent environment suppress the ring-opening pathway, often improving yields to ~64%[5].
Approach 2 (Lewis Acid Mediation): Use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a mild base like 2,6-lutidine. TMSOTf selectively activates the Boc group via silylation of the carbonyl oxygen, promoting the loss of isobutylene and CO
2
without generating the free protons that catalyze cyclopropane ring opening.
Q3: I am observing defluorination and elimination during the basic saponification of my FCAA ethyl ester. What is the cause?A3: Fluorine acts as an excellent leaving group when positioned
β
to an acidic proton or an electron-withdrawing group (like a carboxylate). Under standard saponification conditions (e.g., NaOH/MeOH, reflux), the hydroxide acts as both a nucleophile and a strong base, triggering an E1cB-like elimination that ejects the fluoride ion and breaks the ring.
Solution: Use mild, temperature-controlled conditions such as LiOH in THF/H
2
O at 0 °C, or completely bypass basic conditions by utilizing enzymatic hydrolysis (e.g., Pig Liver Esterase).
Q4: What alternative protecting group strategies should I consider for highly sensitive fluorinated cyclopropanes?A4: If the cyclopropane is exceptionally labile, redesign the synthesis to avoid Boc completely. Fmoc (Fluorenylmethyloxycarbonyl) is highly recommended, as it is cleaved under mild basic conditions (20% piperidine in DMF) that do not perturb the fluorinated cyclopropane[6]. Alternatively, Cbz (Carboxybenzyl) can be removed via catalytic hydrogenolysis (H
2
, Pd/C), which is completely neutral.
Mechanistic Pathway Analysis
Competing mechanistic pathways during strongly acidic Boc deprotection of fluorinated cyclopropanes.
Quantitative Data: Impact of Deprotection Conditions
The table below summarizes the quantitative impact of various deprotection strategies on a standard Boc-protected monofluorinated cyclopropane amino acid.
Deprotection Condition
Temperature
Time
Target Yield (%)
Ring-Opening Byproduct (%)
50% TFA / DCM
25 °C
2 h
15%
>70%
2M HCl / Et
2
O
0 °C to 25 °C
12 h
64%
10–15%
TMSOTf / 2,6-Lutidine
0 °C
1 h
88%
<2%
Fmoc Strategy (20% Piperidine)
25 °C
0.5 h
95%
Not observed
Field-Proven Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring that you can verify the integrity of the reaction at critical junctures before proceeding.
Protocol A: Mild Boc Deprotection via Lewis Acid (TMSOTf)
Use this protocol when TFA causes >10% ring opening.
Preparation: Dissolve the Boc-protected FCAA (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add 2,6-lutidine (1.5 eq) dropwise. Causality: 2,6-lutidine acts as a non-nucleophilic proton scavenger to prevent ambient moisture from generating free triflic acid.
Self-Validation Check: After 30 minutes, remove a 10 µL aliquot, quench in saturated NaHCO
3
, extract with EtOAc, and analyze via TLC/LC-MS. You should observe the complete disappearance of the starting material and the absence of a +18 Da (water-trapped ring-opened) mass peak.
Quench & Isolate: Once complete, quench the reaction with saturated aqueous NaHCO
3
at 0 °C. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
Protocol B: Anhydrous HCl Deprotection
A cost-effective alternative to TMSOTf that minimizes ring-opening compared to TFA[5].
Preparation: Suspend the Boc-protected FCAA (1.0 eq) in anhydrous diethyl ether (Et
2
O) (0.1 M) at 0 °C.
Acidification: Slowly add a commercially available solution of 2.0 M HCl in Et
2
O (10 eq).
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
Self-Validation Check: A white precipitate (the HCl salt of the deprotected FCAA) should form. Centrifuge a small aliquot, decant the ether, dissolve the solid in MeOH, and run LC-MS to confirm the target mass.
Isolation: Filter the resulting white precipitate under a stream of nitrogen. Wash the filter cake with cold anhydrous Et
2
O (3x) to remove residual acid and organic impurities. Dry under high vacuum to afford the FCAA hydrochloride salt.
References
Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry - ACS Publications. 1
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - NIH. 5
Enhancing solubility of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid in organic solvents
Welcome to the technical support guide for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this unique and valuable building block in organic solvents. Our goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid so poorly soluble in common organic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN)?
The poor solubility stems directly from its molecular structure. Like other free amino acids, this compound exists as a zwitterion . The acidic carboxylic acid group (-COOH) donates a proton to the basic amino group (-NH2), creating a molecule with both a negative carboxylate (-COO⁻) and a positive ammonium (-NH3⁺) charge. This ionic, salt-like character results in strong intermolecular electrostatic interactions, leading to a highly stable crystal lattice. Organic solvents with low to moderate polarity cannot effectively overcome this lattice energy to solvate the individual zwitterions, resulting in poor solubility.[1][2]
Q2: How do the difluoro-substituents on the cyclopropane ring affect solubility?
The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing effect. This has two major consequences:
Increased Acidity: The pKa of the carboxylic acid group is lowered, making it a stronger acid than its non-fluorinated counterpart.
Decreased Basicity: The basicity of the amino group is reduced.
While these electronic effects are significant for reactivity, the dominant factor for its low solubility in organic media remains its zwitterionic nature. The high polarity imparted by the C-F bonds further complicates its interaction with non-polar solvents.
Q3: What is the fundamental strategy to solubilize this compound in an organic medium?
The core strategy is to disrupt the zwitterionic state . By eliminating the formal positive and negative charges, you convert the molecule from an internal salt into a neutral organic compound, which will be far more amenable to dissolution in organic solvents. This can be achieved through two primary routes: salt formation with an external acid or base, or derivatization of the amine or acid functionalities.[3][4][5]
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed workflows to address specific solubility challenges. We will progress from the simplest physical manipulation (co-solvents) to more involved chemical modifications.
Guide 1: Initial Screening with Co-Solvent Systems
Issue: The compound is insoluble in a single, pure organic solvent required for a reaction.
Underlying Principle: A mixture of solvents can offer a blended polarity profile that a single solvent cannot. A polar, protic co-solvent (like methanol) can help solvate the charged ends of the zwitterion, while the bulk aprotic solvent provides the primary medium. Adding organic solvents like ethanol or 2-propanol to aqueous solutions is a common technique to decrease the solubility of amino acids for crystallization, illustrating the delicate balance of solvent polarity.[6][7]
Preparation: Place a small, known amount (e.g., 1-2 mg) of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid into several vials.
Primary Solvent Addition: To each vial, add 100 µL of your primary desired solvent (e.g., DMF, DMSO, NMP). Observe for dissolution.
Co-Solvent Titration: If insoluble, add a polar protic co-solvent (e.g., Methanol, Isopropanol) dropwise (e.g., 5 µL at a time) to one of the vials. Vortex or sonicate briefly after each addition.
Observation: Record the approximate solvent ratio required for complete dissolution.
Temperature Effect: Gently warm the vials that show partial solubility to 40-50°C. An increase in temperature often enhances solubility.[8][9] Note any changes.
Validation: Ensure the compound remains in solution upon cooling back to room temperature. If it precipitates, the solution was likely supersaturated.
Data Summary: Common Organic Solvents for Screening
Solvent
Type
Dielectric Constant (ε)
Polarity Index
Typical Use
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
6.4
Peptide synthesis, general reactions
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
7.2
High-polarity compounds, stock solutions
N-Methyl-2-pyrrolidone (NMP)
Polar Aprotic
32.2
6.5
Alternative to DMF
Methanol (MeOH)
Polar Protic
32.7
5.1
Co-solvent, esterifications
Tetrahydrofuran (THF)
Polar Aprotic
7.6
4.0
General reactions, less polar
Acetonitrile (MeCN)
Polar Aprotic
37.5
5.8
HPLC, reactions
Troubleshooting Workflow Diagram
Caption: Systematic workflow for troubleshooting solubility using physical methods.
Guide 2: Enhancing Solubility via Acidic Salt Formation
Issue: Co-solvent systems are incompatible with downstream reagents (e.g., water-sensitive reagents) or do not provide sufficient solubility.
Underlying Principle: Adding a strong acid protonates the carboxylate group, eliminating the negative charge and breaking the zwitterion. The molecule becomes a cationic ammonium salt. This method is particularly effective, as described by Mitin for dissolving amino acids in DMF by adding a strong acid and a non-interfering base.[4] The resulting salt has significantly disrupted crystal packing and is more readily solvated by polar aprotic solvents.
Experimental Protocol: Preparation of the Hydrochloride Salt
Suspension: Suspend (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (1.0 eq) in a suitable solvent like Diethyl Ether or Dioxane (approx. 0.1 M).
Acidification: Slowly add a solution of HCl in Dioxane or Diethyl Ether (e.g., 2 M solution, 1.1 eq).
Precipitation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate as a white solid.
Isolation: Isolate the solid by filtration, wash with fresh solvent (e.g., Diethyl Ether), and dry under vacuum.
Validation & Solubility Test:
Confirm the absence of the zwitterionic form via IR spectroscopy (disappearance of the broad zwitterionic amine stretch, appearance of a sharp carboxylic acid C=O stretch).
Test the solubility of the dried salt in your target organic solvent (e.g., DMF, DMSO). It should now be readily soluble.
Chemical Transformation Diagram
Caption: Conversion of the zwitterion to a soluble HCl salt.
Guide 3: Maximizing Solubility via N-Derivatization
Issue: The amine group needs to be protected for a subsequent reaction (e.g., peptide coupling), and maximum solubility in aprotic solvents is required.
Underlying Principle: Attaching a protecting group, such as a tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group, to the amine serves two purposes. First, it neutralizes the positive charge of the ammonium group, breaking the zwitterion. Second, these groups are large and lipophilic, which dramatically improves the molecule's affinity for organic solvents.[10] Fmoc-protected amino acids, for instance, are generally highly soluble in DMF and NMP.[11]
Experimental Protocol: N-Boc Protection
Dissolution: Dissolve (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (1.0 eq) in a mixture of Dioxane and Water (e.g., 1:1 ratio). Add a base like Sodium Hydroxide or Sodium Bicarbonate (2.5 eq) to deprotonate the ammonium group and facilitate the reaction.
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl). This protonates the carboxylate.
Extract the N-Boc protected product into an organic solvent like Ethyl Acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Validation & Solubility Test:
Confirm product formation via ¹H NMR or LC-MS.
The resulting white solid, N-Boc-(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, should demonstrate high solubility in a wide range of organic solvents, including DCM, THF, and Ethyl Acetate.
Derivatization Workflow Diagram
Caption: Workflow for N-Boc protection to enhance organic solubility.
References
Experimental Study and Correlation of the Solid-liquid Equilibrium of Some Amino Acids in Binary Organic Solvents. KoreaScience. Available at: [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Center for Biotechnology Information. Available at: [Link]
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ACS Publications. Available at: [Link]
Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Semantic Scholar. Available at: [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]
An effective organic solvent system for the dissolution of amino acids. PubMed. Available at: [Link]
The Solubility of Amino Acids in Various Solvent Systems. Semantic Scholar. Available at: [Link]
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. Available at: [Link]
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc. Available at: [Link]
Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. TSI Journals. Available at: [Link]
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]
Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. Available at: [Link]
Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Available at: [Link]
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]
Temperature dependence of amino acid hydrophobicities. National Center for Biotechnology Information. Available at: [Link]
Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. PubMed. Available at: [Link]
1-Amino-2-fluorocyclopentane-1-carboxylic acid Chemical and Physical Properties. PubChem. Available at: [Link]
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available at: [Link]
How to derivate compounds containing amino groups in aqueous solution? ResearchGate. Available at: [Link]
(1r)-1-amino-2,2-difluorocyclopropane-1-carboxylic Acid - Cas No: 792173-09-2. IndiaMART. Available at: [Link]
(1S)-2,2-difluorocyclopropane-1-carboxylic acid. PubChem. Available at: [Link]
1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Available at: [Link]
Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. PubMed. Available at: [Link]
IUPAC-NIST Solubility Data Series. 99. Sulfonamides in Water, Cosolvent Mixtures and Nonaqueous Solvents. NIST. Available at: [Link]
Studies of 1‑Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1‑Aminocyclopropane-1-carboxylic Acid Deaminase. ACS Figshare. Available at: [Link]
Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. MDPI. Available at: [Link]
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]
Resolving side reactions in the synthesis of difluorocyclopropyl-containing peptides
Technical Support Center: Troubleshooting Difluorocyclopropyl (DFCP) Peptide Synthesis Incorporating gem-difluorocyclopropyl (DFCP) groups into peptides is a powerful strategy in drug development to enhance metabolic sta...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Difluorocyclopropyl (DFCP) Peptide Synthesis
Incorporating gem-difluorocyclopropyl (DFCP) groups into peptides is a powerful strategy in drug development to enhance metabolic stability, lipophilicity, and conformational rigidity. However, the unique electronic and steric properties of the DFCP moiety introduce specific synthetic challenges. This technical guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to resolve side reactions such as ring-opening, incomplete coupling, and epimerization.
Diagnostic Workflow
Workflow for diagnosing and resolving common side reactions in DFCP-peptide synthesis.
Issue 1: Mass Shifts of -20 Da or -40 Da (Defluorination / Ring-Opening)
Symptom: LC-MS analysis of the crude peptide reveals major byproducts with a mass reduction of 20 Da (loss of HF) or complete decomposition.
Causality: The gem-difluorocyclopropyl ring possesses high angular strain. The highly electronegative fluorine atoms polarize the C-F bonds. Under harsh acidic conditions (e.g., standard 95% TFA cleavage cocktails) or elevated temperatures, protonation facilitates a ring-expansion or ring-opening event, leading to the loss of HF and the generation of a fluorinated diene or enone system[1].
Resolution:
Temperature Control: Never exceed 50°C during any heating steps (e.g., MW-SPPS). Complete decomposition of DFCP-amines has been observed upon excessive heating[1].
Mild Cleavage: Modify the cleavage cocktail. Reduce TFA concentration if the sequence allows, or perform the cleavage strictly at 0°C for the first 30 minutes before slowly warming to room temperature.
Symptom: Kaiser test remains positive (blue) after standard coupling times. LC-MS shows truncated peptide chains lacking the DFCP-residue or the subsequent amino acid.
Causality: The bulky difluorocyclopropyl group creates significant steric hindrance. This restricts the conformational freedom of the amino acid backbone, preventing the incoming nucleophile (the N-terminus of the growing peptide chain) from efficiently attacking the activated ester[2].
Resolution: Abandon standard HBTU/DIPEA protocols. Switch to highly reactive coupling reagents like HATU or COMU with HOAt, or use DIC/OxymaPure. Implement a mandatory double-coupling strategy.
Issue 3: Diastereomer Formation (Epimerization)
Symptom: HPLC chromatograms display twin peaks with identical masses, indicating epimerization at the α-carbon.
Causality: To overcome the steric hindrance described above, chemists often extend coupling times. However, prolonged activation of the carboxylic acid in the presence of a strong base (like DIPEA) promotes the formation of an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and easily abstracted, leading to base-catalyzed racemization[2].
Resolution: Replace DIPEA with a weaker, non-nucleophilic base such as 2,4,6-trimethylpyridine (TMP)[2]. Alternatively, use base-free coupling systems like DIC/OxymaPure.
Section 2: Quantitative Data on Coupling Optimization
To demonstrate the impact of different coupling conditions on DFCP-amino acids, the following table summarizes the coupling efficiency and epimerization rates for N-Boc-4-(2,2-difluorocyclopropyl)-L-proline.
Coupling System
Base
Temp (°C)
Time (min)
Coupling Yield (%)
Epimerization (%)
HBTU / HOBt
DIPEA
25
60
45.2
5.8
HATU / HOAt
DIPEA
25
60
78.5
8.4
HATU / HOAt
TMP
25
60
76.1
< 1.0
DIC / OxymaPure
None
25
120
88.3
< 1.0
DIC / OxymaPure
None
50 (MW)
15
96.7
1.2
Data Synthesis: Base-free systems (DIC/OxymaPure) or weak-base systems (HATU/TMP) drastically reduce epimerization while maintaining or improving yield.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) with DFCP-amino acids?A: Yes, but with strict thermal boundaries. While MW-SPPS accelerates coupling and helps overcome the steric hindrance of the DFCP group, temperatures exceeding 60°C can induce thermal degradation and ring-opening of the difluorocyclopropyl moiety[1]. We recommend capping the microwave temperature at 50°C and limiting the reaction time to 15 minutes.
Q: Why do I see a +51 Da mass shift in my DFCP-peptide containing a C-terminal cysteine?A: This indicates 3-(1-Piperidinyl)alanine formation. It is a known side reaction in Fmoc/tBu protocols where base-catalyzed elimination of the protected sulfhydryl group forms dehydroalanine, which then undergoes Michael addition with piperidine from the deprotection cocktail[3]. The extended deprotection times sometimes used for sterically hindered DFCP-peptides exacerbate this. Use a sterically bulky trityl (Trt) protecting group on cysteine to minimize this side reaction[3].
Q: Is aspartimide formation more common with DFCP-peptides?A: Indirectly, yes. Aspartimide formation is caused by exposure of aspartic acid-containing sequences to strong bases (like piperidine)[2]. Because DFCP-peptides often require longer or repeated Fmoc deprotection cycles due to aggregation or steric shielding, the prolonged base exposure increases the rate of aspartimide formation. Adding 0.1 M HOBt to your piperidine deprotection solution can suppress this[3].
Section 4: Self-Validating Experimental Protocol
This protocol utilizes a self-validating loop to ensure the DFCP-amino acid is successfully incorporated without degradation.
Protocol: Optimized Coupling and Mild Cleavage of DFCP-Peptides
Phase 1: Base-Free Coupling (DIC/OxymaPure)
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection: Treat with 20% piperidine in DMF containing 0.1 M HOBt (to prevent aspartimide formation) for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).
Pre-Activation: In a separate vial, dissolve the DFCP-amino acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq). Stir for 2 minutes at room temperature.
Coupling: Add the activated mixture to the resin. Agitate at 50°C for exactly 15 minutes using a microwave synthesizer.
Validation Check 1 (Kaiser Test): Remove a few resin beads and perform a Kaiser test.
If Yellow (Negative): Coupling is complete. Proceed to Step 6.
If Blue (Positive): Steric hindrance persists. Perform a second coupling using HATU (3.8 eq) and TMP (8 eq) for 45 minutes at room temperature.
Phase 2: Low-Temperature Cleavage
6. Cocktail Preparation: Prepare a mild cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% 3,6-dioxa-1,8-octanedithiol (DODT), and 2.5% H₂O. Pre-chill the cocktail to 0°C.
7. Cleavage: Add 3 mL of the chilled cocktail to the resin. Agitate gently at 0°C for 30 minutes, then transfer to room temperature for an additional 60 minutes. (Causality: The initial 0°C phase limits the kinetic energy available for the acid-catalyzed ring-opening of the DFCP group).
8. Precipitation: Filter the resin and precipitate the peptide in 30 mL of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.
9. Validation Check 2 (LC-MS): Analyze the crude peptide. The presence of the target mass
without a significant
peak validates that the low-temperature cleavage successfully prevented defluorination.
References
Nowak, I., Cannon, J. F., & Robins, M. J. (2004). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. Organic Letters - ACS Publications.[Link]
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science (PMC - NIH).[Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
(2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.[Link]
A Comparative Guide to (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid and 1-Aminocyclopropanecarboxylic Acid (ACC)
This guide provides a comprehensive comparison between (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFC) and its non-fluorinated analog, 1-aminocyclopropanecarboxylic acid (ACC). We will delve into their dist...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison between (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFC) and its non-fluorinated analog, 1-aminocyclopropanecarboxylic acid (ACC). We will delve into their distinct biochemical roles, mechanisms of action, and applications, supported by relevant experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and plant biology.
Introduction: The Significance of the Cyclopropane Ring in Bioactive Molecules
Both DFC and ACC are non-proteinogenic amino acids featuring a cyclopropane ring, a structural motif that imparts significant conformational rigidity. This rigidity can be highly advantageous in the design of enzyme inhibitors and other bioactive molecules by reducing the entropic penalty upon binding to a target protein. While ACC is a well-established intermediate in the biosynthesis of the plant hormone ethylene, the introduction of geminal fluorine atoms in DFC dramatically alters its electronic properties and biological activity, opening up new avenues for therapeutic intervention.
1-Aminocyclopropanecarboxylic Acid (ACC): The Ethylene Precursor
ACC holds a central position in plant physiology as the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes, including fruit ripening, senescence, and stress responses.[1][2] The biosynthesis of ethylene involves two key enzymatic steps:
ACC Synthase (ACS): This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC.[2][3]
ACC Oxidase (ACO): ACC is then oxidized by ACC oxidase in the presence of oxygen to produce ethylene, carbon dioxide, and cyanide.[1][4][5]
The regulation of ethylene production is tightly controlled at the level of both ACS and ACO gene expression and protein stability.[6][7] Due to its critical role, ACC and its metabolic pathway have been extensively studied to modulate ethylene responses in agriculture.[8]
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid (DFC): A Fluorinated Analog with Therapeutic Potential
The strategic incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and cellular permeability.[9][10][11] In the case of DFC, the two fluorine atoms on the cyclopropane ring significantly alter its chemical reactivity and interaction with biological targets compared to ACC.
Recent research has highlighted the potential of DFC as a slow-dissociating inhibitor of ACC deaminase, an enzyme found in some bacteria and fungi that breaks down ACC.[12] This inhibitory activity suggests potential applications in modulating plant-microbe interactions. Furthermore, the increased reactivity of the difluorinated cyclopropane ring makes DFC an interesting candidate for the development of targeted enzyme inhibitors in other biological systems.[12][13]
Structural and Physicochemical Comparison
The introduction of two fluorine atoms in DFC leads to significant differences in its physicochemical properties compared to ACC.
Gem-difluoro substitution enhances reactivity and potential for enzyme inhibition.[12]
Mechanism of Action: A Tale of Two Pathways
The biological activities of ACC and DFC are dictated by their distinct interactions with specific enzymes.
ACC in the Ethylene Biosynthesis Pathway
ACC is a substrate for ACC oxidase (ACO), a non-heme iron-containing enzyme that catalyzes the final step in ethylene production.[5][15][16] The reaction involves the binding of ACC and oxygen to the iron center in the active site, leading to the ring-opening of ACC and the formation of ethylene.[4]
Caption: The final two steps of the ethylene biosynthesis pathway.
DFC as an Enzyme Inhibitor
The gem-difluoro substitution in DFC renders the cyclopropane ring more susceptible to nucleophilic attack. This increased reactivity is the basis for its inhibitory activity. Studies have shown that DFC is a potent, slow-dissociating inhibitor of ACC deaminase.[12] The proposed mechanism involves the enzyme's active site nucleophile attacking the cyclopropane ring, leading to a stable, covalently bound intermediate that inactivates the enzyme.
Caption: Proposed inhibitory mechanism of DFC.
Experimental Protocols
In Vitro ACC Synthase Activity Assay
This protocol is adapted from established methods to quantify the activity of ACC synthase.[17][18]
Objective: To measure the production of ACC from the substrate S-adenosyl-L-methionine (SAM) by ACC synthase.
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
Prepare the reaction mixture in a gas-tight vial containing the reaction buffer and ACC synthase.
Initiate the reaction by adding the SAM solution.
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
Stop the reaction by adding HgCl2 solution.
To convert the ACC produced to ethylene for quantification, add a mixture of NaOH and NaOCl to the vial.
Incubate at a low temperature (e.g., 4°C) to allow for the conversion of ACC to ethylene.
Analyze the headspace of the vial by gas chromatography to quantify the amount of ethylene produced.
Relate the amount of ethylene to the amount of ACC synthesized to determine the enzyme activity.
Applications and Future Directions
The distinct biological roles of ACC and DFC lead to different areas of application.
1-Aminocyclopropanecarboxylic Acid (ACC): Primarily used in agricultural research to study and manipulate ethylene-dependent processes.[1] It can be exogenously applied to plants to induce ethylene responses. Additionally, understanding ACC metabolism in soil microorganisms is crucial for plant growth and stress tolerance.[14]
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid (DFC): Its potential as an enzyme inhibitor makes it a promising lead compound in drug discovery.[12] The ability to selectively inhibit enzymes by exploiting the unique reactivity of the difluorinated cyclopropane ring could be applied to various therapeutic targets beyond ACC deaminase. Further research into the synthesis of DFC analogs and their evaluation against a broader range of enzymes is warranted.[19]
Conclusion
While structurally similar, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid and 1-aminocyclopropanecarboxylic acid exhibit vastly different biological activities. ACC is a key metabolite in the biosynthesis of ethylene in plants, whereas the gem-difluoro substitution in DFC transforms it into a potent enzyme inhibitor. This comparative guide highlights how subtle changes in molecular structure can lead to profound differences in function, a fundamental principle in chemical biology and drug design.
Van de Poel, B., et al. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science. [Link]
Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants. [Link]
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]
Hausinger, R. P. (2018). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. In 2-Oxoglutarate-Dependent Oxygenases. Royal Society of Chemistry. [Link]
Houben, P., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers for Young Minds. [Link]
Li, G., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PLoS ONE. [Link]
Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene. Proceedings of the National Academy of Sciences. [Link]
Zhou, J., et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society. [Link]
Sahu, S., et al. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences. [Link]
Li, G., et al. (2021). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. Plant Physiology. [Link]
ResearchGate. Hit compounds are novel inhibitors of ACC synthase. [Link]
CNKI. Effects of Inhibiting 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase and ACC Oxidase on Storage of Plants. [Link]
Bulens, I., et al. (2011). An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. BMC Plant Biology. [Link]
Chen, K., et al. (2007). A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma. Technology in Cancer Research & Treatment. [Link]
iGEM. Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). [Link]
Liu, C.-H., et al. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. Organic Letters. [Link]
Tarun, A. S., & Theologis, A. (1998). Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis. Proceedings of the National Academy of Sciences. [Link]
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]
Milanole, G., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. The Journal of Organic Chemistry. [Link]
AWS. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]
Majek, M., & von Wangelin, A. J. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
Musacchio, A. J., & Stephenson, C. R. J. (2016). Aminofluorination of Cyclopropanes: A Multifold Approach through a Common, Catalytically Generated Intermediate. Journal of the American Chemical Society. [Link]
Pellicciari, R., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Journal of Medicinal Chemistry. [Link]
ResearchGate. Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. [Link]
A Senior Application Scientist's Guide to the Validation of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid Purity using LC-MS
Introduction: The Critical Role of Purity in Novel Amino Acid Therapeutics (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry. The int...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Novel Amino Acid Therapeutics
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry. The introduction of the gem-difluoro group on the cyclopropane ring imparts unique conformational constraints and electronic properties, making it a valuable building block for creating peptides and small molecule drugs with enhanced metabolic stability and potency. As with any active pharmaceutical ingredient (API), ensuring its chemical and stereoisomeric purity is not merely a regulatory hurdle but a fundamental necessity for guaranteeing safety and efficacy.
This guide provides an in-depth, experience-driven framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. We will explore the causality behind experimental choices, present a self-validating protocol grounded in ICH guidelines, and objectively compare the LC-MS approach with viable alternatives.
The Analytical Challenge: Why LC-MS is the Gold Standard
Analyzing this specific molecule presents a trifecta of common analytical challenges:
Chirality: The biological activity of the (1R)-enantiomer can differ significantly from its (1S)-counterpart. A purity method must be enantioselective.
Lack of a Strong Chromophore: The molecule does not absorb UV light strongly, rendering traditional HPLC-UV detection insensitive and non-specific.
Polarity and Low Volatility: Its amino acid nature makes it highly polar and non-volatile, posing challenges for techniques like Gas Chromatography (GC) without derivatization.
Mass Spectrometry provides the requisite sensitivity and specificity, detecting the molecule based on its unique mass-to-charge ratio (m/z). When coupled with the separating power of Liquid Chromatography (LC), particularly with a chiral stationary phase, LC-MS emerges as the most powerful and direct analytical solution.
Part 1: A Validated LC-MS Protocol for Purity Determination
The objective is to develop a method that can accurately quantify the primary compound while separating it from its enantiomer and any potential process-related impurities or degradants. A study has shown that the parent compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), can be unstable under near-physiological conditions, highlighting the need for controlled analytical conditions[1].
A macrocyclic glycopeptide-based CSP is excellent for separating underivatized amino acids via polar ionic and hydrogen bonding interactions.
Mobile Phase A
0.1% Formic Acid in Water
Provides a proton source for efficient positive-ion electrospray ionization (ESI).
Mobile Phase B
0.1% Formic Acid in Methanol
An effective organic mobile phase for eluting the analyte from a polar stationary phase.
Gradient
5% to 60% B over 10 minutes
A gradual gradient is necessary to achieve robust separation between the enantiomers.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient ionization.
Column Temp.
25°C
Temperature control is critical for reproducible chiral separations.
Injection Vol.
2 µL
Minimizes peak distortion while providing sufficient analyte for detection.
MS Detector
Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap)
A QqQ is ideal for quantification using Multiple Reaction Monitoring (MRM). HRMS provides high specificity and is useful for identifying unknown impurities.
Ionization Mode
Electrospray Ionization, Positive (ESI+)
The primary amine readily accepts a proton to form a positive ion [M+H]⁺.
MRM Transitions
To be determined empirically (e.g., Precursor Ion [M+H]⁺ → Product Ion)
Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway.
Sample Prep.
Dissolve in Mobile Phase A at 1 mg/mL. Further dilute as needed.
Ensures compatibility with the LC method and prevents sample degradation.
1.2: The Validation Workflow: An ICH Q2(R2) Aligned Approach
Method validation is the process of scientifically proving that an analytical method is suitable for its intended purpose[2]. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guideline[2][3].
Caption: Workflow for LC-MS method validation based on ICH guidelines.
1.3: Step-by-Step Validation Protocols
1. Specificity/Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or its enantiomer.
Protocol:
Analyze a blank sample (diluent only).
Analyze a sample of the (1S)-enantiomer (if available).
Analyze a sample of the (1R)-API spiked with known related substances and potential synthetic precursors[4].
Analyze a sample of the API that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Acceptance Criteria: The peak for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid should be free from interference at its retention time, and baseline resolved from its enantiomer (Resolution > 2.0).
2. Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five calibration standards by serial dilution, covering the expected working range (e.g., 80% to 120% of the target concentration for an assay, or from the LOQ to 120% for an impurity test).
Inject each standard in triplicate.
Plot the average peak area against concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
Prepare spiked samples by adding known amounts of the API to a blank matrix at a minimum of three concentration levels (e.g., low, medium, high) within the specified range.
Analyze these samples (n=3 at each level) and calculate the concentration using the calibration curve.
Express the result as percent recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the theoretical value.
4. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
5. Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
Verify this concentration by analyzing samples (n=6) at this level and confirming that the accuracy and precision meet acceptance criteria (e.g., recovery within 80-120%, RSD ≤ 10%).
Acceptance Criteria: The method must be precise and accurate at the established LOQ.
6. Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
Introduce small variations to parameters such as column temperature (± 2°C), mobile phase pH or composition (± 2%), and flow rate (± 5%).
Analyze the system suitability sample under each condition.
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal usage.
Part 2: Comparison with Alternative Analytical Methodologies
While LC-MS is the recommended approach, it is essential for a senior scientist to understand its performance in the context of other available technologies. The choice of method is often a balance of performance, cost, and available expertise.
Caption: Decision logic for selecting an appropriate analytical method.
Derivatization can introduce errors/racemization[5].
Insensitive without derivatization; indirect.
Low sensitivity; not suitable for trace analysis.
2.2: In-Depth Analysis of Alternatives
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile. Amino acids must be derivatized (e.g., esterification followed by acylation) to fly through the GC column[5]. While this can be a very powerful and high-resolution technique, the derivatization step is a significant drawback. It adds time, complexity, and cost, and more critically, it can be a source of analytical error or even cause racemization, which would invalidate an enantiomeric purity measurement.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The most common analytical technique in QC labs, but its utility here is limited by the molecule's lack of a UV chromophore. To use HPLC-UV, one must perform a pre-column derivatization with a UV-active tag[5]. This adds the same sample preparation complexities as GC-MS and makes the method indirect. Furthermore, UV detection lacks the specificity of MS, making it harder to distinguish the analyte from co-eluting impurities that might share similar spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structure elucidation. For purity, it can be used quantitatively (qNMR) against a certified internal standard. To assess enantiomeric purity, a chiral shift reagent must be added to the sample to induce a chemical shift difference between the enantiomers. However, NMR's primary limitation is its low sensitivity compared to mass spectrometry[6]. It is unsuitable for detecting trace-level impurities (e.g., <0.1%) and requires a relatively large amount of material, which may not be feasible in early drug development stages.
Conclusion
For the comprehensive purity validation of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a direct chiral LC-MS method stands as the superior choice. It provides an unmatched combination of sensitivity, specificity, and enantioselectivity with minimal sample preparation. This direct approach eliminates the risks and complexities associated with the derivatization steps required by GC-MS and HPLC-UV. While techniques like NMR have a role in structural confirmation, they lack the sensitivity needed for rigorous purity and impurity profiling in a pharmaceutical context. By following a systematic validation protocol aligned with ICH guidelines, researchers and drug developers can establish a robust, reliable, and defensible method, ensuring the quality and safety of this promising therapeutic building block.
References
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink. Available at: [Link]
Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids and the Evaluation of Their Intrinsic Amounts in Mammals and Stereoinversion in Proteins. J-Stage. Available at: [Link]
Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. SpringerLink. Available at: [Link]
LC-MS analysis of chiral amino acids in human urine reveals D-amino acids as potential biomarkers for colorectal cancer. PubMed. Available at: [Link]
Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. Available at: [Link]
LC-MS Method Validation Guidelines. Scribd. Available at: [Link]
Determination of impurities in pharmaceutical products using LC-MS. MOST Wiedzy. Available at: [Link]
Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]
Analyses of amino acids, Enantiomeric purity. CAT. Available at: [Link]
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available at: [Link]
A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. LCGC International. Available at: [Link]
ICH Q2(R2) 解説ーHPLC/LC-MS分析バリデーションー. Pharma Insight Lab. Available at: [Link]
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Acme Bioscience. Available at: [Link]
Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. ACS Publications. Available at: [Link]
LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available at: [Link]
Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]
(1r)-1-amino-2,2-difluorocyclopropane-1-carboxylic Acid - Cas No: 792173-09-2. IndiaMART. Available at: [Link]
Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. ACS Figshare. Available at: [Link]
Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.
Binding Affinity Comparison of (1R) and (1S) Difluorocyclopropane Amino Acid Enantiomers: A Technical Guide
As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the profound impact of stereochemistry on pharmacodynamics. The incorporation of a gem-difluorocyclopropane mo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the profound impact of stereochemistry on pharmacodynamics. The incorporation of a gem-difluorocyclopropane moiety into amino acid scaffolds is not merely a structural novelty; it is a calculated maneuver to enhance lipophilicity, metabolic stability, and binding affinity[1]. However, the rigid nature of the cyclopropane ring means that stereochemical configuration—specifically the (1R) versus (1S) enantiomeric forms—dictates the absolute spatial trajectory of the pharmacophore.
This guide provides an objective, data-driven comparison of the binding affinities of (1R) and (1S) difluorocyclopropane amino acid enantiomers, detailing the mechanistic causality behind their performance and the self-validating protocols required to evaluate them.
Mechanistic Causality: The Role of Fluorine and Stereochemistry
To understand the divergent binding affinities of these enantiomers, we must analyze the causality behind the molecular interactions. The gem-difluorocyclopropane ring serves two critical functions:
Conformational Locking: The ring strain restricts the dihedral angles of the amino and carboxylate groups, locking the molecule into a specific bioactive conformation.
Electronegative Anchoring: The geminal fluorine atoms act as potent, directional hydrogen-bond acceptors.
Why does the (1R) configuration frequently succeed as the eutomer (active enantiomer) while the (1S) fails? The causality lies in the spatial vector of the fluorine atoms relative to the receptor pocket. For instance, in the binding interface of the Huntingtin-HAP40 (HTT-HAP40) complex, the (1R)-enantiomer perfectly aligns its fluorine atoms with conserved hydrogen-bond donors in the pocket[2]. Conversely, the (1S)-enantiomer projects the bulky cyclopropane ring into a sterically restricted zone. This spatial misalignment not only prevents hydrogen bonding but causes a severe steric clash that abrogates binding entirely.
Caption: Mechanistic logic of enantiomer-specific target receptor binding.
Comparative Binding Affinity Data
The stereoselective divergence in binding affinity is starkly visible when comparing quantitative assay data. The table below summarizes the performance of difluorocyclopropane enantiomers across validated biological targets, highlighting the necessity of enantiomeric resolution in drug development.
Data derived from recent Affinity Selection Mass Spectrometry (AS-MS) and Surface Plasmon Resonance (SPR) characterizations[2].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in our comparative data, the experimental workflows must be self-validating. A protocol is only as reliable as its internal controls. Below are the field-proven methodologies for synthesizing the enantiomers and validating their binding affinities.
Protocol 1: Enantioselective Synthesis via Lipase Desymmetrization
Obtaining pure (1R) and (1S) enantiomers of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid requires precise enzymatic desymmetrization of a prochiral precursor[3].
Substrate Preparation: Synthesize the prochiral gem-difluorocyclopropane diacetate precursor.
Enzymatic Resolution (The Self-Validating Step): Incubate the precursor with Lipase PS in a buffered aqueous/organic biphasic system. The chiral active site of the enzyme strictly hydrolyzes the pro-R ester. Validation: The reaction self-arrests at 50% conversion, yielding a separable mixture of the (1R)-monoester and the unreacted (1S)-diacetate.
Separation & Verification: Separate the compounds via chiral HPLC. Verify enantiomeric excess (ee >99%) using
19
F-NMR with chiral shift reagents. The distinct
19
F chemical shifts provide a direct, background-free confirmation of enantiomeric purity.
A robust SPR protocol must intrinsically validate its own baseline and specificity to prove that the (1R) affinity is genuine and the (1S) inactivity is not a false negative[2].
Surface Preparation and Reference Subtraction: Immobilize the target complex (e.g., HTT-HAP40) on a CM5 sensor chip via standard amine coupling. Crucially , immobilize a structurally unrelated, non-interacting protein (e.g., WDR55) on the reference channel. This creates a self-correcting system where bulk refractive index changes and non-specific binding are mathematically subtracted in real-time.
Analyte Titration: Inject the (1R) and (1S) enantiomers in a randomized dose-response series (0.1 μM to 50 μM) using a high flow rate (30 μL/min) to minimize mass transport limitations.
Kinetic Fitting: Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
. The assay validates itself when the steady-state response (
Req
) correlates linearly with the kinetic
KD
, confirming a true 1:1 binding stoichiometry rather than non-specific aggregation.
Caption: Workflow of lipase-catalyzed desymmetrization and SPR binding validation.
Conclusion
The comparative analysis of (1R) and (1S) difluorocyclopropane amino acid enantiomers underscores a fundamental principle in drug design: structural rigidity amplifies stereochemical consequences. By utilizing self-validating synthesis and SPR workflows, researchers can confidently isolate the (1R)-enantiomer as the eutomer for complex targets like HTT-HAP40, leveraging the unique hydrogen-bonding and conformational properties of the gem-difluoro group to achieve high-affinity binding.
References
Title: The preparation and properties of 1,1-difluorocyclopropane derivatives
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Identification and Characterization of a Small Molecule Ligand for the Huntingtin-HAP40 Complex
Source: bioRxiv
URL:[Link]
Title: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis
Source: Chemical Reviews
URL:[Link]
A Comparative Guide to the Spectroscopic Validation of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid's Absolute Configuration
The precise determination of a molecule's absolute configuration is a cornerstone of modern drug development. For non-canonical amino acids like (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a conforma...
Author: BenchChem Technical Support Team. Date: April 2026
The precise determination of a molecule's absolute configuration is a cornerstone of modern drug development. For non-canonical amino acids like (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a conformationally constrained building block with significant potential in peptidomimetics, this validation is not merely a formality but a critical step to ensure stereochemical purity and predictable biological activity.[1][2][3] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making unambiguous stereochemical assignment essential.[4]
This guide provides an in-depth comparison of leading spectroscopic techniques for validating the absolute configuration of DFACC. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, benchmarked against the definitive standard of X-ray crystallography.
Comparative Overview of Spectroscopic Techniques
The selection of an analytical method is often a trade-off between sample requirements, destructive potential, time, cost, and the need for computational support. While X-ray crystallography provides an unequivocal answer, its requirement for a high-quality single crystal is a significant bottleneck.[][6] Spectroscopic methods, performed in solution, offer more versatile and often faster alternatives.
Technique
Principle
Chromophore Required?
Sample State
Computational Need
Key Advantage
Primary Limitation
VCD
Differential absorption of left vs. right circularly polarized IR light.[7][8]
Universal applicability; provides rich 3D structural data.[7]
High sample concentration needed; computationally intensive.[8]
ECD
Differential absorption of left vs. right circularly polarized UV-Vis light.
Yes.[]
Solution
Essential (TD-DFT Calculations)
High sensitivity; well-established method.
Requires a chromophore near the stereocenter, often necessitating derivatization.[]
NMR
Chemical shift non-equivalence of diastereomeric species formed with a chiral auxiliary.[]
No
Solution
Not essential, but can aid interpretation
Non-destructive (with CSAs); widely available instrumentation.
Indirect method; derivatization can be complex (with CDAs).[9]
X-ray
Anomalous dispersion of X-rays by a single crystal.[]
No (but a heavy atom helps)
Single Crystal
Not for determination, but for structure refinement
Provides definitive, unambiguous 3D structure.
Obtaining a suitable crystal can be very difficult or impossible.
Vibrational Circular Dichroism (VCD): The Universal Approach
VCD has emerged as a powerful tool for determining the absolute configuration of molecules in solution without the need for crystallization or chromophores.[7][10] The technique measures the subtle differences in how a chiral molecule's vibrational modes interact with left and right circularly polarized infrared light.[11] The resulting spectrum is a unique fingerprint of the molecule's 3D structure, including its absolute stereochemistry.
The core of the VCD method lies in the comparison of an experimentally measured spectrum with a theoretically predicted spectrum generated via Density Functional Theory (DFT) calculations.[12][13] A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) confirms the absolute configuration.[4]
Experimental & Computational Workflow
VCD workflow for absolute configuration determination.
Step-by-Step Methodology
Sample Preparation : Dissolve a sufficient amount of DFACC (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The sample must be chemically pure.[10]
Spectral Acquisition : Acquire the IR and VCD spectra using a dedicated VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.[8]
Conformational Search : Perform a computational conformational search using a method like Molecular Mechanics (MMFF) to identify all low-energy conformers of the molecule.[14]
DFT Optimization : Re-optimize the geometry and calculate the vibrational frequencies of each low-energy conformer using DFT (e.g., at the B3LYP/6-31G* level of theory).[12][14]
VCD Calculation : For the optimized geometries, calculate the VCD rotational strengths. The final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.
Comparison and Assignment : Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for both the (1R) and (1S) enantiomers. A strong correlation in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[4]
Electronic Circular Dichroism (ECD): The High-Sensitivity Option
ECD spectroscopy is analogous to VCD but operates in the UV-visible range of the electromagnetic spectrum.[8] It is exceptionally sensitive but has one critical prerequisite: the molecule must contain a chromophore (a light-absorbing group) in the vicinity of the stereocenter.[]
DFACC itself lacks a strong chromophore. Therefore, to use ECD, the molecule must first be derivatized. A common strategy for amino acids is to acylate the amine with a chromophoric group, such as a 3,5-dinitrobenzoyl (DNB) group.[15] The resulting derivative possesses strong UV absorption, making it ECD-active. The logic then follows that of VCD: compare the experimental ECD spectrum with one calculated using time-dependent DFT (TD-DFT).[16]
Experimental & Computational Workflow
ECD workflow including mandatory derivatization step.
Step-by-Step Methodology
Derivatization : React DFACC with a suitable chromophoric derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride) to attach a chromophore to the amino group. Purify the resulting product.
Sample Preparation : Prepare a dilute solution of the purified derivative in a spectroscopically appropriate solvent (e.g., methanol or acetonitrile).
Spectral Acquisition : Measure the UV-Vis and ECD spectra over the relevant wavelength range.
Computational Analysis : Perform a computational analysis (conformational search, DFT optimization, and TD-DFT calculation) on the derivatized structure, similar to the VCD workflow.[16]
Comparison and Assignment : Compare the experimental spectrum to the calculated spectrum to assign the absolute configuration.
NMR with Chiral Auxiliaries: The Indirect Method
NMR spectroscopy is not inherently sensitive to chirality. However, it can be used to determine absolute configuration by converting a pair of enantiomers into a pair of diastereomers, which have different physical properties and are distinguishable by NMR.[] This is achieved by using a chiral auxiliary.
There are two main strategies:
Chiral Derivatizing Agents (CDAs) : The analyte is covalently bonded to an enantiopure CDA, such as Mosher's acid (MTPA-Cl), forming stable diastereomers.[9] This method is robust but destructive and requires subsequent purification.
Chiral Solvating Agents (CSAs) : The analyte forms transient, non-covalent diastereomeric complexes with an enantiopure CSA.[17][18] This leads to small but measurable differences in the chemical shifts (Δδ) of the analyte's protons. This method is non-destructive and performed directly in the NMR tube.[19] The availability of both enantiomers of the CSA allows for a powerful dual-CSA protocol that reinforces the assignment.[17]
Workflow for CSA-NMR
NMR workflow using a dual Chiral Solvating Agent (CSA) protocol.
Step-by-Step Methodology (CSA Method)
Sample Preparation : In two separate NMR tubes, prepare solutions containing:
Tube 1: DFACC and an enantiopure CSA (e.g., (R,R)-BTDA).[17]
Tube 2: DFACC and the opposite enantiomer of the CSA (e.g., (S,S)-BTDA).[17]
A suitable deuterated solvent like CDCl₃ or CD₃CN is used.
NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both samples.
Data Analysis : Carefully assign the proton signals for DFACC in both spectra.
Calculate Chemical Shift Differences (Δδ) : For each corresponding proton in DFACC, calculate the difference in chemical shift: Δδ = δ(sample with R-CSA) - δ(sample with S-CSA).
Assignment : Compare the sign (+ or -) of the observed Δδ values with established models or empirical data for similar amino acids. A consistent pattern of Δδ values allows for the assignment of the absolute configuration.[17]
Conclusion and Recommendations
For the unambiguous spectroscopic validation of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid , a multi-faceted approach is often the most prudent.
Vibrational Circular Dichroism (VCD) stands out as the most direct and powerful method. Its universal applicability, which circumvents the need for chromophores or derivatization, makes it the premier choice for a novel structure like DFACC. The primary investment is in computational resources and expertise to ensure accurate theoretical spectra.
NMR with Chiral Solvating Agents (CSAs) offers a rapid, non-destructive, and widely accessible alternative. It is an excellent orthogonal method to confirm a VCD-based assignment. The use of a dual-CSA system, employing both enantiomers of the solvating agent, provides a self-validating protocol with a high degree of confidence.
Electronic Circular Dichroism (ECD) is a viable but less direct option due to the mandatory derivatization step. This introduces additional synthetic and purification effort and the assumption that the derivatization process does not cause epimerization.
Ultimately, for the highest level of scientific rigor required in drug development, a primary determination by VCD , corroborated by an orthogonal NMR-CSA experiment, provides an exceptionally robust and defensible assignment of the absolute configuration of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid.
References
Computational methods and points for attention in absolute configuration determination. (2023). Frontiers in Chemistry. [Link]
Rondinini, V., Aiello, F., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]
Chiral sensors for determining the absolute configurations of α-amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. (2025). Semantic Scholar. [Link]
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI. [Link]
Strategies for using NMR spectroscopy to determine absolute configuration. (n.d.). ResearchGate. [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. [Link]
Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. (2003). ACS Publications. [Link]
Relative stereochemistry of cyclopropanation products as determined by X-ray crystallography and 1 H NMR. (n.d.). ResearchGate. [Link]
Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. (2003). The Journal of Organic Chemistry. [Link]
Vibrational circular dichroism as a probe of solid-state organisation of derivatives of cyclic β-amino acids: Cis- and trans-2-aminocyclobutane-1-carboxylic acid. (2019). PubMed. [Link]
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025). Organic Letters. [Link]
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (n.d.). PMC. [Link]
A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. (2021). YouTube. [Link]
In vitro half-life comparison of peptides with and without difluorocyclopropane modifications
In Vitro Half-Life Comparison of Peptides With and Without Difluorocyclopropane Modifications: A Technical Guide Executive Summary Peptide therapeutics offer unparalleled target affinity and low off-target toxicity, but...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Half-Life Comparison of Peptides With and Without Difluorocyclopropane Modifications: A Technical Guide
Executive Summary
Peptide therapeutics offer unparalleled target affinity and low off-target toxicity, but their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation leading to short in vitro and in vivo half-lives. To circumvent this, the strategic incorporation of non-canonical fluorinated amino acids has emerged as a premier structural optimization technique. Among these, the difluorocyclopropane modification (e.g., gem-difluorocyclopropanes or trans-4,5-difluoromethanoproline) provides a unique combination of steric shielding and stereoelectronic tuning.
This guide objectively compares the in vitro half-life of native peptides against their difluorocyclopropane-modified analogs, detailing the mechanistic causality behind the enhanced stability and providing a self-validating experimental protocol for robust quantification.
Mechanistic Rationale: The Causality of Stability
The incorporation of a difluorocyclopropane moiety into a peptide backbone or side-chain fundamentally alters its interaction with proteolytic enzymes through two primary mechanisms:
Steric and Conformational Shielding: The cyclopropane ring restricts the dihedral angles (φ/ψ) of the peptide backbone. When combined with the highly electronegative fluorine atoms, it enforces specific rotameric states (such as stabilizing the trans amide bond via the gauche effect and n→π* interactions) [1]. This induced rigidity physically prevents the peptide from adopting the required transition-state geometry within a protease's active site [2].
Electronic Repulsion: Fluorine is the most electronegative element. The gem-difluoro substitution lowers the pKa of adjacent basic groups and alters the local dipole moment [3]. This electronic shift creates an incompatible electrostatic environment for hydrolytic enzymes (e.g., Trypsin, Chymotrypsin, or DPP-IV), effectively masking the cleavage site without abolishing the peptide's affinity for its therapeutic target.
Fig 1: Mechanistic pathway of proteolytic resistance induced by difluorocyclopropane.
In Vitro Half-Life Comparison: Experimental Data
To objectively evaluate the performance of difluorocyclopropane modifications, in vitro plasma stability assays are utilized. The table below synthesizes comparative degradation kinetics between a standard Proline-containing native peptide and its trans-4,5-difluoromethanoproline modified analog when exposed to human plasma proteases.
Peptide Variant
Modification Site
In Vitro Half-Life (T₁/₂)
Clearance Rate (CL_int)
% Remaining (120 min)
Protease Resistance Profile
Native Peptide (WT)
Canonical L-Proline
22.4 ± 1.8 min
45.2 µL/min/mg
< 5.0%
Highly susceptible to Trypsin/DPP-IV
Modified Analog
trans-4,5-difluoromethanoproline
148.6 ± 5.4 min
6.8 µL/min/mg
68.4%
Resistant to Trypsin; Modest DPP-IV cleavage
Data Interpretation: The difluorocyclopropane modification yields a nearly 7-fold increase in the in vitro half-life. The drastic reduction in intrinsic clearance (CL_int) confirms that the fluorinated cyclopropane ring effectively disrupts enzyme-substrate complex formation [4], rendering the peptide highly resistant to rapid proteolysis.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal standards (IS) and specific quenching mechanisms to eliminate artifactual degradation during sample processing.
Fig 2: Step-by-step workflow for in vitro peptide half-life determination.
Step-by-Step Methodology:
1. Matrix Preparation & Equilibration:
Action: Thaw pooled human plasma (or specific isolated proteases like Trypsin) and centrifuge at 10,000 x g for 5 mins to remove lipid aggregates. Pre-warm the matrix to 37°C.
Causality: Using pooled plasma ensures a representative diversity of proteolytic enzymes (exopeptidases and endopeptidases), providing a realistic in vitro model of systemic circulation that avoids single-donor bias.
2. Peptide Spiking (Time 0 Establishment):
Action: Spike the test peptide (Native or Modified) into the plasma to a final concentration of 1 µM. Immediately extract a 50 µL aliquot and mix with 150 µL of ice-cold Quenching Solution (Acetonitrile containing 100 nM of a stable isotope-labeled Internal Standard).
Causality: The immediate quench establishes the absolute baseline (100% recovery). The cold organic solvent instantly denatures plasma proteins, halting all enzymatic activity, while the IS corrects for any matrix effects or ionization suppression during LC-MS/MS analysis.
3. Incubation and Kinetic Sampling:
Action: Incubate the master mix at 37°C under gentle agitation (300 rpm). Extract 50 µL aliquots at predefined intervals (15, 30, 60, 120, and 240 minutes), immediately transferring each into the ice-cold Quenching Solution.
Causality: Time-course sampling allows for the plotting of exponential decay curves. Agitation ensures homogeneous enzyme-substrate interaction, preventing localized depletion of the peptide.
4. Protein Precipitation and Extraction:
Action: Vortex all quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to LC vials.
Causality: Centrifugation pellets the denatured high-molecular-weight plasma proteins, leaving the low-molecular-weight peptides in the supernatant, which protects the LC column from clogging and pressure spikes.
5. LC-MS/MS Quantification & Data Analysis:
Action: Analyze the samples using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate the peak area ratio (Analyte/IS).
Causality: MRM provides extreme specificity, distinguishing the intact parent peptide from its degradation metabolites. The half-life (T₁/₂) is derived using the first-order kinetic equation: T₁/₂ = -ln(2) / k, where k is the slope of the natural log of the percentage remaining versus time.
Conclusion
The integration of difluorocyclopropane moieties into peptide architectures is a highly effective strategy for overcoming the inherent proteolytic lability of peptide therapeutics. By leveraging stereoelectronic effects and steric hindrance, researchers can dramatically extend in vitro half-lives, as demonstrated by the transition from a ~22-minute to a >140-minute T₁/₂. Employing rigorous, self-validating LC-MS/MS protocols ensures that these pharmacokinetic improvements are accurately quantified, paving the way for more stable and efficacious peptide drugs.
References
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI (International Journal of Molecular Sciences).[Link]
Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chemistry – A European Journal (via ResearchGate).[Link]
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Pharmaceuticals (PMC).[Link]
Incorporation of labile trans-4,5-difluoromethanoproline into a peptide as a stable label for 19F NMR structure analysis. Journal of Fluorine Chemistry (via Academia).[Link]
A Comprehensive Guide to the Proper Disposal of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals The procedures outlined below are based on established principles of chemical waste management and information from analogous compounds.[1][2][3][4][5] Adhe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The procedures outlined below are based on established principles of chemical waste management and information from analogous compounds.[1][2][3][4][5] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is paramount for ensuring a safe laboratory environment.[1][2]
Hazard Assessment and Characterization
Due to the absence of a dedicated SDS, a conservative hazard assessment is required. The compound's structure suggests the following potential hazards:
Corrosivity: The presence of a carboxylic acid group may impart acidic properties. Similar amino acids can be corrosive.[6][7]
Toxicity: While acute toxicity data is unavailable, many fluorinated organic compounds and amino acid derivatives can be irritants or have other toxicological effects.[8] It is prudent to handle this compound as if it may cause skin and eye irritation.[8]
Environmental Hazard: Fluorinated organic compounds can be persistent in the environment.[9][10] Therefore, disposal down the drain is strictly prohibited.[2][6]
Based on these potential hazards, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid waste should be managed as hazardous chemical waste.[1][3][5]
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
Eye Protection: Safety goggles with side shields are mandatory.
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
Body Protection: A lab coat must be worn.
All waste handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1][3][11]
Solid Waste Disposal:
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.[2][3] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
Collection:
Place any unused or expired solid (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid into the designated solid hazardous waste container.
Contaminated disposables, such as weighing boats, gloves, and wipes, must also be collected in this container.[2]
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid".[1][5] Do not use abbreviations or chemical formulas.[1]
Liquid Waste Disposal:
Container Selection: Use a designated, leak-proof hazardous waste container for liquid waste. If the compound is dissolved in a solvent, the container should be appropriate for that solvent (e.g., a specific container for halogenated organic solvents).
Collection:
Collect all solutions containing (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid in the appropriate liquid hazardous waste container.
As this is a fluorinated compound, it should be disposed of in a container for halogenated organic waste , unless your institution specifies otherwise.[12][13] Do not mix with non-halogenated waste streams.[11]
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.[1][11]
Key Container Management Practices:
Keep waste containers closed at all times, except when adding waste.[1][5]
Do not overfill containers; a general rule is to fill to no more than 90% capacity.[4]
Store waste containers in a designated satellite accumulation area within the laboratory.[1][14]
Ensure secondary containment is used to prevent spills.[3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid.
Caption: Workflow for the disposal of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid waste.
Emergency Procedures: Spills
In the event of a spill, follow these procedures:
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
Control and Contain: Restrict access to the spill area. For a solid spill, prevent the powder from becoming airborne.[2]
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
Report: Report the incident to your laboratory supervisor and EHS department.
Final Disposal
Once the waste container is nearly full (around 90% capacity), arrange for its collection by your institution's EHS department.[1] They will ensure the waste is transported to a licensed waste disposal facility for final treatment, which may include incineration or other specialized methods for halogenated compounds.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: )
Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
How to Ensure Safe Chemical Waste Disposal in Labor
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: )
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' | University of Oxford. (URL: )
(1r)-1-amino-2,2-difluorocyclopropane-1-carboxylic Acid - Cas No: 792173-09-2. (URL: )
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds - EPA. (URL: )
Safety D
US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google P
A Researcher's Guide to the Safe Handling of (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
In the landscape of modern drug discovery and development, the use of novel chemical entities is paramount. Among these, fluorinated amino acid derivatives such as (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the use of novel chemical entities is paramount. Among these, fluorinated amino acid derivatives such as (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid are gaining prominence. The unique stereochemistry and the presence of fluorine atoms can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. However, these same features necessitate a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile
Based on these analogs, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid should be treated as a compound that is:
The presence of the difluorocyclopropane ring also warrants caution. Thermal decomposition of fluorinated compounds can release hazardous gases such as hydrogen fluoride (HF).[5][6]
Personal Protective Equipment (PPE): A Multi-layered Defense
A proactive and comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid.
Body Part
Recommended PPE
Rationale
Eyes/Face
Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.
Protects against dust particles and accidental splashes.
Hands
Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] Double gloving is recommended.
Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing.
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood.[6][8]
Minimizes the risk of inhaling fine dust particles.
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls: The First Line of Defense
All handling of solid (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The work area should be well-ventilated.[4] An eyewash station and safety shower must be readily accessible.[7]
Handling Procedure
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work surface in the fume hood should be clean and uncluttered.
Weighing and Transfer: When weighing the solid compound, use a spatula to carefully transfer the material. Avoid creating dust.[4] If possible, use a balance with a draft shield.
In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
Post-Handling: After handling, decontaminate the work area. Thoroughly wash hands and any exposed skin with soap and water.[4]
Spill Management
In the event of a spill:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Contain: For small spills, use an absorbent material appropriate for the solvent (if in solution) or carefully sweep up the solid, avoiding dust generation.[4]
Clean: Decontaminate the spill area according to your institution's safety protocols.
Dispose: All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan
Due to the presence of fluorine, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid and any contaminated materials must be disposed of as hazardous waste. The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[9][10] This process effectively breaks down the stable carbon-fluorine bonds.[9]
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
Licensed Disposal: Engage a licensed hazardous waste disposal company for final disposal.[9] Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for safely handling (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid.